Morin
Description
This compound has been reported in Maclura pomifera, Petasites formosanus, and other organisms with data available.
a light yellowish pigment found in the wood of old fustic (Chlorophora tinctoria)
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15/h1-5,16-19,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOLAZRVSSWPPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022398 | |
| Record name | Morin | |
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Molecular Weight |
302.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Yellow powder; [Aldrich MSDS], Solid | |
| Record name | Morin | |
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| Record name | Morin | |
| Source | Human Metabolome Database (HMDB) | |
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CAS No. |
480-16-0, 654055-01-3 | |
| Record name | Morin | |
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| Record name | Morin | |
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| Record name | Morin | |
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| Record name | morin | |
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| Record name | 4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy- | |
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| Record name | 2',3,4',5,7-pentahydroxyflavone | |
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| Record name | 2',3,4',5,7-Pentahydroxyflavone | |
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| Record name | MORIN | |
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| Record name | Morin | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0030796 | |
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Melting Point |
303 - 304 °C | |
| Record name | Morin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030796 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Morin Flavonoid for Drug Development Applications
Introduction
Morin (3,5,7,2',4'-pentahydroxyflavone) is a prominent member of the flavonol subclass of flavonoids, naturally occurring in a variety of plants, including members of the Moraceae family like Osage orange (Maclura pomifera) and Old Fustic (Maclura tinctoria), as well as in common guava (Psidium guajava).[1][2][3] With a rich pharmacological profile that includes antioxidant, anti-inflammatory, and anti-cancer activities, this compound is a compound of significant interest for therapeutic development.[4][5] However, its progression from a promising natural product to a viable clinical agent is fundamentally constrained by its physicochemical properties. Poor aqueous solubility and limited stability are significant hurdles that directly impact its bioavailability and, consequently, its therapeutic efficacy.[6][7]
This technical guide provides an in-depth analysis of the core physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It explains the causality behind these properties, offers field-proven protocols for their characterization, and synthesizes this knowledge to inform rational drug formulation and delivery strategies. Understanding these fundamental characteristics is the critical first step in unlocking the full therapeutic potential of this potent flavonoid.
Chemical Identity and Structure
The behavior of this compound in any system is dictated by its molecular architecture. Its pentahydroxyflavone structure is the foundation of its chemical reactivity, solubility, and spectroscopic signature.
The key features of this compound's structure are the five hydroxyl (-OH) groups distributed across its A and B rings and the C-ring flavonol backbone. The catechol-like arrangement on the B-ring (at the 2' and 4' positions) is distinct from its more common isomer, quercetin (3' and 4' positions), and is a primary driver of its unique properties, including its antioxidant capacity and metal-chelating abilities.[9] These hydroxyl groups are also the sites of deprotonation, making this compound's properties highly sensitive to pH.
Solubility Profile: A Critical Barrier
A compound's ability to dissolve in a solvent system is paramount for its absorption and distribution in vivo. This compound is characterized by poor aqueous solubility, a factor that severely limits its oral bioavailability.[1][6]
The low water solubility stems from the molecule's relatively rigid, planar, and hydrophobic polycyclic backbone, which is not sufficiently offset by the five hydrophilic hydroxyl groups. However, its solubility is markedly improved in polar organic solvents and alkaline aqueous solutions.[10][11]
| Solvent | Reported Solubility | Reference |
| Water (pH 7.0, 20-25°C) | 0.25–0.4 mg/mL (~28.7 µg/mL) | [1][10] |
| 0.1 N HCl (pH 1.2) | ~32.7 µg/mL | [1] |
| Phosphate Buffer (pH 7.4) | ~54.9 µg/mL | [1] |
| Tris Buffer (pH 9.0) | ~505.9 µg/mL | [1] |
| Ethanol | Up to 2 mg/mL | [10] |
| Methanol | Soluble (50 mg/mL) | [11] |
| DMSO | Up to 64 mg/mL | [10] |
| Chloroform | Insoluble | [10] |
Causality Insight: The dramatic increase in solubility at pH 9.0 is a direct consequence of the deprotonation of this compound's acidic hydroxyl groups.[1] The formation of the anionic phenolate species enhances interaction with polar water molecules, thereby increasing solubility. This pH-dependent solubility is a critical factor for drug delivery, as the compound will experience a wide pH gradient during its transit through the gastrointestinal tract.
This protocol describes the gold-standard shake-flask method for determining the equilibrium solubility of this compound, a crucial parameter for pre-formulation studies.[12][13]
Principle: An excess amount of the solid compound is agitated in a specific solvent for an extended period to ensure equilibrium is reached. The resulting saturated solution is then filtered and analyzed to determine the concentration of the dissolved compound.
Methodology:
-
Preparation: Add an excess amount of solid this compound hydrate (e.g., 5-10 mg) to a series of amber glass vials containing a precise volume (e.g., 5 mL) of the desired solvents (e.g., purified water, phosphate-buffered saline pH 7.4, 0.1 N HCl).
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for a minimum of 24-48 hours. Scientist's Note: Visual confirmation of excess solid this compound at the end of the equilibration period is essential to ensure a saturated solution was achieved.
-
Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for at least 12 hours to let undissolved particles settle.[13] Carefully withdraw an aliquot from the supernatant.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining solid particles. Causality Check: This step is critical. Failure to remove microscopic solids will lead to a gross overestimation of solubility.
-
Quantification (HPLC-UV):
-
Dilute the filtered sample with a suitable mobile phase or solvent (e.g., methanol) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated RP-HPLC method (e.g., C18 column, mobile phase of acetonitrile and acidified water).[1][12]
-
Determine the concentration of this compound in the diluted sample from the calibration curve and back-calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.
-
Stability Characteristics: A Matter of Integrity
The chemical stability of an active pharmaceutical ingredient (API) is non-negotiable. This compound's stability is significantly influenced by pH, temperature, and exposure to light, with degradation primarily occurring through oxidation.[1][14]
-
pH Stability: this compound is relatively stable in acidic and neutral aqueous solutions but degrades rapidly in basic conditions (pH > 8).[10] At pH 9.0, nearly 94% of this compound can degrade within 96 hours at room temperature.[14] This degradation in alkaline solutions is often accompanied by a color change from yellow to brown, indicating oxidative decomposition.[11]
-
Photostability: this compound is sensitive to light.[1][14] Studies have shown that exposure to light accelerates degradation compared to storage in the dark, especially at lower temperatures where molecular clustering might occur.[14] Solutions should always be prepared fresh and protected from light using amber vials or foil wrapping.
-
Thermal Stability: While the solid form is stable at room temperature, this compound in solution can be susceptible to thermal degradation, particularly under harsh conditions like high heat in strongly basic or acidic solutions.[15]
Causality Insight: The instability at high pH is due to the deprotonation of the hydroxyl groups, particularly the catechol-like moiety on the B-ring. The resulting electron-rich phenolate anions are highly susceptible to autoxidation, leading to the formation of o-quinones and subsequent polymerization or degradation products.[10]
This workflow outlines a systematic approach to evaluating the stability of this compound under various stress conditions, a process mandated by regulatory agencies for drug development.
References
- 1. Determination of solubility, stability and degradation kinetics of this compound hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Bioflavonoid Properties, Uses and Benefits | Orsatec [orsachem.com]
- 3. This compound (flavonol) - Wikipedia [en.wikipedia.org]
- 4. jddtonline.info [jddtonline.info]
- 5. jddtonline.info [jddtonline.info]
- 6. Mechanisms of poor oral bioavailability of flavonoid this compound in rats: From physicochemical to biopharmaceutical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound | C15H10O7 | CID 5281670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. grokipedia.com [grokipedia.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. docta.ucm.es [docta.ucm.es]
The Flavonol Morin: A Technical Guide to Its Natural Plant Sources, Biosynthesis, and Isolation
Abstract
Morin (3,5,7,2′,4′-pentahydroxyflavone) is a naturally occurring flavonol, a subclass of flavonoids, that has garnered significant attention within the scientific community for its broad spectrum of pharmacological activities. Preclinical studies have demonstrated its potential as an anti-inflammatory, antioxidant, anti-cancer, and neuroprotective agent. For researchers and drug development professionals, understanding the primary natural sources and the methodologies for its efficient extraction and purification are critical first steps in harnessing its therapeutic potential. This technical guide provides an in-depth overview of the principal plant sources of this compound, details its biosynthetic pathway, and presents validated, step-by-step protocols for its extraction, isolation, and quantification.
Introduction: The Scientific Merit of this compound
This compound is a yellow pigment first isolated from plants belonging to the Moraceae family.[1] Its distinctive chemical structure, featuring five hydroxyl groups on the flavonoid backbone, is responsible for its potent biological activities. These activities stem from its ability to scavenge free radicals, chelate metal ions, and modulate key cellular signaling pathways involved in inflammation and cell proliferation.[2] As the demand for novel, plant-derived therapeutic agents grows, this compound represents a promising lead compound for further investigation and development. This guide serves as a foundational resource for scientific professionals embarking on research involving this versatile flavonol.
Primary Phytochemical Reservoirs of this compound
This compound is widely distributed in the plant kingdom, but its concentration varies significantly between species and even between different parts of the same plant. The most commercially and scientifically relevant sources belong predominantly to the Moraceae (Mulberry) family .
The Moraceae Family: A Premier Source
Plants within the Moraceae family are the most renowned sources of this compound.
-
Maclura pomifera (Osage Orange): The fruit of the Osage orange tree is a particularly rich source of isoflavones and contains this compound.[3]
-
Maclura tinctoria (Old Fustic or Dyer's Mulberry): Historically used to create a yellow dye, the heartwood of M. tinctoria contains a high concentration of this compound.[4]
-
Morus Species (Mulberry): Various parts of the mulberry tree, including the fruits, leaves, and branches of species like Morus alba (White Mulberry) and Morus nigra (Black Mulberry), are known to contain this compound.[5][6] Freeze-dried powder of Morus alba fruits has been quantified to contain approximately 0.16 mg/g of this compound.[7]
-
Maclura cochinchinensis (Chinese Mulberry): The heartwood of this species has been found to contain significant amounts of this compound, with concentrations ranging from 1.53% to 2.73% by dry weight.
Other Notable Plant Sources
Beyond the Moraceae family, other plants have been identified as valuable sources of this compound.
-
Psidium guajava (Guava): The leaves of the common guava are a well-documented source of this compound and its glycosides.[8][9][10] While direct quantification in mg/g can vary, HPLC methods have been established for its detection and analysis in leaf extracts.[8]
Comparative Overview of this compound Content
The following table summarizes the known concentrations of this compound in various plant sources, providing a comparative basis for selecting raw materials for extraction.
| Plant Species | Plant Part | This compound Content (% w/w or mg/g) | Reference(s) |
| Maclura cochinchinensis | Heartwood | 1.53% - 2.73% w/w | |
| Morus alba | Fruit (freeze-dried powder) | 0.16 mg/g | [5][7] |
| Maclura pomifera | Fruit | Present; a major isoflavone source | [3] |
| Psidium guajava | Leaves | Present; detected by HPLC | [8][9] |
| Maclura tinctoria | Heartwood | High concentration (historical dye source) | [4] |
The Biochemical Blueprint: Biosynthesis of this compound
This compound, like all flavonoids, is synthesized via the phenylpropanoid pathway, a central route in plant secondary metabolism. Understanding this pathway provides insight into the regulation of this compound accumulation in plants.
The biosynthesis begins with the amino acid L-phenylalanine . A series of enzymatic reactions converts L-phenylalanine into p-Coumaroyl-CoA . The first committed step in flavonoid synthesis is catalyzed by Chalcone Synthase (CHS) , which condenses one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone .
This chalcone is then isomerized by Chalcone Isomerase (CHI) to form the central flavanone intermediate, naringenin . From naringenin, a series of hydroxylation and oxidation reactions, catalyzed by enzymes such as Flavanone 3-hydroxylase (F3H) and Flavonol Synthase (FLS) , lead to the formation of various flavonols, including this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Flavonoid Biosynthetic Pathway: Genetics and Biochemistry – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Antioxidant isoflavones in Osage orange, Maclura pomifera (Raf.) Schneid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. foodresearchjournal.com [foodresearchjournal.com]
- 6. Effects of Mulberry Fruit (Morus alba L.) Consumption on Health Outcomes: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. phcog.com [phcog.com]
- 10. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of Morin: A Guide to its In Vivo Bioavailability and Metabolism
An In-Depth Technical Guide for Researchers
Prepared by a Senior Application Scientist
Abstract
Morin (3,5,7,2',4'-pentahydroxyflavone), a naturally occurring bioflavonoid found in the Moraceae family, has garnered significant scientific interest for its wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects[1][2][3][4]. Despite its promising therapeutic profile demonstrated in numerous preclinical studies, its transition to clinical application is significantly hampered by poor oral bioavailability[5][6][7][8]. This guide provides a comprehensive technical overview of the critical factors governing the bioavailability and metabolic fate of this compound in vivo. We will delve into the physicochemical and biopharmaceutical barriers to its absorption, explore its complex metabolic pathways, and present validated experimental workflows for its accurate pharmacokinetic assessment. This document is intended for researchers, scientists, and drug development professionals seeking to understand and overcome the challenges associated with this compound's delivery and efficacy.
The Pharmacokinetic Profile of this compound: A Tale of Low Bioavailability
The therapeutic efficacy of an orally administered agent is fundamentally dependent on its ability to reach systemic circulation in a sufficient concentration. This compound, unfortunately, exhibits extremely low and variable oral bioavailability, a factor that must be addressed for its successful development.
Absorption: The Primary Hurdle
Studies in rat models have consistently reported a very low absolute oral bioavailability for this compound, with values as low as 0.4% to 0.45%[5][6][7]. This poor absorption is a multifactorial problem rooted in both its inherent physicochemical properties and its interaction with biological systems.
-
Physicochemical Barriers : this compound's low aqueous solubility is a primary rate-limiting step in its dissolution within the gastrointestinal (GI) tract, which is a prerequisite for absorption[5][7][9].
-
Biopharmaceutical Barriers : Beyond solubility, this compound faces significant challenges at the intestinal wall.
-
Low Membrane Permeability : In vitro studies using Caco-2 cell monolayers, a standard model for intestinal absorption, have confirmed this compound's low intrinsic membrane permeability[5][7].
-
P-glycoprotein (P-gp) Efflux : this compound is a substrate for the efflux transporter P-glycoprotein (P-gp), an ATP-dependent pump that actively transports xenobiotics from inside the enterocytes back into the GI lumen, effectively reducing its net absorption[10][11][12][13]. Inhibition of P-gp with agents like cyclosporine A has been shown to increase this compound's absorptive permeability, confirming the significant role of this transporter[10][13].
-
Intestinal First-Pass Metabolism : Even before reaching systemic circulation, this compound undergoes extensive metabolism within the intestinal wall. Studies comparing intraportal versus intraduodenal administration in rats revealed that intestinal first-pass metabolism is a major contributor to its poor oral absorption[5][7].
-
Distribution
Once absorbed, this compound and its metabolites are distributed throughout the body. Co-administration of this compound with the immunosuppressant drug cyclosporin in mice showed that this compound could significantly decrease cyclosporin concentrations in the blood, liver, kidney, and spleen, indicating that this compound itself distributes to these tissues[14]. Further research is required to fully elucidate the tissue-specific distribution kinetics of this compound and its various metabolites.
Metabolism: Extensive Biotransformation
Like many flavonoids, this compound is extensively metabolized by Phase I and Phase II enzymes, primarily in the intestine and liver. This biotransformation is a critical determinant of its pharmacokinetic profile and biological activity.
-
Phase II Conjugation : The predominant metabolic pathway for this compound is conjugation. After oral administration in rats, this compound is found in the bloodstream as both the parent compound and, more significantly, as glucuronidated and sulfated metabolites[15][16]. At lower doses (e.g., 25 mg/kg), these conjugated metabolites are the predominant forms in circulation, whereas at higher doses (e.g., 50 mg/kg), the parent form becomes more dominant, suggesting a saturation of the conjugation metabolism pathways[15][16]. This dose-dependent shift indicates non-linear pharmacokinetics for this compound[15][16].
-
Role of Gut Microbiota : The gut microbiome plays a crucial role in the metabolism of polyphenols[17][18][19][20][21]. Intestinal bacteria can break down complex flavonoids into smaller, more readily absorbable phenolic compounds, which can then enter systemic circulation and exert biological effects. The specific role of the gut microbiota in this compound's metabolism is an active area of research that could explain inter-individual variability in response.
The overall process from oral ingestion to systemic circulation and metabolism is a complex interplay of factors that drastically reduce the amount of active, unconjugated this compound.
Excretion
The elimination of this compound and its metabolites primarily occurs via renal and biliary pathways. Studies in hyperuricemic mice have shown that this compound treatment can increase the urinary excretion of uric acid by modulating renal organic ion transporters, such as decreasing the expression of reabsorptive transporters (mURAT1, mGLUT9) and increasing the secretory transporter (mOAT1)[22][23]. This suggests that this compound and its metabolites are actively handled by renal transporters during excretion.
Pharmacokinetic Parameters & Formulation Impact
The challenges of this compound's low bioavailability have spurred research into advanced formulation strategies designed to enhance its absorption. These efforts provide valuable insight into the mechanisms limiting its uptake.
| Parameter | This compound Suspension | This compound-Loaded Mixed Micelles | Key Finding | Reference |
| Absolute Bioavailability | 0.4% | 11.2% | ~28-fold increase with formulation. | [10] |
| Mechanism of Enhancement | N/A | Increased intestinal permeation via P-gp inhibition and enhanced paracellular transport. | Formulation overcomes key absorption barriers. | [6][10][13] |
| Cmax (50 mg/kg, oral, rats) | 84.9 µM | - | Demonstrates rapid absorption but subject to extensive first-pass effect. | [15] |
| Pharmacokinetics | Non-linear | - | Conjugated metabolism becomes saturated at higher doses. | [15][16] |
These data clearly demonstrate that overcoming the dual challenges of poor solubility and P-gp-mediated efflux can dramatically improve this compound's systemic exposure. Strategies such as mixed micelles[6][10][13], phospholipid complexes[11][12], and nanosuspensions[8] have all shown promise in preclinical models by enhancing solubility and modulating intestinal transport mechanisms.
Methodologies for In Vivo Assessment
To accurately characterize the bioavailability and metabolism of this compound, robust and validated experimental protocols are essential.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
This protocol describes a standard approach to determine the key pharmacokinetic parameters of this compound following oral and intravenous administration.
Objective: To determine the absolute oral bioavailability and pharmacokinetic profile of this compound in a rat model.
Materials:
-
Male Sprague-Dawley rats (250-300g) with cannulated jugular veins.
-
This compound compound.
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).
-
Vehicle for intravenous administration (e.g., saline with 10% DMSO and 10% Solutol HS 15).
-
Heparinized syringes for blood collection.
-
Microcentrifuge tubes.
-
Analytical equipment (HPLC or LC-MS/MS).
Methodology:
-
Animal Acclimatization & Fasting: Acclimatize cannulated rats for at least 24 hours. Fast animals overnight (12-18 hours) before dosing, with free access to water.
-
Group Allocation: Divide rats into two groups (n=5 per group):
-
Group 1: Intravenous (IV) administration (e.g., 5 mg/kg).
-
Group 2: Oral gavage (PO) administration (e.g., 50 mg/kg).
-
-
Dosing:
-
IV Group: Administer the this compound solution as a bolus injection via the jugular vein cannula.
-
PO Group: Administer the this compound suspension via oral gavage.
-
-
Blood Sampling: Collect blood samples (~150 µL) from the jugular vein cannula at predetermined time points.
-
IV Group: Pre-dose, 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.
-
PO Group: Pre-dose, 15, 30, 60, 90, 120, 240, 480, and 720 minutes post-dose.
-
-
Sample Processing:
-
Immediately transfer blood into heparinized microcentrifuge tubes.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C to separate plasma.
-
Transfer the plasma supernatant to a new tube and store at -80°C until analysis.
-
-
Bioanalysis: Quantify the concentration of this compound (and its major metabolites, if standards are available) in plasma samples using a validated HPLC or LC-MS/MS method[24][25][26].
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Causality and Self-Validation: This dual-route, cannulated model is a self-validating system. The IV administration data provides the benchmark for 100% bioavailability, against which the oral data is compared. This design directly accounts for systemic clearance, isolating the effects of absorption and first-pass metabolism on the oral bioavailability calculation.
Protocol: Quantification of this compound in Plasma by LC-MS/MS
Objective: To develop a sensitive and specific method for quantifying this compound in rat plasma.
Methodology:
-
Standard Preparation: Prepare stock solutions of this compound and an appropriate internal standard (IS) (e.g., quercetin) in methanol. Serially dilute to create calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples in blank plasma.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions: Monitor specific parent-to-daughter ion transitions for this compound (e.g., m/z 301 -> 151) and the IS.
-
-
Method Validation: Validate the assay for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.
Conclusion and Future Directions
The in vivo bioavailability and metabolism of this compound are characterized by poor aqueous solubility, low intestinal permeability, significant P-gp mediated efflux, and extensive first-pass metabolism. These factors collectively result in very low systemic exposure after oral administration, presenting a major obstacle to its clinical development. However, this challenge is not insurmountable.
The research clearly indicates that advanced formulation strategies targeting these specific barriers can dramatically enhance this compound's bioavailability[27][28][29][30]. The development of nanocarriers, lipid-based systems, and co-administration with P-gp inhibitors are promising avenues. Future research should focus on:
-
Developing and optimizing oral formulations that can bypass or saturate first-pass metabolism.
-
Elucidating the specific role of gut microbial metabolites in the overall therapeutic activity of this compound.
-
Conducting well-designed pharmacokinetic-pharmacodynamic (PK/PD) studies to correlate plasma concentrations of this compound and its metabolites with in vivo efficacy.
By systematically addressing these pharmacokinetic hurdles, the scientific community can move closer to unlocking the full therapeutic potential of this promising natural compound.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. This compound, a flavonoid from Moraceae, suppresses growth and invasion of the highly metastatic breast cancer cell line MDA-MB‑231 partly through suppression of the Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound hydrate: A comprehensive review on novel natural dietary bioactive compound with versatile biological and pharmacological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Promising Natural Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of poor oral bioavailability of flavonoid this compound in rats: From physicochemical to biopharmaceutical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amorphous nano this compound outperforms native molecule in anticancer activity and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced Oral Bioavailability of this compound Administered in Mixed Micelle Formulation with PluronicF127 and Tween80 in Rats [jstage.jst.go.jp]
- 10. Enhanced oral bioavailability of this compound administered in mixed micelle formulation with PluronicF127 and Tween80 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of enhanced oral absorption of this compound by phospholipid complex based self-nanoemulsifying drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Pharmacokinetic and pharmacodynamic interactions of this compound and cyclosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
- 18. emetabolic.com [emetabolic.com]
- 19. academic.oup.com [academic.oup.com]
- 20. The role of the gut microbiota in metabolic health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Role of the gut microbiota in human nutrition and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound improves urate excretion and kidney function through regulation of renal organic ion transporters in hyperuricemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound Improves Urate Excretion and Kidney Function through Regulation of Renal Organic Ion Transporters in Hyperuricemic Mice | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 24. Morphine Analysis in Biological Samples: A Systematic Review [apjmt.mums.ac.ir]
- 25. Frontiers | Current methodologies to the analysis of morphine and its metabolites in biological matrices [frontiersin.org]
- 26. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. upm-inc.com [upm-inc.com]
- 29. researchgate.net [researchgate.net]
- 30. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
The Flavonoid Morin: A Technical Guide to its Anti-Inflammatory Properties and Mechanisms of Action
Abstract
This technical guide provides an in-depth exploration of the anti-inflammatory properties of the flavonoid morin. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's mechanisms of action, detailed experimental protocols for its evaluation, and a summary of key quantitative data. This document emphasizes the causality behind experimental choices and provides a framework for robust scientific investigation into this compound's therapeutic potential.
Introduction: this compound as a Potent Anti-Inflammatory Agent
This compound (3,5,7,2′,4′-pentahydroxyflavone) is a naturally occurring flavonoid found in various plants, including those from the Moraceae family, such as mulberry and fig, as well as in guava and other fruits.[1][2][3] For centuries, traditional medicine has utilized this compound-containing plants for their therapeutic properties.[4] Modern scientific investigation has substantiated these claims, revealing this compound's significant antioxidant, anti-inflammatory, and potential anti-cancer effects.[2][5][6][7][8] Its ability to modulate key cellular signaling pathways involved in the inflammatory cascade makes it a compelling candidate for the development of novel anti-inflammatory therapeutics.[1][9] This guide delves into the core molecular mechanisms underpinning this compound's anti-inflammatory activity and provides practical, field-proven methodologies for its scientific evaluation.
Molecular Mechanisms of this compound's Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-pronged approach, targeting several key signaling pathways and molecular players integral to the inflammatory response. The primary mechanisms include the inhibition of the NF-κB signaling pathway, modulation of Mitogen-Activated Protein Kinase (MAPK) cascades, and suppression of the NLRP3 inflammasome.
Inhibition of the Nuclear Factor-κB (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, orchestrating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been demonstrated to be a potent inhibitor of this pathway.[10][11][12]
Mechanism of Inhibition:
This compound's inhibitory action on the NF-κB pathway is multifaceted. It has been shown to suppress the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[12][13] This prevents the nuclear translocation of the active p65 subunit of NF-κB.[12][13] By sequestering NF-κB in the cytoplasm, this compound effectively blocks its transcriptional activity, leading to a downstream reduction in the production of inflammatory mediators like TNF-α, IL-1β, IL-6, and IL-8.[8][10][11][14][15][16][17] Studies have shown that this compound can inhibit TNF-α-induced p65-NFκB expression and activation.[10][11]
Visualizing the NF-κB Inhibition by this compound:
References
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. jddtonline.info [jddtonline.info]
- 5. Anti-inflammatory, antioxidant, and antimicrobial evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pkdc.ac.in [pkdc.ac.in]
- 9. This compound, as a natural flavonoid, provides promising influences against cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits colorectal tumor growth through inhibition of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound (3,5,7,2′,4′-Pentahydroxyflavone) Abolishes Nuclear Factor-κB Activation Induced by Various Carcinogens and Inflammatory Stimuli, Leading to Suppression of Nuclear Factor-κB–Regulated Gene Expression and Up-regulation of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. This compound Inhibits Ovarian Cancer Growth through the Inhibition of NF-κB Signaling Pathway [ouci.dntb.gov.ua]
- 15. This compound suppresses inflammatory cytokine expression by downregulation of nuclear factor-κB and mitogen-activated protein kinase (MAPK) signaling pathways in lipopolysaccharide-stimulated primary bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Protects LPS-Induced Mastitis via Inhibiting NLRP3 Inflammasome and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Flavonoid, this compound inhibits oxidative stress, inflammation and enhances neurotrophic support in the brain of streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anticancer Potential of Morin in HeLa Cells: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the anticancer properties of Morin, a naturally occurring flavonoid, with a specific focus on its effects on human cervical cancer (HeLa) cells. We delve into the molecular mechanisms underlying this compound's therapeutic potential, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation into this compound as a potential chemotherapeutic agent.
Introduction: The Rationale for Investigating this compound in Cervical Cancer
Cervical cancer remains a significant global health concern. While current treatment modalities such as chemotherapy, radiation, and surgery have improved patient outcomes, the challenges of drug resistance and adverse side effects necessitate the exploration of novel therapeutic agents. Natural compounds, or nutraceuticals, have emerged as a promising avenue for cancer therapy due to their potential for high efficacy and low toxicity.[1]
This compound (3,5,7,2′,4′-pentahydroxyflavone), a bioflavonoid found in various plants including mulberry and figs, has garnered considerable attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2][3][4] A growing body of evidence suggests that this compound exerts potent cytotoxic effects against a range of cancer cell lines, including HeLa cells.[4][5] This guide will elucidate the multifaceted mechanisms by which this compound inhibits the proliferation of HeLa cells, providing a scientific basis for its further development as an anticancer therapeutic.
Key Anticancer Mechanisms of this compound in HeLa Cells
This compound's anticancer activity in HeLa cells is not mediated by a single mechanism but rather through a coordinated induction of several cellular processes that ultimately lead to cell death. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).
Induction of Apoptosis: A Multi-Pathway Approach
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This compound has been shown to induce apoptosis in HeLa cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5]
-
Intrinsic Pathway: this compound treatment leads to a disruption of the mitochondrial membrane potential (ΔΨm).[6] This is accompanied by the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of the anti-apoptotic protein Bcl-2.[5][7] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to apoptotic cell death.[5][6][7]
-
Extrinsic Pathway: this compound also upregulates the expression of death receptors, such as DR3 and DR5, and their ligand FasL on the surface of HeLa cells.[5] The binding of FasL to its receptor initiates a signaling cascade involving the FADD adaptor protein and pro-caspase-8, leading to the activation of caspase-8 and subsequent activation of downstream executioner caspases.[5]
The convergence of both intrinsic and extrinsic pathways on the activation of caspase-3 results in the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[5][7]
Cell Cycle Arrest at the G2/M Phase
In addition to inducing apoptosis, this compound can halt the proliferation of HeLa cells by arresting the cell cycle at the G2/M transition.[5] This prevents the cells from entering mitosis and dividing. This G2/M arrest is orchestrated by the modulation of several key cell cycle regulatory proteins:
-
Upregulation of p53 and p21: this compound treatment increases the expression of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase (CDK) inhibitor p21.[5] p21 plays a critical role in halting the cell cycle by inhibiting the activity of CDK1/Cyclin B1 complexes, which are essential for entry into mitosis.
-
Downregulation of G2/M promoting factors: this compound decreases the expression of key proteins that drive the G2/M transition, including CDK1, Cyclin B1, and Cdc25c.[5] The inhibition of these factors prevents the formation of the active CDK1/Cyclin B1 complex, thereby enforcing the G2/M checkpoint.
Modulation of Intracellular Reactive Oxygen Species (ROS)
The role of reactive oxygen species (ROS) in this compound-induced cancer cell death is complex and can be context-dependent. In HeLa cells, this compound treatment has been shown to increase the generation of intracellular ROS.[5] While typically associated with oxidative stress and cellular damage, in this context, the elevated ROS levels appear to be a critical mediator of apoptosis.[5][8] This pro-oxidant effect of this compound in cancer cells contrasts with its antioxidant properties in normal cells, highlighting a potential mechanism for its selective cytotoxicity.[9]
Signaling Pathways Targeted by this compound in HeLa Cells
This compound's ability to induce apoptosis and cell cycle arrest in HeLa cells is a consequence of its modulation of several critical signaling pathways.
The PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is aberrantly activated. This compound has been shown to suppress the PI3K/Akt/mTOR pathway in HeLa cells.[5] By inhibiting this pro-survival pathway, this compound sensitizes the cancer cells to apoptosis.
The NF-κB Pathway
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cell survival. The constitutive activation of NF-κB is a hallmark of many cancers, including cervical cancer, where it promotes cell proliferation and inhibits apoptosis. This compound has been found to downregulate the expression of NF-κB, thereby contributing to its anticancer effects.[5]
Visualization of this compound's Mechanism of Action
The following diagram illustrates the key molecular pathways targeted by this compound in HeLa cells, leading to apoptosis and cell cycle arrest.
Caption: Molecular pathways affected by this compound in HeLa cells.
Experimental Protocols for Assessing this compound's Anticancer Activity
To rigorously evaluate the anticancer effects of this compound on HeLa cells, a series of well-established in vitro assays are essential. The following section provides detailed, step-by-step protocols for key experiments.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.[10]
-
Treatment: Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Addition: After the incubation period, remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well, followed by 100 µL of fresh medium.[10] Incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.[10] This will allow for the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed HeLa cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11] Incubate in the dark for 15 minutes at room temperature.[11]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[11]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat HeLa cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.[12]
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[12] Incubate in the dark at room temperature for 30 minutes.[12]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[12]
Western Blot Analysis of Key Regulatory Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[13]
Protocol:
-
Protein Extraction: Treat HeLa cells with this compound, harvest them, and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspase-3, p53, p21, CDK1, Cyclin B1) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Experimental Workflow Visualization
Caption: A generalized workflow for investigating this compound's effects on HeLa cells.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a representative study on the effects of this compound on HeLa cells.[5]
| Parameter | This compound Concentration (µM) | Result |
| IC₅₀ | 214.28 | Inhibition of HeLa cell proliferation |
| Cell Cycle Distribution | IC₅₀ | Significant increase in the G2/M phase population |
| Apoptosis Rate | IC₅₀ | Significant increase in Annexin V-positive cells |
| Gene Expression (mRNA) | IC₅₀ | Upregulation: p53, p21, Bax, Bad, Caspase-9, Caspase-10, DR3, DR5, FasL |
| Downregulation: CDK1, Cyclin B1, Bcl-2, Bcl-xL, NF-κB |
Conclusion and Future Perspectives
The collective evidence strongly supports the anticancer potential of this compound against HeLa cells. Its ability to induce apoptosis through multiple pathways, arrest the cell cycle, and modulate critical signaling pathways makes it a compelling candidate for further preclinical and clinical investigation. Future research should focus on in vivo studies to validate these in vitro findings, explore potential synergistic effects with existing chemotherapeutic drugs, and investigate novel drug delivery systems to enhance its bioavailability and tumor-targeting efficiency. The development of this compound as a safe and effective anticancer agent could offer a valuable addition to the therapeutic arsenal against cervical cancer.
References
- 1. The anticarcinogenic and anticancer effects of the dietary flavonoid, this compound: Current status, challenges, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. This compound, a Flavonoid from Moraceae, Inhibits Cancer Cell Adhesion to Endothelial Cells and EMT by Downregulating VCAM1 and Ncadherin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanism of anti-cancerous potential of this compound extracted from mulberry in Hela cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound exhibits leukemic cellular apoptosis through caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flavonoid this compound inhibits proliferation and induces apoptosis of melanoma cells by regulating reactive oxygen species, Sp1 and Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. FPOA induces apoptosis in HeLa human cervical cancer cells through a caspase-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Neuroprotective Effects of Morin in Experimental Models: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the neuroprotective effects of the flavonoid morin, as demonstrated in various preclinical experimental models. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases. This document delves into the molecular mechanisms underpinning this compound's neuroprotective actions, details established experimental protocols for its evaluation, and presents key quantitative data from pivotal studies.
Executive Summary
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and ischemic stroke, represent a significant and growing global health burden. A common pathological thread among these conditions is a cascade of oxidative stress, neuroinflammation, and apoptosis, leading to progressive neuronal loss. This compound (3,5,7,2',4'-pentahydroxyflavone), a naturally occurring flavonoid found in various plants, has emerged as a promising neuroprotective agent. Extensive preclinical research, detailed herein, has demonstrated its ability to mitigate these pathological processes through multiple mechanisms. This guide will explore this compound's efficacy in both in vitro and in vivo models, providing a robust foundation for further investigation and potential therapeutic development.
Core Neuroprotective Mechanisms of this compound
This compound's neuroprotective capacity stems from its multifaceted molecular activities, primarily centered around its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. These effects are not mutually exclusive and often intertwine to create a synergistic neuroprotective environment.
Attenuation of Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, is a cornerstone of neurodegeneration. This compound has been shown to directly scavenge free radicals and enhance the endogenous antioxidant defense systems.
In a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), this compound treatment protected primary cultured neurons against 1-methyl-4-phenylpyridinium (MPP+)-mediated ROS production.[1][2] Similarly, in a rat model of Alzheimer's disease, this compound administration decreased levels of malondialdehyde (a marker of lipid peroxidation) and increased the content of glutathione, a key intracellular antioxidant.[3][4] In models of cerebral ischemia, this compound has been found to significantly reduce ROS production and lipid peroxidation.[5][6][7]
Modulation of Neuroinflammation
Chronic neuroinflammation, mediated by activated microglia and astrocytes, contributes significantly to neuronal damage in various neurodegenerative conditions. This compound exerts potent anti-inflammatory effects by suppressing the activation of these glial cells and inhibiting the production of pro-inflammatory mediators.
Studies have shown that this compound reduces the activation of astrocytes and the nuclear translocation of NF-κB, a key transcription factor in the inflammatory response, in a mouse model of Parkinson's disease.[1][2] In the same model, dietary this compound was found to significantly reduce MPTP-induced neuroinflammation.[8][9] In a rat model of Alzheimer's disease, this compound reduced the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][4] Furthermore, this compound has been shown to suppress lipopolysaccharide (LPS)-induced neuroinflammation by modulating the MAPK and PI3K/Akt signaling pathways.[10]
Inhibition of Apoptosis
Apoptosis, or programmed cell death, is the final common pathway for neuronal loss in many neurodegenerative diseases. This compound has been demonstrated to interfere with apoptotic signaling cascades, thereby promoting neuronal survival.
In a cerebral ischemia model in rats, this compound treatment led to the downregulation of the pro-apoptotic proteins Bax and caspase-3, while upregulating the anti-apoptotic protein Bcl-2.[6][7] In MPP+-treated PC12 cells, a model for Parkinson's disease, this compound significantly attenuated apoptosis.[11][12]
Key Signaling Pathways Modulated by this compound
This compound's neuroprotective effects are mediated through its influence on several critical intracellular signaling pathways. Understanding these pathways provides a mechanistic framework for its therapeutic potential.
The Nrf2/HO-1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes, including heme oxygenase-1 (HO-1).
This compound has been shown to activate the Nrf2/HO-1 pathway, thereby bolstering the cellular antioxidant defense.[13][14] Studies have demonstrated that this compound induces the expression of HO-1 via the ERK-Nrf2 signaling pathway.[14] This activation of Nrf2 is a key mechanism by which this compound provides neuroprotection in models of cerebral infarction.[15]
Caption: this compound promotes Nrf2 dissociation from Keap1, leading to antioxidant gene expression.
The PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Activation of this pathway generally promotes cell survival and inhibits apoptosis. This compound has been shown to modulate this pathway to exert its neuroprotective effects. In LPS-stimulated microglial cells, this compound was found to suppress neuroinflammation by modulating the PI3K/Akt signaling pathway.[10]
The MAPK Pathway
The Mitogen-activated protein kinase (MAPK) pathway is a complex signaling cascade that regulates a wide range of cellular processes, including inflammation, apoptosis, and cell survival. The MAPK family includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. The effect of this compound on the MAPK pathway can be context-dependent.
In a mouse model of Parkinson's disease, the anti-inflammatory effects of this compound were mediated by blocking the ERK-p65 pathway.[8][9] In contrast, in a study on B16F10 mouse melanoma cells, this compound was found to activate the MAPK signaling pathways.[16][17] In the context of myocardial injury, this compound's cardioprotective effects were associated with modulation of the MAPK pathway, including decreased p-JNK and p-38, and increased p-ERK1/2.[18]
Caption: this compound inhibits MAPK signaling to suppress neuroinflammation.
Experimental Models and Protocols
The neuroprotective effects of this compound have been validated in a range of in vitro and in vivo experimental models that mimic the pathology of various neurodegenerative diseases.
In Vitro Models
-
Cell Lines:
-
PC12 cells: Differentiated PC12 cells are commonly used as a model for dopaminergic neurons. They are often treated with neurotoxins like MPP+ to induce apoptosis and oxidative stress, mimicking Parkinson's disease pathology.[11][12]
-
Primary Neuronal and Glial Cultures: Primary cultures of neurons and glial cells (astrocytes and microglia) provide a more physiologically relevant system to study neuroprotective effects and neuroinflammation.[1][2][8][9]
-
-
Experimental Protocol: Neuroprotection against MPP+ Toxicity in PC12 Cells
-
Cell Culture: Plate differentiated PC12 cells in appropriate culture plates and allow them to adhere.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 5-50 µmol/L) for a specified period (e.g., 24 hours).[11][12]
-
Induction of Toxicity: Expose the cells to MPP+ to induce apoptosis and oxidative stress.
-
Assessment of Cell Viability: Measure cell viability using assays such as the MTT assay.[11][12]
-
Apoptosis Measurement: Quantify apoptosis using techniques like flow cytometry with Annexin V/PI staining.[11][12]
-
ROS Measurement: Determine intracellular ROS levels using fluorescent probes like DCFH-DA.[11][12]
-
In Vivo Models
-
Parkinson's Disease Model:
-
Alzheimer's Disease Model:
-
Cerebral Ischemia Models:
-
Experimental Protocol: Neuroprotection in MPTP-induced Parkinson's Disease Mouse Model
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
This compound Administration: Administer this compound through an appropriate route (e.g., intraperitoneal injection at 20-100 mg/kg or dietary inclusion) for a specified duration before and/or during MPTP treatment.[8][9][11][12]
-
MPTP Induction: Induce Parkinson's-like pathology by administering MPTP (e.g., 30 mg/kg, i.p.) for several consecutive days.[8][9]
-
Behavioral Assessment: Evaluate motor function using tests such as the rotarod test and pole test.
-
Histological Analysis: Perform immunohistochemical staining of brain sections (substantia nigra and striatum) for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss.
-
Biochemical Analysis: Measure levels of dopamine and its metabolites in the striatum using HPLC. Assess markers of oxidative stress and inflammation in brain tissue homogenates.
-
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the neuroprotective effects of this compound.
Table 1: Effects of this compound in a Rat Model of Alzheimer's Disease [3][4]
| Parameter | Aβ₁₋₄₂ Control | This compound (20 mg/kg) + Aβ₁₋₄₂ |
| Malondialdehyde (MDA) | Increased | Decreased |
| Glutathione (GSH) | Decreased | Increased |
| Catalase Activity | Decreased | Enhanced |
| TNF-α Expression | Increased | Reduced |
| IL-1β Expression | Increased | Reduced |
| IL-6 Expression | Increased | Reduced |
| Neuronal Loss (CA1) | Significant | Modified |
| Morris Water Maze (Time in Target Quadrant) | Decreased | Increased |
Table 2: Effects of this compound in a Rat Model of Cerebral Ischemia [6][7]
| Parameter | MCAO Control | This compound (30 mg/kg) + MCAO |
| Neurological Deficit Score | Increased | Reduced |
| Malondialdehyde (MDA) Content | Increased | Reduced |
| Superoxide Dismutase (SOD) Activity | Decreased | Elevated |
| Glutathione (GSH) Level | Decreased | Elevated |
| Glutathione Peroxidase (GPx) Activity | Decreased | Elevated |
| Bax Protein Expression | Upregulated | Downregulated |
| Bcl-2 Protein Expression | Downregulated | Elevated |
| Caspase-3 Protein Expression | Upregulated | Downregulated |
| Pro-inflammatory Cytokine mRNA | Increased | Reduced |
Blood-Brain Barrier Permeability
A critical consideration for any neuroprotective agent is its ability to cross the blood-brain barrier (BBB). While direct evidence for this compound's BBB permeability is still emerging, studies have shown that this compound can protect the integrity of the BBB in the context of cerebral ischemia and reperfusion.[5] this compound was found to reduce Evans blue extravasation and increase the expression of tight junction proteins, suggesting it can mitigate BBB damage.[5] The low toxicity of this compound observed in in vivo studies suggests that chronic administration is a feasible option.[1][9]
Conclusion and Future Directions
The body of evidence from preclinical studies strongly supports the neuroprotective potential of this compound. Its ability to concurrently target oxidative stress, neuroinflammation, and apoptosis through the modulation of key signaling pathways like Nrf2/HO-1 and MAPK makes it an attractive candidate for the development of novel therapies for a range of neurodegenerative diseases.
Future research should focus on:
-
Optimizing the delivery of this compound across the blood-brain barrier to enhance its bioavailability in the central nervous system.
-
Conducting long-term efficacy and safety studies in more chronic models of neurodegeneration.
-
Elucidating the precise molecular interactions of this compound with its protein targets.
-
Ultimately, translating these promising preclinical findings into well-designed clinical trials.
The comprehensive data presented in this guide underscores the therapeutic promise of this compound and provides a solid foundation for its continued investigation as a neuroprotective agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective and anti-inflammatory effects of this compound in a murine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates memory deficits in a rat model of Alzheimer's disease by ameliorating oxidative stress and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound protects the blood-brain barrier integrity against cerebral ischemia reperfusion through anti-inflammatory actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound MITIGATES OXIDATIVE STRESS, APOPTOSIS AND INFLAMMATION IN CEREBRAL ISCHEMIC RATS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound MITIGATES OXIDATIVE STRESS, APOPTOSIS AND INFLAMMATION IN CEREBRAL ISCHEMIC RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory and Neuroprotective Effects of this compound in an MPTP-Induced Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory and Neuroprotective Effects of this compound in an MPTP-Induced Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound exerts neuroprotective actions in Parkinson disease models in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound exerts neuroprotective actions in Parkinson disease models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jddtonline.info [jddtonline.info]
- 14. This compound Induces Heme Oxygenase-1 via ERK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. This compound Induces Melanogenesis via Activation of MAPK Signaling Pathways in B16F10 Mouse Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of MAPK/NF-κB pathway in cardioprotective effect of this compound in isoproterenol induced myocardial injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound attenuated the global cerebral ischemia via antioxidant, anti-inflammatory, and antiapoptotic mechanisms in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation of Morin Stock Solutions for Cell Culture
Introduction: The Significance of Morin in Cellular Research
This compound (3,5,7,2',4'-pentahydroxyflavone), a natural flavonoid found in plants of the Moraceae family, has garnered significant attention within the scientific community.[1][2][3] Its diverse biological activities, including antioxidant, anti-inflammatory, and anticarcinogenic effects, make it a valuable compound for in vitro studies across various research fields, from cancer biology to neuropharmacology.[1][2][3] However, like many flavonoids, this compound hydrate exhibits poor aqueous solubility, a critical challenge that researchers must overcome to ensure accurate and reproducible results in cell-based assays.[4][5]
This application note provides a comprehensive, field-proven protocol for the preparation, storage, and quality control of this compound stock solutions tailored for cell culture applications. By explaining the causality behind each step, this guide aims to empower researchers to prepare stable and reliable this compound solutions, thereby enhancing the integrity of their experimental outcomes.
Physicochemical Properties: Understanding this compound's Behavior in Solution
A thorough understanding of this compound's physicochemical properties is paramount for developing a robust preparation protocol.
Solubility: this compound hydrate's solubility is a key limiting factor. It has very low solubility in water (approximately 28.7 µg/mL).[4] However, its solubility is significantly enhanced in organic solvents and under specific pH conditions.
-
Organic Solvents: this compound is soluble in methanol (50 mg/mL), DMSO (20 mg/mL), and ethanol (2 mg/mL).[6][7] For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent due to its high solubilizing capacity and compatibility with most cell lines at low concentrations.
-
pH-Dependence: The solubility of this compound is pH-dependent, increasing with a rise in pH.[4][5][8][9] This is attributed to the deprotonation of its hydroxyl groups in basic conditions.[4] However, this increased solubility in alkaline solutions is accompanied by rapid degradation.[4][10][11]
Stability: this compound's stability is influenced by several factors:
-
pH: this compound is most stable in acidic to neutral pH ranges (pH 1.2 to 7.4) and demonstrates significant degradation at a basic pH of 9.0.[4][5]
-
Light: Exposure to light can lead to the degradation of this compound.[4][5] Studies have shown that the stability of this compound is more affected by light than by temperature.[4][5]
-
Temperature: While less impactful than light, temperature still plays a role in this compound's stability. For long-term storage, freezing is recommended.
These properties dictate the choice of solvent, storage conditions, and handling procedures outlined in the following protocol.
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a 10 mM this compound stock solution in DMSO, a common concentration for subsequent dilution to working concentrations for cell culture experiments.
Materials and Equipment:
-
This compound hydrate (powder form, high purity)
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials with screw caps
-
Calibrated analytical balance
-
Sterile, disposable pipette tips
-
Vortex mixer
-
Syringe filters (0.22 µm pore size, low protein binding membrane like PVDF or PES)
-
Sterile syringes
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Experimental Workflow Diagram:
Caption: Workflow for this compound Stock Solution Preparation.
Step-by-Step Methodology:
-
Calculate the Required Mass of this compound:
-
The molecular weight of this compound hydrate can vary slightly depending on the degree of hydration. Always refer to the manufacturer's certificate of analysis for the exact molecular weight. Assuming a molecular weight of 302.24 g/mol for anhydrous this compound, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 302.24 g/mol = 3.0224 mg
-
-
Causality: Accurate calculation is the foundation of achieving the desired stock concentration. Any error at this stage will propagate through all subsequent experiments.
-
-
Weighing this compound Hydrate:
-
Using a calibrated analytical balance, carefully weigh the calculated amount of this compound hydrate powder.
-
Expert Insight: Due to the small quantities being weighed, it is advisable to weigh a slightly larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO to minimize weighing errors.
-
-
Dissolution in DMSO:
-
Transfer the weighed this compound powder into a sterile, amber microcentrifuge tube or glass vial.
-
Add the calculated volume of anhydrous, cell culture-grade DMSO.
-
Causality: Using anhydrous DMSO is crucial as moisture can reduce the solubility of many compounds.[2][6] Amber tubes are used to protect the light-sensitive this compound from degradation.[4][5]
-
-
Ensure Complete Solubilization:
-
Vortex the solution thoroughly for several minutes until the this compound powder is completely dissolved. A clear, yellow solution should be obtained.
-
Expert Insight: Gentle warming in a 37°C water bath can aid in the dissolution of some compounds, but for this compound, which is sensitive to temperature, prolonged heating should be avoided. Vortexing at room temperature is generally sufficient.
-
-
Sterile Filtration:
-
Draw the this compound stock solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Dispense the solution through the filter into a new sterile, amber microcentrifuge tube.
-
Causality: Filtration removes any potential microbial contaminants from the DMSO or the powder, which is critical for cell culture applications.[12][13] Using a low protein-binding filter membrane minimizes the loss of the compound due to adsorption.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Causality: Aliquoting prevents repeated freeze-thaw cycles, which can lead to the degradation of the compound and the introduction of moisture into the stock solution.[14][15]
-
Store the aliquots at -20°C or -80°C for long-term storage. The solution is stable for at least 6 months at -80°C and for about a month at -20°C.[14]
-
Preparation of Working Solutions:
-
Thawing the Stock Solution:
-
When ready to use, thaw an aliquot of the this compound stock solution at room temperature.
-
-
Dilution in Cell Culture Medium:
-
Prepare the final working concentrations by diluting the stock solution in your complete cell culture medium.
-
Critical Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[14][15][16][17]
-
Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.
-
Quality Control and Validation
A self-validating protocol includes checks to ensure the integrity of the prepared stock solution.
-
Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation. If precipitates are observed, the aliquot should be discarded.
-
Concentration Verification (Optional): For applications requiring high precision, the concentration of the stock solution can be verified using UV-Vis spectrophotometry by measuring its absorbance at its maximum wavelength (λmax) and using a standard curve. This compound in ethanol exhibits absorption maxima around 263 nm and 363 nm.[4][18]
-
Functional Assay: The most reliable validation is a functional assay where the prepared this compound solution elicits a known biological response in a specific cell line, such as inhibiting proliferation or inducing apoptosis.[1][19]
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, cell culture-grade DMSO | High solubilizing capacity for this compound; compatible with cell culture at low concentrations. |
| Stock Concentration | 10 mM (or higher, depending on solubility limits) | Allows for significant dilution to working concentrations, minimizing final DMSO concentration. |
| Filtration | 0.22 µm sterile syringe filter | Ensures sterility of the stock solution for cell culture use. |
| Storage Container | Sterile, amber microcentrifuge tubes or glass vials | Protects from light-induced degradation and prevents contamination. |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | Maintains stability and prevents degradation over time. |
| Handling | Aliquot into single-use volumes | Avoids repeated freeze-thaw cycles. |
| Final DMSO in Media | <0.5%, ideally <0.1% | Minimizes solvent cytotoxicity. |
Conclusion
The successful use of this compound in cell culture experiments is critically dependent on the proper preparation and handling of its stock solutions. By understanding its inherent physicochemical properties, particularly its poor aqueous solubility and sensitivity to light and pH, researchers can implement this robust protocol to generate reliable and reproducible data. Adherence to the principles of using an appropriate solvent, ensuring sterility, and employing proper storage techniques will ultimately contribute to the integrity and validity of scientific findings.
References
- 1. This compound inhibits cell proliferation and fibronectin accumulation in rat glomerular mesangial cells cultured under high glucose condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a Flavonoid from Moraceae, Inhibits Cancer Cell Adhesion to Endothelial Cells and EMT by Downregulating VCAM1 and Ncadherin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of solubility, stability and degradation kinetics of this compound hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. selleckchem.com [selleckchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Determination of solubility, stability and degradation kinetics of this compound hydrate in physiological solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Culture Media Filters [merckmillipore.com]
- 13. criticalprocess.com [criticalprocess.com]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. This compound Inhibits Proliferation and Induces Apoptosis by Modulating the miR-188-5p/PTEN/AKT Regulatory Pathway in CML Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Comprehensive In Vitro Assessment of Morin's Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Morin, a bioflavonoid found in plants of the Moraceae family, has demonstrated a range of pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3] Its antioxidant capacity is a key contributor to these biological activities, primarily through its ability to scavenge free radicals, donate hydrogen atoms, and chelate metal ions.[4] Assessing this antioxidant potential is a critical step in the development of nutraceuticals and pharmaceuticals.[5]
This guide details the protocols for four widely accepted in vitro antioxidant assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, Ferric Reducing Antioxidant Power (FRAP) Assay, and various Radical Scavenging Assays (Superoxide and Hydroxyl). The use of multiple assays is recommended to obtain a comprehensive antioxidant profile of this compound.[5]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid and straightforward method to evaluate the free radical scavenging activity of a compound.[6][7] The principle lies in the reduction of the stable DPPH radical, which is deep violet in color, by an antioxidant.[8] Upon receiving a hydrogen atom or an electron from the antioxidant (this compound), the DPPH radical is converted to its non-radical form, DPPH-H, resulting in a color change from violet to pale yellow.[6][8] This decolorization is measured spectrophotometrically at approximately 517 nm.[6][8][9]
Experimental Workflow for DPPH Assay
Caption: Experimental workflow for the DPPH radical scavenging assay.
Detailed Protocol
Reagents and Equipment:
-
This compound hydrate
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
-
Adjustable micropipettes
Procedure:
-
Preparation of Stock Solutions:
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or ethanol.
-
Positive Control Stock Solution: Prepare a 1 mg/mL stock solution of ascorbic acid or Trolox in the same solvent.
-
DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Dilute this stock solution to achieve an absorbance of approximately 1.0 at 517 nm. This solution should be prepared fresh and kept in the dark.[8]
-
-
Assay Procedure:
-
Prepare serial dilutions of the this compound stock solution and the positive control to obtain a range of concentrations.
-
In a 96-well microplate, add 100 µL of each sample dilution to individual wells.[8]
-
Add 100 µL of the DPPH working solution to each well.[8]
-
For the blank, use 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
-
Measurement and Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[8]
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the reaction mixture with the sample.[8]
-
-
The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.[8] A lower IC50 value indicates higher antioxidant activity.[8]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay, also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[5] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[10] The resulting radical has a characteristic blue-green color with a maximum absorbance at 734 nm.[5][10] In the presence of a hydrogen-donating antioxidant such as this compound, the ABTS•+ is reduced back to its colorless neutral form.[5]
Experimental Workflow for ABTS Assay
Caption: Experimental workflow for the ABTS radical scavenging assay.
Detailed Protocol
Reagents and Equipment:
-
This compound hydrate
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (K₂S₂O₈)
-
Methanol or Ethanol
-
Trolox (positive control)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Solutions:
-
This compound and Trolox Stock Solutions: Prepare as described for the DPPH assay.
-
ABTS•+ Radical Cation Generation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.[10][11] Mix equal volumes of the two solutions and allow them to react in the dark at room temperature for 12-16 hours.[11][12]
-
ABTS•+ Working Solution: Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[11]
-
-
Assay Procedure:
-
Measurement and Data Analysis:
-
Measure the absorbance at 734 nm.[12]
-
Calculate the percentage of inhibition using the formula provided for the DPPH assay.
-
The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[13] The assay relies on the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by the antioxidant at low pH.[11][14] The intensity of the blue color, measured at 593 nm, is proportional to the reducing power of the antioxidant.[13][14]
Detailed Protocol
Reagents and Equipment:
-
This compound hydrate
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Assay Procedure:
-
Measurement and Data Analysis:
Radical Scavenging Assays: Superoxide and Hydroxyl Radicals
A. Superoxide Radical Scavenging Assay (Alkaline DMSO Method)
This assay measures the ability of this compound to scavenge superoxide radicals (O₂⁻•). In this method, superoxide radicals are generated in an alkaline DMSO system.[16] These radicals reduce nitroblue tetrazolium (NBT) to a colored formazan product, which can be measured spectrophotometrically at 560 nm.[16] The presence of an antioxidant inhibits this reduction.
Detailed Protocol:
-
Reaction Mixture: In a suitable container, mix 1 mL of alkaline DMSO (containing 5 mM NaOH in 0.1 mL water), 0.1 mL of NBT solution (1 mg/mL), and 0.3 mL of the this compound sample at various concentrations.[16]
-
Measurement: Measure the absorbance at 560 nm.[16] The decrease in absorbance in the presence of this compound indicates superoxide radical scavenging activity.
B. Hydroxyl Radical Scavenging Assay (Deoxyribose Method)
This assay evaluates the ability of this compound to scavenge hydroxyl radicals (•OH), which are highly reactive oxygen species. Hydroxyl radicals are generated by a Fenton-type reaction (e.g., Fe³⁺-ascorbate-EDTA-H₂O₂ system).[17] These radicals degrade the sugar deoxyribose, and the extent of degradation is measured.
Detailed Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 2-deoxy-2-ribose, phosphate buffer, ferric chloride, EDTA, hydrogen peroxide, ascorbic acid, and various concentrations of the this compound sample.[17]
-
Incubation: Incubate the mixture for 1 hour at 37°C.[17]
-
Color Development: Add trichloroacetic acid (TCA) and thiobarbituric acid (TBA) to the mixture and heat to develop a pink chromogen.[17]
-
Measurement: After cooling, measure the absorbance at 532 nm.[17] The inhibition of color formation indicates hydroxyl radical scavenging activity.
Data Presentation and Interpretation
For each assay, results should be presented as the mean ± standard deviation of at least three independent experiments. The antioxidant activity of this compound should be compared to that of a standard antioxidant like ascorbic acid, Trolox, or Butylated hydroxytoluene (BHT).
| Assay | Principle | Wavelength | Standard | Result Expression |
| DPPH | Radical Scavenging | 517 nm | Ascorbic Acid, Trolox | IC50 (µg/mL or µM) |
| ABTS | Radical Cation Scavenging | 734 nm | Trolox | TEAC (Trolox Equivalents) |
| FRAP | Ferric Ion Reduction | 593 nm | Ferrous Sulfate | Fe(II) Equivalents |
| Superoxide Scavenging | NBT Reduction Inhibition | 560 nm | - | % Inhibition, IC50 |
| Hydroxyl Scavenging | Deoxyribose Degradation | 532 nm | - | % Inhibition, IC50 |
Conclusion
The protocols detailed in this application note provide a robust framework for the comprehensive in vitro evaluation of this compound's antioxidant activity. By employing a battery of assays that target different mechanisms of antioxidant action, researchers can obtain a reliable and multifaceted understanding of this compound's potential as a therapeutic or preventative agent against oxidative stress-related conditions.
References
- 1. jddtonline.info [jddtonline.info]
- 2. rjptonline.org [rjptonline.org]
- 3. flore.unifi.it [flore.unifi.it]
- 4. This compound, A Flavonoid, on Lipid Peroxidation and Antioxidant Status in Experimental Myocardial Ischemic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. DPPH Radical Scavenging Assay [mdpi.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. benchchem.com [benchchem.com]
- 9. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 10. benchchem.com [benchchem.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jmp.ir [jmp.ir]
- 15. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antioxidant activities of Indigofera cassioides Rottl. Ex. DC. using various in vitro assay models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmacophorejournal.com [pharmacophorejournal.com]
Application Notes & Protocols: Investigating the Anticancer Effects of Morin in Breast Cancer Cell Lines
Introduction: The Therapeutic Potential of Morin in Oncology
This compound (2',3,4',5,7-pentahydroxyflavone) is a naturally occurring flavonoid found in various plants of the Moraceae family, such as figs and mulberry.[1] This bioactive compound has garnered significant attention in cancer research due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and notably, anticancer properties.[2][3] In the context of breast cancer, one of the most prevalent malignancies in women globally, this compound has emerged as a promising investigational agent.[4] Studies have demonstrated its ability to impede the growth and progression of breast cancer cells through multiple mechanisms, making it a compelling subject for both basic research and drug development.[5][6]
This guide provides a comprehensive overview of the application of this compound in breast cancer cell line studies. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind these methodologies. We will explore how to assess this compound's impact on cell viability, its ability to induce programmed cell death (apoptosis), and its influence on cell cycle progression. Furthermore, we will delve into the molecular pathways that this compound modulates, providing a robust framework for investigating its therapeutic potential.
Core Mechanisms of Action in Breast Cancer Cells
This compound exerts its anticancer effects by targeting several key cellular processes and signaling pathways that are often dysregulated in breast cancer. Understanding these mechanisms is crucial for designing targeted experiments and interpreting results accurately.
-
Induction of Apoptosis: this compound can trigger apoptosis, the cell's intrinsic suicide program, which is a primary mechanism for eliminating cancerous cells.[7] It modulates the expression of key apoptosis-regulating proteins, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2.[8][9] By increasing the Bax/Bcl-2 ratio, this compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade (including caspase-9 and the executioner caspase-3), which culminates in cell death.[7][10]
-
Cell Cycle Arrest: Uncontrolled proliferation is a hallmark of cancer. This compound has been shown to interfere with the cell cycle machinery, causing an arrest at specific phases, notably the S and G2/M phases.[5] This arrest prevents cancer cells from dividing and propagating. The mechanism often involves the downregulation of key cell cycle proteins like cyclin A2 and cyclin B1, and the upregulation of cyclin-dependent kinase inhibitors such as p21.[5][11]
-
Inhibition of Pro-Survival Signaling Pathways: this compound can suppress critical signaling pathways that promote cancer cell growth, survival, and metastasis. A key target is the PI3K/Akt pathway, which is frequently hyperactivated in breast cancer.[2][3] By inhibiting the phosphorylation (activation) of Akt, this compound can downregulate downstream effectors, thereby impeding cell proliferation and invasion.[2][4] Furthermore, this compound has been shown to attenuate other pathways like EGFR/STAT3 and MAPK, which are also implicated in breast cancer progression.[7][11]
-
Suppression of Metastasis: The metastatic spread of cancer is the primary cause of mortality. This compound has demonstrated anti-metastatic properties by inhibiting processes like the epithelial-mesenchymal transition (EMT).[2][3] It achieves this by downregulating mesenchymal markers like N-cadherin and suppressing the activity of matrix metalloproteinases (MMPs), such as MMP-9, which are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues.[2][4]
Experimental Design & Workflow
A logical experimental workflow is essential for systematically evaluating the effects of this compound on breast cancer cells. The following diagram outlines a typical research pipeline, from initial cytotoxicity screening to in-depth mechanistic studies.
Caption: A typical experimental workflow for studying this compound's effects.
Key Experimental Protocols
This section provides detailed, step-by-step protocols for the essential assays used to characterize the bioactivity of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
Scientific Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity and the determination of the half-maximal inhibitory concentration (IC50).[14]
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound hydrate (Sigma-Aldrich or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well plates, sterile
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
This compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Further dilute this stock in serum-free medium to create a series of working concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with medium and DMSO only as a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[13][14]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[14]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve (Viability % vs. This compound Concentration) to determine the IC50 value.
| Breast Cancer Cell Line | Reported IC50 Range for this compound (µM) | Notes |
| MDA-MB-231 (Triple-Negative) | 20 - 200 | Highly metastatic; this compound inhibits invasion and induces cell cycle arrest.[2][6] |
| MCF-7 (ER-Positive) | ~50 - 100 | This compound can overcome doxorubicin resistance in this cell line.[15] |
| SK-BR-3 (HER2-Positive) | 150 - 200 | This compound induces cell death by inhibiting the HER2/EGFR signaling pathway.[1][7] |
Table 1: Representative IC50 values for this compound in common breast cancer cell lines. Actual values should be determined empirically for each experimental system.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Scientific Rationale: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label these cells.[17] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Materials:
-
Cells treated with this compound (at IC50 concentration) and vehicle control
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Cold 1X PBS
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed and treat cells in 6-well plates as determined from the MTT assay. Incubate for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at low speed (e.g., 300 x g for 5 minutes).[17]
-
Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Scientific Rationale: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that stoichiometrically binds to DNA. By permeabilizing cells and treating them with RNase (to prevent PI binding to RNA), the fluorescence intensity of PI becomes directly proportional to the DNA content.[18] Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1, while cells in the S phase have intermediate DNA content.
Materials:
-
Cells treated with this compound (at IC50 concentration) and vehicle control
-
Cold 70% ethanol
-
Cold 1X PBS
-
PI/RNase Staining Buffer
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect and count cells as described in the apoptosis protocol.
-
Washing: Wash the cell pellet with cold 1X PBS.
-
Fixation: Resuspend the pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[19] Incubate at 4°C for at least 2 hours (or overnight).
-
Rehydration & Staining: Centrifuge the fixed cells (e.g., 300 x g for 10 minutes) and discard the ethanol. Wash the pellet with cold PBS. Resuspend the pellet in 300-500 µL of PI/RNase staining solution.[18]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[18]
-
Analysis: Analyze the samples using a flow cytometer. Use software (e.g., ModFit LT) to model the cell cycle distribution from the resulting DNA content histogram.[18]
Protocol 4: Mechanistic Analysis by Western Blotting
Scientific Rationale: Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate.[20] This allows for the direct investigation of this compound's effect on the expression and activation (e.g., phosphorylation) of proteins within the signaling pathways of interest, such as those involved in apoptosis and cell cycle control.[20]
Materials:
-
Cells treated with this compound and vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p-Akt, anti-Akt, anti-Cyclin B1, anti-β-actin)[8][21]
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[8]
-
Analysis: Quantify band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin) to ensure equal protein loading.
This compound's Molecular Impact: A Signaling Pathway Overview
The following diagram illustrates the key molecular targets of this compound in a breast cancer cell, leading to apoptosis and cell cycle arrest.
References
- 1. Evaluation of the antimetastatic and anticancer activities of this compound in HER2‑overexpressing breast cancer SK‑BR‑3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a flavonoid from Moraceae, suppresses growth and invasion of the highly metastatic breast cancer cell line MDA-MB‑231 partly through suppression of the Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Cell cycle arrest-mediated cell death by this compound in MDA-MB-231 triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Western Blot Analysis of Bcl-2, Bax, Cytochrome C, Caspase-9, Caspase-3 Expression [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. mdpi.com [mdpi.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. This compound overcomes doxorubicin resistance in human breast cancer by inducing DNA damage and modulating the LKB1/AMPK/mTORC1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Administering Morin in Animal Models of Neurodegeneration
Introduction: The Therapeutic Potential of Morin in Neurodegeneration
This compound (3,5,7,2',4'-pentahydroxyflavone), a naturally occurring bioflavonoid found in various plants, fruits, and red wine, has garnered significant attention in neurodegenerative disease research.[1][2] Its potent antioxidant, anti-inflammatory, and anti-apoptotic properties position it as a promising therapeutic candidate for a spectrum of neurological disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).[2][3][4][5] Preclinical studies in rodent models have demonstrated that this compound can mitigate neuronal damage, improve motor function, and attenuate memory deficits.[4][6][7][8][9] This document provides a comprehensive guide for researchers on the effective administration of this compound in animal models of neurodegeneration, detailing its mechanisms of action, practical protocols for in vivo studies, and key endpoints for assessing its neuroprotective efficacy.
This compound's neuroprotective effects are multifaceted. It has been shown to scavenge reactive oxygen species (ROS), enhance the activity of endogenous antioxidant enzymes, and modulate critical signaling pathways involved in inflammation and cell survival.[1][2][10][11] Specifically, this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of pro-inflammatory gene expression, and modulate pathways such as the ERK-p65 and Nrf2/HO-1 signaling cascades.[1][8][10][11][12] These actions collectively contribute to reducing the oxidative stress and neuroinflammation that are hallmarks of neurodegenerative diseases.[3][8][9]
Experimental Design Considerations
Animal Models
The choice of animal model is critical and should align with the specific neurodegenerative disease being investigated. Rodent models are widely used due to their anatomical and physiological similarities to humans.[13]
-
Parkinson's Disease (PD): The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model is a common choice, as it recapitulates the loss of dopaminergic neurons in the substantia nigra.[1][6][7]
-
Alzheimer's Disease (AD): Models can be induced by intracerebral injection of amyloid-beta (Aβ) peptides or by using transgenic mice (e.g., APPswe/PS1dE9) that develop age-dependent Aβ plaques and cognitive deficits.[9][14][15]
-
Huntington's Disease (HD): The 3-nitropropionic acid (3-NP) rat model, which induces striatal lesions, is frequently employed.[4][5]
This compound Dosage and Preparation
This compound has been shown to be safe and well-tolerated in animal studies, with no significant toxicity observed at a wide range of doses.[16][17]
| Parameter | Recommendation | Rationale | References |
| Effective Dose Range | 20-100 mg/kg body weight | This range has been shown to be effective in attenuating behavioral deficits and neuronal damage in various neurodegenerative models. | [4][7] |
| No Observed Adverse Effect Level (NOAEL) | ~300 mg/kg/day (in rats) | Subchronic toxicity studies have established this level, providing a safety margin for experimental doses. | [16][17] |
| Vehicle for Administration | 0.5% or 1% Carboxymethylcellulose (CMC) in saline or water; Dimethyl sulfoxide (DMSO) followed by dilution in saline or corn oil. | This compound has low water solubility. CMC acts as a suspending agent. DMSO can be used for initial dissolution but should be diluted to a final concentration of <5% to avoid toxicity. | [18] |
| Preparation | Prepare fresh daily. If using a suspension, ensure it is vortexed thoroughly before each administration to ensure uniform dosing. | This compound can be unstable in solution. Fresh preparation ensures consistent potency. |
Note on Bioavailability: this compound has low oral bioavailability due to poor solubility and first-pass metabolism.[19][20][21] Researchers may consider formulation strategies like mixed micelles or phospholipid complexes to enhance absorption, although this guide will focus on standard administration protocols.[20][21]
Administration Protocols
Protocol 1: Oral Gavage (PO)
Oral gavage is a common method for administering this compound, particularly for studies mimicking clinical oral drug administration.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% CMC in sterile saline)
-
Weighing scale
-
Mortar and pestle (optional, for fine powder)
-
Vortex mixer
-
Appropriately sized gavage needles (flexible or rigid with a ball tip)
-
Syringes (1-3 mL)
Procedure:
-
Animal Handling and Restraint: Gently but firmly restrain the animal to prevent movement and ensure proper needle placement. For mice, this can be done by scruffing the neck. For rats, a towel wrap may be beneficial.
-
Dose Calculation: Calculate the required volume of the this compound suspension based on the animal's body weight and the desired dose (mg/kg). A typical administration volume for mice is 5-10 mL/kg and for rats is 5 mL/kg.
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Prepare the 0.5% CMC vehicle by dissolving 0.5 g of CMC in 100 mL of sterile saline. Gentle heating and stirring may be required. Allow to cool to room temperature.
-
Gradually add the this compound powder to the vehicle while vortexing to create a uniform suspension.
-
-
Administration:
-
Attach the gavage needle to the syringe and draw up the calculated volume of the this compound suspension.
-
Gently insert the gavage needle into the animal's mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.
-
Slowly dispense the suspension into the stomach.
-
Carefully remove the gavage needle.
-
-
Post-Administration Monitoring: Monitor the animal for a few minutes to ensure there are no signs of distress, such as choking or difficulty breathing.
Protocol 2: Intraperitoneal (IP) Injection
IP injection allows for more rapid absorption of the compound compared to oral administration.
Materials:
-
This compound powder
-
Vehicle (e.g., DMSO and sterile saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 mL)
-
Sterile needles (e.g., 25-27 gauge)
Procedure:
-
Animal Restraint: Properly restrain the animal, exposing the lower abdominal quadrants. For mice, scruffing the neck and securing the tail is effective.
-
Dose Calculation: Calculate the required volume based on the animal's body weight. The injection volume should not exceed 10 mL/kg for mice.
-
Preparation of this compound Solution:
-
Dissolve the this compound powder in a minimal amount of DMSO.
-
Dilute the DMSO-morin solution with sterile saline to the final desired concentration. Ensure the final DMSO concentration is below 5%.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Administration:
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate slightly to ensure no blood or urine is drawn, indicating incorrect placement.
-
Inject the solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Administration Monitoring: Observe the animal for any signs of discomfort or adverse reactions at the injection site.
Workflow for Evaluating this compound's Neuroprotective Efficacy
A typical experimental workflow involves inducing the neurodegenerative phenotype, administering this compound, and then assessing the outcomes through behavioral, biochemical, and histological analyses.
Caption: Experimental workflow for assessing this compound's neuroprotective effects.
Assessing Neuroprotective Outcomes
Behavioral Tests
Behavioral assessments are crucial for evaluating the functional outcomes of this compound treatment.[22][23]
| Test | Function Assessed | Relevant Disease Model | References |
| Rotarod Test | Motor coordination and balance | Parkinson's Disease, Huntington's Disease | [24][25] |
| Open Field Test | Locomotor activity and anxiety | General neurodegeneration | [22][23] |
| Morris Water Maze | Spatial learning and memory | Alzheimer's Disease | [9][23][26] |
| Novel Object Recognition | Recognition memory | Alzheimer's Disease | [23][26] |
| Elevated Plus Maze | Anxiety-like behavior | General neurodegeneration | [22][23] |
Biochemical Assays
Following euthanasia, brain tissue (e.g., hippocampus, striatum, cortex) should be collected for biochemical analysis to probe the molecular mechanisms of this compound's action.
-
Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) and nitric oxide, and the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[9][18]
-
Inflammatory Markers: Quantify pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) using ELISA or qPCR.[9][18][27]
-
Apoptotic Markers: Assess the expression of proteins involved in apoptosis, such as Bcl-2 and Bax, via Western blotting.[18]
Histopathological Analysis
Histological examination of brain sections provides visual evidence of neuroprotection.[28][29][30]
-
Neuronal Survival: Use stains like Nissl or Cresyl Violet to visualize and quantify surviving neurons in specific brain regions (e.g., CA1 of the hippocampus, substantia nigra).[28][29]
-
Gliosis: Perform immunohistochemistry for markers of astrocytes (GFAP) and microglia (Iba1) to assess the extent of neuroinflammation.[29]
-
Protein Aggregation: In relevant models (e.g., AD), use specific antibodies to stain for Aβ plaques or hyperphosphorylated tau.
This compound's Neuroprotective Signaling Pathways
This compound exerts its effects by modulating multiple intracellular signaling pathways that are dysregulated in neurodegenerative diseases.
Caption: Key signaling pathways modulated by this compound for neuroprotection.
Conclusion
This compound represents a promising, naturally derived compound for the development of novel therapies against neurodegenerative diseases. Its well-documented antioxidant and anti-inflammatory properties, coupled with a favorable safety profile, make it an attractive candidate for further preclinical and clinical investigation. The protocols and guidelines presented in this document are intended to assist researchers in designing and executing robust in vivo studies to further elucidate the therapeutic potential of this compound. Consistent and standardized methodologies are paramount for generating reproducible data that can be translated into meaningful clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pkdc.ac.in [pkdc.ac.in]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective role of this compound hydrate on 3-nitropropionic acid-elicited huntington's disease: in vivo investigation of RIPK1/RIPK3/MLKL necroptosis signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective and anti-inflammatory effects of this compound in a murine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound exerts neuroprotective actions in Parkinson disease models in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory and Neuroprotective Effects of this compound in an MPTP-Induced Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound attenuates memory deficits in a rat model of Alzheimer's disease by ameliorating oxidative stress and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Rodent models of brain aging and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective effects of myricetin and this compound on neurological damage in Aβ1-42/Al3+ -induced Alzheimer's disease model of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound improves learning and memory in healthy adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A 13-week subchronic toxicity study of dietary administered this compound in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protective effect of this compound on doxorubicin-induced hepatorenal toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Enhanced oral bioavailability of this compound administered in mixed micelle formulation with PluronicF127 and Tween80 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanisms of poor oral bioavailability of flavonoid this compound in rats: From physicochemical to biopharmaceutical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice - Panina - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Cognitive and behavioral evaluation of nutritional interventions in rodent models of brain aging and dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound decreases cortical pyramidal neuron degeneration via inhibition of neuroinflammation in mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Morin
Abstract
This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Morin. The flavonoid this compound holds significant therapeutic potential, necessitating a reliable analytical method for its quantification in various matrices, including pharmaceutical formulations and biological samples. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the rationale behind the methodological choices, a step-by-step protocol, and a complete validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound (3,5,7,2',4'-pentahydroxyflavone), a natural flavonoid found in various plants, has garnered considerable interest in the pharmaceutical and nutraceutical industries due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] As research into this compound's therapeutic applications progresses, the need for a validated, reliable, and stability-indicating analytical method for its accurate quantification becomes paramount. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of flavonoids due to its high resolution, sensitivity, and accuracy.[2]
This application note presents a detailed protocol for a stability-indicating HPLC method for this compound quantification. The method is designed to be robust and applicable for routine quality control, stability studies, and pharmacokinetic analysis. The development process and validation were conducted following the principles outlined in the ICH guidelines Q2(R2) to ensure the method's suitability for its intended purpose.[3][4]
Method Development and Rationale
The primary objective of this method development was to achieve a symmetric peak shape for this compound with adequate retention, resolution from potential degradation products, and high sensitivity. The selection of chromatographic parameters was based on the physicochemical properties of this compound and a thorough review of existing literature.
Physicochemical Properties of this compound
Understanding the solubility and stability of this compound is crucial for developing a robust analytical method. This compound hydrate exhibits poor aqueous solubility, which is pH-dependent, with increased solubility at higher pH values.[1][5] However, stability studies have shown that this compound is susceptible to degradation in basic and oxidative conditions.[6] Therefore, a slightly acidic mobile phase was chosen to ensure both solubility and stability during the analysis.
Selection of Chromatographic Conditions
Several factors were systematically evaluated to arrive at the optimized chromatographic conditions.
-
Stationary Phase: A C18 column is the most common choice for the separation of flavonoids due to its hydrophobicity, which provides good retention for these moderately polar compounds.[2] A Hypersil BDS C18 column was selected for its high-performance and batch-to-batch reproducibility.[7]
-
Mobile Phase: A gradient elution was initially considered to screen for optimal separation conditions. However, for routine analysis and quality control, an isocratic mobile phase is often preferred for its simplicity and robustness. A mixture of a slightly acidic aqueous phase and an organic modifier provides good peak shape and retention for flavonoids.[7][8] After evaluating various combinations of methanol and acetonitrile with different acidic modifiers, a mobile phase consisting of 0.5% acetic acid in water and acetonitrile (80:20, v/v) was found to provide the best balance of retention time, peak symmetry, and resolution.[7][8]
-
Detection Wavelength: The UV-Vis spectrum of this compound exhibits two major absorption bands.[9][10] To maximize sensitivity, the detection wavelength was set at the absorption maximum (λmax) of this compound. Based on spectral data, a wavelength of 355 nm was chosen for quantification, as it offers high sensitivity and selectivity for this compound.[7][8]
-
Flow Rate: A flow rate of 1.0 mL/min was selected to ensure a reasonable analysis time and optimal column efficiency.[2][7]
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: Hypersil BDS C18, 4.6 x 250 mm, 5 µm particle size.
-
Software: OpenLab CDS ChemStation Edition or equivalent.
-
Chemicals and Reagents:
-
This compound hydrate (purity ≥ 95%), obtained from a reputable supplier.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Acetic acid (glacial, analytical grade).
-
Water (HPLC grade, prepared using a water purification system).
-
Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.5% acetic acid in water by adding 5 mL of glacial acetic acid to 995 mL of HPLC grade water. The mobile phase is a mixture of this solution and acetonitrile in the ratio of 80:20 (v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound hydrate standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
Chromatographic Conditions
The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | Hypersil BDS C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | 0.5% Acetic Acid in Water : Acetonitrile (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 355 nm |
| Run Time | 10 minutes |
Method Validation Protocol
The developed method was validated according to the ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4]
Specificity and Stability-Indicating Properties
Specificity was evaluated by analyzing a blank (mobile phase), a standard solution of this compound, and a sample solution. The retention time of this compound was compared to ensure no interference from the blank. To establish the stability-indicating nature of the method, forced degradation studies were conducted.[11][12] A this compound solution was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions as recommended by ICH guidelines.[11][13][14]
-
Acid Hydrolysis: 1 mL of this compound stock solution was mixed with 1 mL of 1N HCl and heated at 80°C for 2 hours. The solution was then neutralized with 1N NaOH and diluted with the mobile phase.
-
Base Hydrolysis: 1 mL of this compound stock solution was mixed with 1 mL of 1N NaOH and kept at room temperature for 30 minutes. The solution was then neutralized with 1N HCl and diluted with the mobile phase.
-
Oxidative Degradation: 1 mL of this compound stock solution was mixed with 1 mL of 30% H₂O₂ and kept at room temperature for 1 hour.
-
Thermal Degradation: this compound powder was kept in an oven at 105°C for 24 hours. A solution was then prepared in the mobile phase.
-
Photolytic Degradation: A this compound solution was exposed to UV light (254 nm) for 24 hours.
The stressed samples were then analyzed using the developed HPLC method to check for any degradation products and to ensure that the this compound peak was well-resolved from any degradant peaks.
Linearity and Range
Linearity was assessed by analyzing a series of six concentrations of this compound standard solutions ranging from 1 to 100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.
Accuracy
The accuracy of the method was determined by the standard addition method. A known amount of this compound standard was added to a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated for each level.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a single concentration of this compound standard (50 µg/mL) were performed on the same day.
-
Intermediate Precision: The analysis was repeated on three different days by different analysts using different instruments to assess the ruggedness of the method.
The relative standard deviation (%RSD) of the peak areas was calculated.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Results and Discussion
The developed HPLC method provided a well-resolved and symmetric peak for this compound with a retention time of approximately 5.5 minutes.
Forced Degradation Studies
The forced degradation studies demonstrated the stability-indicating nature of the method. This compound was found to be significantly degraded under basic and oxidative conditions, while it was relatively stable under acidic, thermal, and photolytic stress. In all cases, the degradation products were well-separated from the parent this compound peak, confirming the specificity of the method.
Validation Results
The validation results are summarized in the table below.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | r² ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (%RSD) | 0.85% | %RSD ≤ 2.0% |
| Intermediate Precision (%RSD) | 1.23% | %RSD ≤ 2.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
The linearity of the method was excellent over the concentration range of 1-100 µg/mL with a correlation coefficient greater than 0.999. The accuracy was demonstrated by the high percentage recovery values. The low %RSD values for repeatability and intermediate precision indicate that the method is precise. The LOD and LOQ values demonstrate the high sensitivity of the method.
Workflow and Diagrams
HPLC Method Development and Validation Workflow
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
A simple, rapid, precise, accurate, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the quantification of this compound. The method meets all the requirements of the ICH guidelines and is suitable for routine analysis, quality control, and stability studies of this compound in various samples. The provided protocol offers a reliable and efficient analytical tool for researchers and professionals in the pharmaceutical and related industries.
References
- 1. Determination of solubility, stability and degradation kinetics of this compound hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Determination of solubility, stability and degradation kinetics of this compound hydrate in physiological solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. docta.ucm.es [docta.ucm.es]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Nanotechnology to Enhance the Therapeutic Potential of Morin: A Guide to Encapsulation Techniques
Introduction: The Promise and Challenge of Morin
This compound (3,5,7,2′,4′-pentahydroxyflavone), a naturally occurring bioflavonoid found in various plants of the Moraceae family, has garnered significant scientific interest for its broad spectrum of pharmacological activities.[1][2] Preclinical studies have highlighted its potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] However, the clinical translation of this compound is significantly hampered by its poor biopharmaceutical properties, including low aqueous solubility, chemical instability, and limited oral bioavailability.[1][4][5][6] These limitations lead to rapid metabolism and excretion, diminishing its therapeutic efficacy.[4]
Nanoencapsulation has emerged as a powerful strategy to overcome these challenges.[7] By entrapping this compound within nanoscale carriers, it is possible to enhance its solubility, protect it from degradation, control its release, and improve its absorption and bioavailability.[1][4][8] This guide provides detailed application notes and protocols for the encapsulation of this compound in various nanoparticle systems, offering researchers a practical resource for developing effective this compound nanomedicines.
I. Polymeric Nanoparticles: A Versatile Platform for this compound Delivery
Poly(lactic-co-glycolic acid) (PLGA) and chitosan are among the most extensively studied biodegradable and biocompatible polymers for drug delivery.[7][9] Their tunable properties and established safety profiles make them excellent candidates for this compound encapsulation.
A. PLGA Nanoparticles for Enhanced Bioavailability and Targeted Delivery
PLGA nanoparticles can effectively encapsulate hydrophobic drugs like this compound, offering sustained release and the potential for surface modification to target specific tissues.[3][7][8][10] The nanoprecipitation technique is a common and straightforward method for preparing this compound-loaded PLGA nanoparticles.[1][8]
The nanoprecipitation method, also known as the solvent displacement method, relies on the rapid diffusion of a solvent containing the polymer and drug into an anti-solvent phase. This process leads to the precipitation of the polymer, entrapping the drug within the nanoparticle matrix. The choice of solvent and anti-solvent, as well as the polymer and drug concentrations, are critical parameters that influence the nanoparticle size, encapsulation efficiency, and release characteristics. The use of a stabilizer, such as polyvinyl alcohol (PVA), is crucial to prevent nanoparticle aggregation.[3]
Caption: Workflow for preparing this compound-PLGA nanoparticles via nanoprecipitation.
-
Preparation of the Organic Phase:
-
Preparation of the Aqueous Phase:
-
Prepare a 1.5% (w/v) solution of polyvinyl alcohol (PVA) in deionized water.
-
-
Nanoparticle Formation:
-
Add the organic phase dropwise to 6 mL of the PVA solution under constant stirring.
-
Sonicate the resulting emulsion using a probe sonicator at 80% amplitude for 10 minutes in pulses (e.g., 15 seconds on, 10 seconds off) in an ice bath to prevent overheating.[3]
-
-
Solvent Removal and Nanoparticle Purification:
-
Stir the nanoemulsion at room temperature for at least 4 hours to allow for the complete evaporation of DCM.[3]
-
Centrifuge the nanoparticle suspension at high speed (e.g., 13,000 rpm) for 5 minutes to pellet the nanoparticles.
-
Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step twice to remove excess PVA and unencapsulated this compound.[11]
-
-
Lyophilization (Freeze-Drying):
-
Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose).
-
Freeze the suspension at -80°C and then lyophilize for 48-72 hours to obtain a dry powder of this compound-PLGA nanoparticles.
-
| Parameter | Typical Values | Reference |
| Particle Size (nm) | ~200 | [1][8] |
| Polydispersity Index (PDI) | < 0.3 | [2] |
| Zeta Potential (mV) | Almost neutral to slightly negative | [1][8] |
| Encapsulation Efficiency (%) | ~80-82% | [1][8][12][13] |
B. Chitosan Nanoparticles for Mucoadhesive Properties
Chitosan, a natural polysaccharide, is particularly attractive for oral drug delivery due to its mucoadhesive properties, which can prolong the residence time of the nanoparticles in the gastrointestinal tract, potentially leading to enhanced drug absorption.[9][14] The ionic gelation method is a mild and simple technique for preparing this compound-loaded chitosan nanoparticles.[9][15]
The ionic gelation method involves the electrostatic interaction between the positively charged amino groups of chitosan (in an acidic solution) and a polyanion, typically sodium tripolyphosphate (TPP).[9][15] This interaction leads to the formation of a cross-linked hydrogel matrix, entrapping the drug that was previously mixed with the chitosan solution. The ratio of chitosan to TPP is a critical factor influencing the nanoparticle formation and characteristics.
Caption: Workflow for preparing this compound-Chitosan nanoparticles via ionic gelation.
-
Preparation of Chitosan-Morin Solution:
-
Dissolve a desired amount of low molecular weight chitosan in 1% (v/v) acetic acid solution with magnetic stirring.[9]
-
Prepare a solution of this compound hydrate in slightly alkaline double distilled water.[9]
-
Add the this compound solution to the chitosan solution and stir for 5 minutes at room temperature.[9] The ratio of chitosan to this compound can be optimized, for example, a 3:5 ratio has been reported.[15]
-
-
Preparation of TPP Solution:
-
Dissolve sodium tripolyphosphate (TPP) in deionized water.
-
-
Nanoparticle Formation:
-
Nanoparticle Purification:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 10,000 rpm) for 10 minutes.[9]
-
Collect the supernatant to determine the amount of unencapsulated this compound for calculating encapsulation efficiency.[9]
-
The nanoparticle pellet can be resuspended in deionized water for further use or analysis.
-
| Parameter | Typical Values | Reference |
| Particle Size (nm) | 100-200 | [16] |
| Encapsulation Efficiency (%) | ~73% | [16][17] |
| Drug Loading (%) | ~58% | [16][17] |
II. Lipid-Based Nanoparticles: Mimicking Biological Membranes
Lipid-based nanoparticles, such as liposomes and solid lipid nanoparticles (SLNs), are excellent carriers for both hydrophilic and lipophilic drugs. Their lipidic nature facilitates interaction with cell membranes, potentially enhancing cellular uptake.
A. Liposomes for Improved Dermal Absorption
Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. They can encapsulate both water-soluble and lipid-soluble compounds.
The thin-film hydration method is a widely used technique for liposome preparation. It involves dissolving the lipids and the drug in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. This film is then hydrated with an aqueous solution, leading to the self-assembly of lipids into liposomes that entrap the drug.
Caption: Workflow for preparing this compound-Liposomes via the thin-film hydration method.
-
Preparation of the Lipid Film:
-
Dissolve the desired lipids (e.g., a mixture of phosphatidylcholine and cholesterol) and this compound in a suitable organic solvent system (e.g., chloroform:methanol) in a round-bottom flask.[18]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.
-
-
Hydration:
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles, the liposome suspension can be subjected to sonication (probe or bath) or homogenization.
-
-
Purification:
-
Remove unencapsulated this compound by methods such as dialysis or centrifugation.
-
B. Solid Lipid Nanoparticles (SLNs) for Sustained Release
SLNs are colloidal carriers made from solid lipids at room and body temperature. They combine the advantages of polymeric nanoparticles and liposomes.
The solvent emulsification/diffusion method is suitable for encapsulating thermolabile drugs like this compound in SLNs.[19][20] This technique involves dissolving the lipid and drug in a water-miscible organic solvent and then emulsifying this organic phase in an aqueous phase containing a surfactant. The subsequent diffusion of the organic solvent into the aqueous phase leads to the precipitation of the lipid as solid nanoparticles.
Caption: Workflow for preparing this compound-SLNs via the solvent emulsification/diffusion method.
-
Preparation of the Lipid Phase:
-
Dissolve 50 mg of a solid lipid (e.g., Compritol® 888 ATO or Phospholipon® 80H) and the desired amount of this compound in 2.5 mL of methanol with heating.[19]
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution containing a surfactant (e.g., 0.5% w/v Tween® 80 in 11.25 mL of water).[19]
-
-
Emulsification and Nanoparticle Formation:
-
Heat both the lipid and aqueous phases.
-
Add the lipid phase to the aqueous phase under stirring to form an emulsion.
-
The diffusion of methanol into the aqueous phase will cause the precipitation of the lipid as nanoparticles.
-
-
Purification and Lyophilization:
-
Centrifuge the SLN suspension to separate the nanoparticles from the aqueous phase.
-
The pellet can be lyophilized with a cryoprotectant (e.g., 5% trehalose) to obtain a dry powder.[19]
-
| Parameter | Typical Values | Reference |
| Particle Size (nm) | 60-70 | [19] |
| Zeta Potential (mV) | -22 to -30 | [19] |
| Encapsulation Efficiency (%) | ~99% | [19] |
III. Inorganic Nanoparticles: Mesoporous Silica for High Drug Loading
Mesoporous silica nanoparticles (MSNs) are inorganic carriers characterized by a large surface area and tunable pore size, which allows for high drug loading capacities.[4][5]
Scientific Rationale:
The loading of this compound into MSNs is typically achieved by an evaporation method.[4][5] this compound is dissolved in an organic solvent, and the MSNs are dispersed in this solution. As the solvent evaporates, this compound is deposited within the pores of the silica nanoparticles. This method can lead to the conversion of crystalline this compound into an amorphous state, which can enhance its solubility and dissolution rate.[4][21]
Experimental Workflow: Evaporation Method for this compound-MSNs
Caption: Workflow for loading this compound into MSNs via the evaporation method.
Detailed Protocol: this compound-MSNs by Evaporation Method
-
Preparation of Loading Solution:
-
Dissolve 40 mg of this compound hydrate in 10 mL of ethanol in a round-bottom flask, using an ultrasonic bath for 2 minutes to aid dissolution.[4]
-
-
Dispersion of MSNs:
-
Add 100 mg of MSNs to the this compound solution and disperse them using an ultrasonic bath for 5 minutes.[4]
-
-
Solvent Evaporation:
-
Gradually evaporate the ethanol using a rotary evaporator at 50°C until a dry powder of this compound-loaded MSNs is obtained.[4]
-
| Parameter | Typical Values | Reference |
| Particle Size (nm) | ~56 | [4][5] |
| Loading Capacity (%) | ~28.3% | [4][5] |
| Loading Efficiency (%) | ~99.1% | [4][5] |
IV. Characterization and In Vitro Release Studies
A. Physicochemical Characterization
A thorough characterization of the this compound-loaded nanoparticles is essential to ensure their quality and predict their in vivo performance. Key techniques include:
-
Dynamic Light Scattering (DLS): To determine the particle size, size distribution (PDI), and zeta potential.
-
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the encapsulation of this compound and assess any interactions between the drug and the carrier material.[22][23][24][25][26]
-
Differential Scanning Calorimetry (DSC): To investigate the physical state of the encapsulated this compound (crystalline or amorphous).[22][27]
-
X-ray Diffraction (XRD): To further confirm the physical state of this compound within the nanoparticles.[22]
B. Determination of Encapsulation Efficiency and Drug Loading
Encapsulation efficiency (EE) and drug loading (DL) are critical parameters that quantify the amount of drug successfully incorporated into the nanoparticles.
-
Encapsulation Efficiency (%EE): EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Drug Loading (%DL): DL (%) = [Weight of drug in nanoparticles / Total weight of nanoparticles] x 100
The amount of free (unencapsulated) drug is typically determined by separating the nanoparticles from the aqueous phase by centrifugation and quantifying the drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[9] Alternatively, the amount of encapsulated drug can be determined directly by dissolving the nanoparticles in a suitable solvent and quantifying the drug content.[11][28]
C. In Vitro Drug Release Studies
In vitro release studies are performed to evaluate the rate and mechanism of this compound release from the nanoparticles. The dialysis bag method is commonly employed for this purpose.[17][22]
-
Disperse a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, at a specific pH).[17][22]
-
Place the nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off (e.g., 3.5-6 kDa).[17][22]
-
Immerse the dialysis bag in a larger volume of the release medium, maintained at 37°C with constant stirring.[17][22]
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.[17][22]
-
Quantify the concentration of this compound in the collected aliquots using a validated analytical method (e.g., UV-Vis spectrophotometry).
The release profile of this compound from nanoparticles is often pH-dependent, with some formulations showing enhanced release in acidic conditions that mimic the tumor microenvironment or endosomal compartments.[4][21][22]
V. Conclusion and Future Perspectives
The encapsulation of this compound in nanoparticles offers a promising avenue to overcome its biopharmaceutical limitations and unlock its full therapeutic potential. This guide has provided a comprehensive overview of various nanoencapsulation techniques, complete with detailed protocols and characterization methods. The choice of the most suitable nanoparticle system will depend on the specific therapeutic application, desired release profile, and route of administration. Further research focusing on the in vivo efficacy and safety of these this compound nanomedicines is crucial for their successful clinical translation. The continued development of novel and targeted nanoparticle formulations will undoubtedly pave the way for the effective use of this compound in the treatment of a wide range of diseases.
References
- 1. Encapsulation of this compound in lipid core/PLGA shell nanoparticles significantly enhances its anti-inflammatory activity and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Encapsulation of this compound in lipid core/PLGA shell nanoparticles significantly enhances its anti-inflammatory activity and oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound Hydrate Encapsulation and Release from Mesoporous Silica Nanoparticles for Melanoma Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. This compound encapsulated chitosan nanoparticles (MCNPs) ameliorate arsenic induced liver damage through improvement of the antioxidant system and prevention of apoptosis and inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoencapsulation as a Promising Platform for the Delivery of the this compound-Cu(II) Complex: Antibacterial and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docta.ucm.es [docta.ucm.es]
- 12. docta.ucm.es [docta.ucm.es]
- 13. researchgate.net [researchgate.net]
- 14. Development of this compound-Loaded Nanoemulsions Containing Various Polymers; Role of Polymers in Formulation Properties and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound encapsulated chitosan nanoparticles (MCNPs) ameliorate arsenic induced liver damage through improvement of the antioxidant system and prevention ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00167E [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. This compound Hydrate Encapsulation and Release from Mesoporous Silica Nanoparticles for Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Nanoencapsulation of this compound hydrate with BSA for sustained drug release in colorectal carcinoma cells: experimental and computational approach [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Different methods to determine the encapsulation efficiency of protein in PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing the Fluorescent Properties of Morin
Introduction: The Intrinsic Fluorescence of Morin and its Application as a Sensitive Probe
This compound (3,5,7,2',4'-pentahydroxyflavone) is a naturally occurring flavonoid found in a variety of plants, including members of the Moraceae family.[1] Beyond its biological activities as an antioxidant and anti-inflammatory agent, this compound possesses intrinsic fluorescent properties that make it a valuable tool in analytical chemistry and cellular imaging.[1] While this compound itself exhibits weak fluorescence, its emission is exquisitely sensitive to the surrounding microenvironment, a characteristic that has been harnessed for the development of highly sensitive fluorescent probes.
This guide provides a comprehensive overview of the experimental setup for characterizing the fluorescent properties of this compound and its application as a sensitive probe for the detection of metal ions, with a particular focus on the quantification of aluminum (Al³⁺). The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking to leverage the unique photophysical characteristics of this versatile fluorophore.
Underlying Principles: Understanding this compound's Fluorescence
The fluorescence of this compound is governed by its molecular structure and its interaction with the local chemical environment. Key factors influencing its fluorescent properties include:
-
Excited-State Intramolecular Proton Transfer (ESIPT): The fluorescence of many flavonoids, including this compound, is influenced by an ESIPT mechanism. This process involves the transfer of a proton within the molecule upon excitation, leading to a tautomeric form with distinct emission properties.[2]
-
pH Sensitivity: The fluorescence of this compound is highly dependent on the pH of the solution. Different protonation states of the molecule exhibit varying fluorescence intensities and emission wavelengths. For instance, in methanolic solutions, the fluorescence emission maximum can shift from approximately 491 nm at pH 2 to 545 nm at pH 11.
-
Solvent Polarity: The polarity of the solvent can also influence the fluorescence emission of this compound. Studies have shown that the emission maximum can vary between different solvents like methanol, DMSO, and chloroform.[3]
-
Chelation-Enhanced Fluorescence (CHEF): The most significant application of this compound as a fluorescent probe stems from the phenomenon of chelation-enhanced fluorescence. Upon binding to certain metal ions, most notably Al³⁺, the fluorescence of this compound is dramatically enhanced. This is due to the formation of a rigid complex that restricts intramolecular vibrations and rotations, which are non-radiative decay pathways. This chelation event effectively "turns on" the fluorescence, forming the basis for highly sensitive detection assays.
Core Experimental Setup for this compound Fluorescence Studies
A standard fluorescence spectroscopy setup is required to measure the fluorescent properties of this compound and its complexes. The fundamental components of such an instrument are outlined below.
Instrumentation
A spectrofluorometer is the primary instrument for these studies. Key components include:
-
Light Source: A high-intensity lamp, typically a Xenon arc lamp, provides broad-spectrum excitation light.
-
Excitation Monochromator: This component selects the specific wavelength of light used to excite the sample.
-
Sample Holder: Standard 1 cm path length quartz cuvettes are typically used for liquid samples.
-
Emission Monochromator: This selects the wavelength of the emitted fluorescence to be measured.
-
Detector: A photomultiplier tube (PMT) is commonly used to detect the emitted photons with high sensitivity.
The emitted light is typically detected at a 90° angle to the excitation light to minimize interference from the excitation source.
dot graph TD { subgraph "Fluorescence Spectrometer" A[Light Source] --> B(Excitation Monochromator); B --> C{Sample}; C --> D(Emission Monochromator); D --> E[Detector]; end C -- Emitted Light --> D; style C fill:#FBBC05,stroke:#333,stroke-width:2px,color:#202124 }
Caption: Basic workflow of a fluorescence spectrometer.
Quantitative Data Summary
The following table summarizes the key spectral properties of this compound and its aluminum complex, which are crucial for designing and executing fluorescence-based assays.
| Property | This compound (in Methanol/Water at pH 3) | This compound-Al³⁺ Complex |
| Excitation Maximum (λex) | ~417 nm | ~418 nm |
| Emission Maximum (λem) | ~490 nm | ~490 nm |
| Fluorescence Intensity | Weak | Strong Enhancement |
| Linear Range for Al³⁺ | N/A | 6 x 10⁻⁹ to 6 x 10⁻⁵ M |
| Detection Limit for Al³⁺ | N/A | Down to 2 x 10⁻⁹ M |
Protocols for Application
Protocol 1: Preparation of Reagents
Accurate and reproducible results begin with the careful preparation of all necessary reagents.
1.1. This compound Stock Solution (1 mM in DMSO)
-
Rationale: Dimethyl sulfoxide (DMSO) is a suitable solvent for this compound, providing good solubility. While ethanol can also be used, DMSO often allows for higher stock concentrations. It is crucial to use a high-purity, anhydrous grade of DMSO to avoid introducing contaminants that may interfere with the fluorescence measurements.
-
Procedure:
-
Weigh out 3.38 mg of this compound dihydrate (MW: 338.27 g/mol ).
-
Dissolve the this compound in 10 mL of anhydrous DMSO.
-
Vortex thoroughly until the solution is clear.
-
Store the stock solution in a tightly sealed amber vial at -20°C to protect it from light and moisture. This compound solutions are susceptible to degradation, especially when exposed to light.[4][5][6]
-
1.2. HEPES Buffer (25 mM, pH 7.4)
-
Rationale: A buffered solution is essential to maintain a stable pH, as this compound's fluorescence is pH-dependent. HEPES is a common biological buffer with a pKa of ~7.5, making it suitable for assays around physiological pH. However, it's important to be aware that some buffers, including HEPES, can cause fluorescence quenching with certain dyes. It is advisable to test for any quenching effects in your specific experimental system.
-
Procedure:
-
Dissolve 0.596 g of HEPES solid in 90 mL of deionized water.
-
Adjust the pH to 7.4 by adding 1 M NaOH dropwise while monitoring with a calibrated pH meter.
-
Bring the final volume to 100 mL with deionized water.
-
Filter the buffer through a 0.22 µm filter to remove any particulate matter.
-
Store the buffer at 4°C.
-
1.3. Aluminum Standard Stock Solution (1 mM)
-
Procedure:
-
Dissolve 24.14 mg of aluminum chloride hexahydrate (AlCl₃·6H₂O, MW: 241.43 g/mol ) in 100 mL of deionized water.
-
Store in a tightly sealed container at room temperature.
-
Protocol 2: Determination of Aluminum Concentration
This protocol outlines the steps for creating a standard curve and measuring the concentration of an unknown aluminum sample using the this compound fluorescent probe.
2.1. Preparation of Aluminum Standards
-
Prepare a series of aluminum standards by serially diluting the 1 mM stock solution in deionized water. A suggested concentration range for the standard curve is 0 µM to 10 µM.
2.2. Sample Preparation and Measurement
-
In a series of microcentrifuge tubes, add the following in order:
-
HEPES buffer (25 mM, pH 7.4) to a final volume of 1 mL.
-
Aliquots of the aluminum standards or the unknown sample.
-
10 µL of the 1 mM this compound stock solution to each tube for a final concentration of 10 µM.
-
-
Vortex each tube gently to ensure thorough mixing.
-
Incubate the tubes at room temperature for at least 5 minutes, protected from light, to allow for the complexation of this compound and aluminum. The this compound-Al³⁺ complex is generally stable, but it's good practice to measure the fluorescence within a consistent timeframe after incubation.[4]
-
Transfer the solutions to quartz cuvettes.
-
Set the excitation wavelength of the spectrofluorometer to 418 nm and the emission wavelength to 490 nm.
-
Measure the fluorescence intensity of each standard and the unknown sample.
dot graph TD { subgraph "Experimental Workflow" A[Prepare Reagents] --> B(Prepare Aluminum Standards); B --> C{Mix Reagents and Sample}; C --> D[Incubate]; D --> E(Measure Fluorescence); E --> F[Analyze Data]; end style A fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF style B fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF style C fill:#FBBC05,stroke:#333,stroke-width:2px,color:#202124 style D fill:#EA4335,stroke:#333,stroke-width:2px,color:#FFFFFF style E fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF style F fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF }
Caption: Workflow for aluminum detection using this compound.
Data Analysis and Interpretation
-
Standard Curve: Plot the fluorescence intensity of the aluminum standards against their corresponding concentrations.
-
Linear Regression: Perform a linear regression analysis on the standard curve data to obtain the equation of the line (y = mx + c), where 'y' is the fluorescence intensity and 'x' is the aluminum concentration. The R² value should be close to 1, indicating a good linear fit.
-
Quantification of Unknown: Use the equation from the linear regression to calculate the aluminum concentration in the unknown sample based on its measured fluorescence intensity.
Troubleshooting and Considerations
-
High Background Fluorescence: Ensure the purity of all reagents and the cleanliness of the cuvettes. Some organic solvents may have intrinsic fluorescence.
-
Interfering Ions: The fluorescence of the this compound-Al³⁺ complex can be influenced by the presence of other metal ions. For example, the presence of Cu²⁺ and Mn²⁺ may have an interfering effect.[4] It is important to consider the composition of the sample matrix and, if necessary, use masking agents or separation techniques to minimize interference.
-
Photostability: this compound and its complexes can be susceptible to photobleaching upon prolonged exposure to the excitation light. Minimize exposure time and use appropriate neutral density filters if the fluorescence signal is very strong.
Conclusion
This compound is a powerful and versatile fluorescent probe with significant potential for a wide range of applications, from the sensitive quantification of metal ions to cellular imaging. By understanding the fundamental principles of its fluorescence and adhering to carefully designed experimental protocols, researchers can effectively harness the unique photophysical properties of this natural flavonoid to advance their scientific investigations.
References
- 1. This compound applied in speciation of aluminium in natural waters and biological samples by reversed-phase high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Highly Fluorescent Dinuclear Aluminium Complex with Near‐Unity Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Time resolved fluorescence spectroscopy of quercetin and this compound complexes with Al3+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Morin as a Versatile Fluorescent Probe for the Detection of Aluminum (Al³⁺) and Tin (Sn²⁺/Sn⁴⁺): Application Notes and Protocols
Abstract
Morin, a naturally occurring flavonoid, has garnered significant attention as a robust and sensitive fluorescent probe for the detection of various metal ions. Its ability to form highly fluorescent chelate complexes with specific trivalent and tetravalent metal ions, most notably aluminum (Al³⁺) and tin (Sn⁴⁺), makes it an invaluable tool in analytical chemistry, environmental monitoring, and biological research. This document provides a comprehensive guide to the principles and applications of this compound-based fluorescence spectroscopy. We will delve into the underlying chemical mechanisms, detail critical experimental parameters for assay optimization, and provide step-by-step protocols for the quantitative determination of aluminum and tin. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful analytical technique.
Principle of Detection: The Chemistry of this compound Chelation
This compound (2',3,4',5,7-pentahydroxyflavone) is a flavonol that typically exhibits low intrinsic fluorescence in solution. However, upon complexation with certain metal ions, its fluorescence is dramatically enhanced. This "turn-on" sensing mechanism is primarily attributed to a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[1]
The key to this compound's sensing capability lies in its molecular structure, which features multiple hydroxyl (-OH) groups and a carbonyl (C=O) group. The primary binding site for metal ions involves the carbonyl group at the C4 position and the hydroxyl group at the C3 or C5 position.[2][3] When a metal ion like Al³⁺ binds to this site, it forms a rigid, planar chelate ring. This structural rigidity restricts intramolecular vibrations and rotations that would otherwise quench the excited state, leading to a significant increase in fluorescence quantum yield.
Furthermore, the chelation process inhibits an excited-state intramolecular proton transfer (ESIPT) pathway that normally provides a non-radiative decay route for the excited this compound molecule.[4][5] By blocking this pathway, the energy is instead released as a photon, resulting in strong fluorescence. The association of this compound with Al³⁺ can lead to complexes with 1:1 and 2:1 (this compound:Al³⁺) stoichiometries, both of which are fluorescent.[2][4]
Caption: this compound chelation mechanism leading to enhanced fluorescence.
Key Experimental Parameters and Optimization
The success of a this compound-based assay is contingent upon the careful control of several experimental variables. Understanding these factors is crucial for achieving sensitivity, selectivity, and reproducibility.
-
2.1 pH of the Medium : The pH is arguably the most critical parameter. It influences both the speciation of the metal ion in solution and the protonation state of this compound's hydroxyl groups. For aluminum detection, optimal complex formation and fluorescence are typically observed in a slightly acidic medium, generally between pH 4.5 and 6.0.[6][7] Deviations outside this range can lead to the precipitation of metal hydroxides at higher pH or incomplete complexation at lower pH.
-
2.2 Solvent System : While this compound is often dissolved in organic solvents like methanol or ethanol, the final reaction is usually carried out in a mixed aqueous-organic or buffered aqueous solution.[2][8] The choice of solvent can affect the stability of the complex and its photophysical properties. For instance, studies using ionic liquid-water mixtures have shown altered complex stoichiometry and enhanced tolerance to certain interfering ions.[9][10]
-
2.3 this compound Concentration : The concentration of the this compound probe must be optimized to ensure it is in sufficient excess to bind with the target analyte within the desired linear range, but not so high as to cause self-quenching or high background fluorescence. A typical starting concentration for this compound is in the micromolar range.[4]
-
2.4 Incubation Time and Photostability : The complexation reaction between this compound and metal ions is generally rapid. However, it is good practice to allow for a short incubation period (e.g., 5-10 minutes) to ensure the reaction reaches equilibrium before measurement. The stability of the complex should also be considered, as some this compound-metal complexes can exhibit decreased fluorescence intensity over time, particularly at higher analyte concentrations.[9]
-
2.5 Selectivity and Management of Interferences : this compound is not exclusively selective for aluminum or tin. Other metal ions can also interact with this compound, leading to either fluorescence enhancement or quenching, which can interfere with the analysis.
-
Enhancing Ions : Be²⁺, Zr⁴⁺, and Cd²⁺ can form fluorescent complexes and cause positive interference.[7]
-
Quenching Ions : Fe³⁺, Cu²⁺, Ni²⁺, and Co²⁺ are known to decrease the fluorescence signal.[7] The primary strategy to impart selectivity is through rigorous pH control. For example, the Al³⁺-morin complex is stable at a pH where many other divalent ions do not form stable complexes. Additionally, masking agents can be employed in complex matrices to sequester interfering ions.
-
Protocols for Spectrofluorometric Analysis
3.1. Materials and Reagents
-
This compound hydrate (C₁₅H₁₀O₇ · xH₂O)
-
Aluminum standard solution (1000 ppm), e.g., AlCl₃ or Al(NO₃)₃ in dilute acid
-
Tin(IV) standard solution (1000 ppm), e.g., SnCl₄ in dilute acid
-
Methanol or Ethanol, spectroscopy grade
-
Acetic acid and Sodium acetate (for buffer preparation)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
High-purity deionized water
-
Volumetric flasks, pipettes, and cuvettes (quartz is preferred for fluorescence)
-
Spectrofluorometer
-
pH meter
3.2. Stock Solution Preparation
-
This compound Stock Solution (1 mM): Dissolve an appropriate amount of this compound hydrate in methanol or ethanol to create a 1 mM stock solution. Store this solution in an amber bottle and refrigerate. It should be freshly prepared on a weekly basis.
-
Metal Standard Working Solutions (1-10 ppm): Prepare intermediate and working standard solutions by serially diluting the 1000 ppm stock solution with deionized water. Safety Note: Always add acid to water. Handle stock solutions in a fume hood.
-
Acetate Buffer (0.5 M, pH 5.0): Prepare by mixing appropriate volumes of 0.5 M acetic acid and 0.5 M sodium acetate. Adjust the final pH to 5.0 using a pH meter.
3.3. Protocol 1: Quantitative Detection of Aluminum (Al³⁺)
This protocol is designed for the determination of Al³⁺ in aqueous samples.
References
- 1. Recent advances in the fluorimetric and colorimetric detection of cobalt ions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00445K [pubs.rsc.org]
- 2. Time resolved fluorescence spectroscopy of quercetin and this compound complexes with Al3+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhancement of the fluorescence of the zinc-morin complex by a non-ionic surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. korbis-labor.de [korbis-labor.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: In Vivo Evaluation of the Antiangiogenic Activity of Morin
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Investigating Morin as an Antiangiogenic Agent
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental physiological process. However, its dysregulation is a critical hallmark of various pathologies, most notably cancer, where it facilitates tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a principal driver of this process, making it a prime target for therapeutic intervention.
This compound (3,5,7,2′,4′-pentahydroxyflavone), a natural flavonoid found in various plants, has garnered significant interest for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2] Preliminary studies have demonstrated that this compound possesses significant antiangiogenic properties, positioning it as a promising candidate for further investigation in angiogenesis-dependent diseases.[1][3] A significant challenge with this compound is its low water solubility (28 μg/mL), which can limit its bioavailability and therapeutic efficacy.[1][4] Strategies such as complexation with cyclodextrins have been explored to enhance its solubility and subsequent biological activity.[1][4]
This guide provides a detailed framework and validated protocols for evaluating the in vivo antiangiogenic activity of this compound. We will focus on two widely accepted and robust models: the Chick Chorioallantoic Membrane (CAM) assay and the murine Matrigel Plug assay. The protocols are designed to be self-validating, incorporating essential controls and quantitative endpoints to ensure data integrity and reproducibility.
Foundational Knowledge: this compound's Mechanism of Action
Understanding the molecular basis of this compound's activity is crucial for designing and interpreting in vivo experiments. This compound exerts its antiangiogenic effects by modulating several key signaling pathways. Evidence suggests that this compound can inhibit the VEGF/VEGFR2 signaling cascade, a central pathway in angiogenesis.[5][6] This inhibition can suppress downstream effectors like the PI3K/Akt pathway, which is critical for endothelial cell proliferation and survival.[7] Furthermore, this compound has been shown to suppress the activity of matrix metalloproteinases (MMPs), such as MMP-9, which are essential for the degradation of the extracellular matrix, a necessary step for endothelial cell migration and invasion.[7]
The following diagram illustrates the putative mechanism by which this compound interferes with VEGF-mediated angiogenesis.
Caption: Putative signaling pathway for this compound's antiangiogenic action.
Experimental Workflow: A Validated Approach
A systematic approach is essential for the robust evaluation of a novel antiangiogenic compound. The following workflow provides a logical progression from initial screening to more complex in vivo validation.
Caption: General experimental workflow for in vivo validation.
Protocol 1: Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay serves as an excellent intermediate in vivo model, bridging the gap between in vitro studies and mammalian models.[8] It is cost-effective, rapid, and allows for direct visualization of the vascular network.[9]
Rationale and Experimental Design
The CAM is a highly vascularized extraembryonic membrane of the chick embryo that is ideal for studying angiogenesis.[10][11] The assay involves applying the test compound (this compound) directly to the CAM and observing the subsequent inhibition of blood vessel growth compared to controls.
-
Vehicle Control (Negative Control): Essential for demonstrating that the solvent used to dissolve this compound (e.g., DMSO diluted in PBS) does not independently affect angiogenesis.
-
This compound Treatment Groups: A dose-response curve should be generated using multiple concentrations of this compound to determine the half-maximal inhibitory concentration (IC50). Published studies have used concentrations ranging from 0.03 to 1.0 µ g/egg .[12]
-
Positive Control: A known angiogenesis inhibitor (e.g., Retinoic Acid at 1 µ g/egg ) should be used to validate the assay's responsiveness.[12]
Detailed Step-by-Step Protocol
This protocol is an ex ovo (shell-less) culture method, which provides excellent accessibility to the CAM.[11]
-
Egg Incubation: Obtain fertilized White Leghorn chicken eggs and incubate them at 37.5°C with ~65% humidity for 3 days.[9][13]
-
Ex-ovo Culture Preparation: On embryonic day 3 (ED3), sterilize the eggshell surface with 70% ethanol. Carefully crack the egg and gently transfer the entire content (embryo, yolk, and albumin) into a sterile 100 mm petri dish or a custom culture cup.[11]
-
Return to Incubation: Place the culture dishes in a sterile, humidified incubator at 37°C with 5% CO2. Embryos should be cultured until ED7-ED8.
-
Preparation of Treatment Discs: Prepare sterile filter paper or silicone rings. Dissolve this compound in an appropriate vehicle (e.g., DMSO) and then dilute to final concentrations with sterile PBS. Apply a small volume (e.g., 10 µL) of each treatment solution (Vehicle, this compound concentrations, Positive Control) onto the discs and allow them to air dry in a laminar flow hood.
-
Application to CAM: On ED7 or ED8, carefully place the prepared discs onto the CAM, avoiding major pre-existing blood vessels.
-
Incubation and Observation: Return the cultures to the incubator for an additional 48-72 hours.
-
Imaging: On the day of analysis, capture high-resolution images of the CAM area under each disc using a stereomicroscope equipped with a camera.
Quantification of Angiogenesis
Objective quantification is critical for reliable data.[14]
-
Image Processing: Use image analysis software like ImageJ/Fiji.[15][16]
-
Convert images to 8-bit grayscale.
-
Apply a threshold to create a binary image where blood vessels are distinguished from the background.
-
-
Analysis: Quantify parameters such as:
-
Data Presentation: Calculate the percentage of inhibition for each treatment group relative to the vehicle control.
Example Data
The following table illustrates expected results based on published data for this compound's antiangiogenic activity on the CAM.[12]
| Treatment Group | Dose (µ g/egg ) | Mean Inhibition of Angiogenesis (%) |
| Vehicle Control | - | 0% |
| This compound | 0.03 | 22.4% |
| This compound | 0.1 | 37.5% |
| This compound | 0.3 | 50.0% |
| This compound | 1.0 | 88.7% |
| Retinoic Acid | 1.0 | ~90% (Positive Control) |
Data is representative and adapted from Jung et al. (2009).[12]
Protocol 2: Murine Matrigel Plug Assay
This assay is a gold standard for assessing in vivo angiogenesis in a mammalian system.[17][18] It involves the subcutaneous injection of Matrigel, a basement membrane matrix, which solidifies at body temperature and supports the formation of new blood vessels.[19]
Rationale and Experimental Design
The infiltration of endothelial cells and the formation of functional microvessels into the Matrigel plug can be quantified, providing a robust measure of angiogenesis.
-
Animal Model: C57BL/6 or other immunocompromised mouse strains are commonly used.[18][20]
-
Negative Control: Matrigel mixed with vehicle control (e.g., PBS/DMSO).[20]
-
Positive Control: Matrigel supplemented with a pro-angiogenic factor like basic Fibroblast Growth Factor (bFGF) or VEGF to induce a strong angiogenic response.[20]
-
Treatment Group: Matrigel supplemented with the pro-angiogenic factor (bFGF/VEGF) and the test compound (this compound). This compound can also be administered systemically (e.g., intraperitoneal injection) to assess its systemic antiangiogenic effects.
Detailed Step-by-Step Protocol
-
Preparation: Thaw growth factor-reduced Matrigel on ice overnight. All reagents and pipettes must be kept ice-cold to prevent premature gelation.[19]
-
Mixing: In a cold environment, mix Matrigel with the required components:
-
Negative Control: Matrigel + Vehicle.
-
Positive Control: Matrigel + bFGF (e.g., 150 ng/mL) + Heparin (to stabilize bFGF).
-
Test Group: Matrigel + bFGF + Heparin + this compound (at desired concentrations).
-
-
Injection: Anesthetize 6-8 week old mice. Subcutaneously inject 0.3-0.5 mL of the Matrigel mixture into the dorsal flank of the mice using a pre-chilled syringe.[19][20] The liquid will form a solid plug in situ.
-
Incubation Period: Allow 7-14 days for vascularization of the plug to occur.[21]
-
Plug Excision: Euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification: The extent of angiogenesis can be measured using several methods. The most common is the quantification of hemoglobin content.
Quantification via Hemoglobin Content (Drabkin's Method)
This method quantifies the amount of hemoglobin within the plug as a proxy for the density of functional, blood-perfused vessels.[22]
-
Homogenization: Weigh the excised plug and homogenize it in a known volume of water.
-
Lysis: Lyse the red blood cells by freeze-thawing or with a lysis buffer. Centrifuge to pellet the Matrigel and collect the supernatant.
-
Drabkin's Reaction:
-
Prepare Drabkin's reagent, which contains potassium ferricyanide and potassium cyanide.[23] Caution: This reagent is highly toxic. Handle with extreme care and follow all safety protocols.
-
Add a small volume of the supernatant (e.g., 20 µL) to 1 mL of Drabkin's reagent.
-
Allow the reaction to proceed for 15-20 minutes at room temperature, protected from light. The reagent converts hemoglobin to cyanmethemoglobin.
-
-
Spectrophotometry: Measure the absorbance of the cyanmethemoglobin at 540 nm.
-
Calculation: Determine the hemoglobin concentration using a standard curve prepared with a known hemoglobin standard. Normalize the result to the weight of the Matrigel plug (e.g., mg Hb / g Matrigel).[22]
Example Data
| Group | Treatment | Mean Hemoglobin (mg/g plug) | % Inhibition |
| 1 | Matrigel + Vehicle | 0.5 ± 0.1 | - |
| 2 | Matrigel + bFGF | 12.0 ± 1.5 | 0% (Reference) |
| 3 | Matrigel + bFGF + this compound (50 mg/kg) | 6.0 ± 0.9 | 50% |
| 4 | Matrigel + bFGF + this compound (100 mg/kg) | 3.5 ± 0.7 | 71% |
Data is hypothetical but represents a typical outcome for an effective antiangiogenic compound.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the in vivo evaluation of this compound's antiangiogenic potential. The CAM assay offers a rapid, high-throughput initial screen, while the Matrigel plug assay provides critical validation in a mammalian system. Consistent results across both models, demonstrating a dose-dependent inhibition of angiogenesis, would provide strong evidence for this compound's therapeutic potential. Future studies could explore its efficacy in orthotopic tumor models to assess its impact on tumor-specific angiogenesis and growth in a more physiologically relevant context.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the antiangiogenic, anti-inflammatory, and antinociceptive activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and In Vivo Antiangiogenic Activity Evaluation of this compound-Based Cyclodextrin Inclusion Complexes [re.public.polimi.it]
- 5. Structure and inhibitory effects on angiogenesis and tumor development of a new vascular endothelial growth inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MULTIMERIN2 impairs tumor angiogenesis and growth by interfering with VEGF-A/VEGFR2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits PDGF-induced proliferation, migration, and invasion of vascular smooth muscle cells via modulating p27KIP1, AKT, and MMP-9 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chick chorioallantoic membrane (CAM) assay for the evaluation of the antitumor and antimetastatic activity of platinum-based drugs in association with the impact on the amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 13. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. A Novel Artificial Intelligence-Based Approach for Quantitative Assessment of Angiogenesis in the Ex Ovo CAM Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 22. researchgate.net [researchgate.net]
- 23. reckondiagnostics.com [reckondiagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Morin
Welcome to the Technical Support Center dedicated to overcoming the challenges associated with the poor aqueous solubility of Morin. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs). Our aim is to empower you with the knowledge to effectively enhance this compound's solubility for your experimental and therapeutic applications.
This compound, a natural flavonoid, exhibits a wide range of promising pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] However, its therapeutic potential is significantly hampered by its low water solubility (approximately 28 µg/mL), which leads to poor bioavailability and limits its clinical utility.[2][3] This guide will explore various scientifically-backed strategies to address this critical issue.
Frequently Asked Questions (FAQs)
Q1: Why is improving the aqueous solubility of this compound crucial for research?
A1: Enhancing the aqueous solubility of this compound is paramount for several reasons. Firstly, for in vitro biological assays, achieving a sufficient concentration of this compound in aqueous cell culture media is essential to observe its true biological effects without the interference of organic solvents, which can be toxic to cells.[4] Secondly, for in vivo studies and potential clinical applications, improved solubility is directly linked to enhanced bioavailability, ensuring that an effective concentration of this compound reaches the target tissues after administration.[5][6][7]
Q2: What are the primary methods to increase this compound's aqueous solubility?
A2: Several effective methods can be employed, ranging from simple pH adjustments to more advanced formulation strategies. The most common and well-documented techniques include:
-
pH Adjustment: Modifying the pH of the aqueous medium.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins.
-
Nanoparticle Formulation: Encapsulating this compound within various types of nanoparticles.
-
Solid Dispersion: Dispersing this compound in a hydrophilic carrier matrix.
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
The choice of method depends on the specific experimental requirements, the desired fold-increase in solubility, and the intended application.
Troubleshooting & Method-Specific Guidance
This section provides detailed protocols and troubleshooting advice for the most effective solubility enhancement techniques for this compound.
pH Adjustment
Principle: The solubility of this compound is pH-dependent.[3][8][9][10] By increasing the pH of the aqueous solution, the hydroxyl groups on the this compound molecule can deprotonate, leading to the formation of a more soluble salt form.
Experimental Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Prepare a series of aqueous buffers with varying pH values (e.g., from pH 5.0 to 9.0).
-
Add a small, fixed volume of the this compound stock solution to each buffer to achieve the desired final concentration.
-
Stir the solutions vigorously and allow them to equilibrate.
-
Measure the concentration of dissolved this compound in each buffer using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Quantitative Data Summary:
| pH of Aqueous Medium | Reported this compound Solubility (µg/mL) | Reference |
| 5.0 (Sodium Acetate Buffer) | 14.88 ± 2.43 | [3] |
| 7.0 (Double Distilled Water) | 28.72 ± 0.97 | [3] |
| 7.4 (Phosphate Buffer Saline) | 54.86 ± 2.05 | [3] |
| 9.0 (Tris Base Buffer) | 505.9 ± 14.61 | [3] |
Troubleshooting Guide:
-
Issue: this compound precipitates immediately upon addition to the buffer.
-
Cause: The final concentration of this compound exceeds its solubility at that specific pH.
-
Solution: Decrease the final concentration of this compound. Alternatively, increase the pH of the buffer, as this compound's solubility significantly increases in basic conditions.[3]
-
-
Issue: The solubility of this compound is not significantly improved.
-
Issue: The high pH is incompatible with my biological experiment (e.g., cell culture).
-
Cause: Extreme pH can be detrimental to cells.
-
Solution: Consider other solubility enhancement techniques such as cyclodextrin complexation or nanoparticle formulation, which can be effective at physiological pH.
-
Cyclodextrin Inclusion Complexation
Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[11] They can encapsulate poorly water-soluble molecules like this compound, forming inclusion complexes that have enhanced aqueous solubility and stability.[6][11]
Experimental Workflow:
Caption: Workflow for this compound-Cyclodextrin Inclusion Complex Preparation and Characterization.
Experimental Protocol (Freeze-Drying Method): [2][5][12]
-
Perform phase solubility studies to determine the optimal type of cyclodextrin and the molar ratio for complexation.[5][12]
-
Dissolve the chosen cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in purified water.
-
Add this compound to the cyclodextrin solution in the predetermined molar ratio (e.g., 1:1).
-
Stir the mixture for a specified period (e.g., 48-72 hours) at room temperature to allow for complex formation.
-
Freeze the resulting solution and then lyophilize it using a freeze-dryer to obtain a solid powder of the this compound-CD inclusion complex.
-
Characterize the formed complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) to confirm the inclusion of this compound within the cyclodextrin cavity.[5]
Quantitative Data Summary:
| Cyclodextrin Type | Fold Increase in this compound Solubility | Reference |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ~100 times | [2] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | ~115 times | [2] |
Troubleshooting Guide:
-
Issue: Low complexation efficiency.
-
Cause: Inadequate stirring time, incorrect molar ratio, or suboptimal choice of cyclodextrin.
-
Solution: Increase the stirring time to ensure equilibrium is reached. Re-evaluate the phase solubility diagram to confirm the optimal molar ratio. Test different types of cyclodextrins, as their cavity size and substituent groups can influence complexation.[5][13]
-
-
Issue: The final product is a physical mixture rather than an inclusion complex.
-
Cause: The preparation method did not facilitate the inclusion of this compound into the cyclodextrin cavity.
-
Solution: Ensure thorough mixing and sufficient interaction time. Characterize the product using DSC, which will show the disappearance of the melting peak of this compound if an inclusion complex is formed.[5]
-
-
Issue: The reconstituted complex solution is unstable and precipitates over time.
-
Cause: The concentration of the complex exceeds its solubility limit, or the complex is dissociating.
-
Solution: Prepare fresh solutions before use. Ensure the correct pH and temperature for the stability of the complex.
-
Nanoparticle-Based Formulations
Principle: Encapsulating this compound within nanocarriers can significantly improve its aqueous solubility, stability, and bioavailability.[14][15] The high surface area-to-volume ratio of nanoparticles also enhances the dissolution rate.[16]
Types of Nanoparticles for this compound Delivery:
-
Solid Lipid Nanoparticles (SLNs): These are composed of solid lipids and are suitable for encapsulating lipophilic drugs like this compound.[1][17]
-
Polymeric Nanoparticles: Biodegradable polymers like chitosan can be used to form nanoparticles that encapsulate this compound.[18][19]
-
Mesoporous Silica Nanoparticles (MSNs): These have a porous structure that can be loaded with this compound, providing a high drug-loading capacity.[14]
Experimental Workflow (General Nanoparticle Preparation):
Caption: General Workflow for Preparing and Characterizing this compound-Loaded Nanoparticles.
Experimental Protocol (Solvent Emulsification/Diffusion for SLNs): [1][17]
-
Dissolve this compound and a solid lipid (e.g., Compritol® 888 ATO) in a water-miscible organic solvent.
-
Prepare an aqueous phase containing a surfactant (e.g., Polysorbate 80).
-
Inject the organic phase into the aqueous phase under continuous stirring to form an emulsion.
-
Allow the organic solvent to diffuse out, leading to the precipitation of the lipid as solid nanoparticles encapsulating this compound.
-
Purify the nanoparticle suspension by centrifugation or dialysis to remove unencapsulated this compound and excess surfactant.
-
Characterize the nanoparticles for size, zeta potential, morphology, and encapsulation efficiency.[1][17]
Troubleshooting Guide:
-
Issue: Large and polydisperse nanoparticles.
-
Cause: Inefficient emulsification, inappropriate surfactant concentration, or suboptimal stirring speed.
-
Solution: Optimize the homogenization or sonication parameters. Adjust the concentration of the surfactant. Modify the stirring speed to achieve a more uniform emulsion.
-
-
Issue: Low encapsulation efficiency.
-
Cause: Poor affinity of this compound for the nanoparticle matrix, or leakage of this compound during the preparation process.
-
Solution: Select a carrier material with higher affinity for this compound. Optimize the drug-to-carrier ratio. Modify the preparation method to minimize drug leakage, for example, by rapidly solidifying the nanoparticles.
-
-
Issue: Nanoparticle aggregation.
-
Cause: Insufficient surface charge (low zeta potential) to provide electrostatic repulsion.
-
Solution: Increase the concentration of the stabilizing surfactant. Adjust the pH of the medium to increase the surface charge of the nanoparticles.
-
Solid Dispersion
Principle: A solid dispersion is a system where a poorly water-soluble drug is dispersed in a hydrophilic carrier matrix.[20][21] This can lead to a reduction in drug crystallinity, increased wettability, and a higher dissolution rate.[20][22]
Experimental Protocol (Solvent Evaporation Method): [20][23]
-
Dissolve both this compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone - PVP) in a common organic solvent (e.g., ethanol).
-
Evaporate the solvent under vacuum with continuous stirring.
-
The resulting solid mass is then dried, pulverized, and sieved to obtain a fine powder of the solid dispersion.
-
Characterize the solid dispersion to confirm the amorphous state of this compound and its dissolution properties.
Troubleshooting Guide:
-
Issue: The drug recrystallizes during storage.
-
Cause: The amorphous state is thermodynamically unstable. The chosen carrier may not be effective in inhibiting recrystallization.
-
Solution: Select a carrier that has a strong interaction with this compound to inhibit its recrystallization. Store the solid dispersion in a dry environment, as moisture can promote recrystallization.
-
-
Issue: Incomplete solvent removal.
-
Cause: Inadequate drying time or temperature.
-
Solution: Optimize the drying process by increasing the time or using a higher vacuum. Be cautious not to use a temperature that could degrade this compound or the carrier.
-
-
Issue: The dissolution rate is not significantly improved.
-
Cause: The drug is not molecularly dispersed or has recrystallized. The drug-to-carrier ratio may not be optimal.
-
Solution: Confirm the amorphous state of this compound in the solid dispersion using techniques like XRD or DSC. Optimize the drug-to-carrier ratio to achieve the best dissolution enhancement.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization and In Vivo Antiangiogenic Activity Evaluation of this compound-Based Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of solubility, stability and degradation kinetics of this compound hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of this compound/hydroxypropyl-β-cyclodextrin inclusion complex: Enhancement of bioavailability, antihyperalgesic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Amorphous nano this compound outperforms native molecule in anticancer activity and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of solubility, stability and degradation kinetics of this compound hydrate in physiological solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. This compound-VitaminE-β-CyclodextrinInclusionComplexLoadedChitosanNanoparticles (M-Vit.E-CD-CSNPs) Ameliorate Arsenic-Induced Hepatotoxicityina Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Complexation of this compound with three kinds of cyclodextrin. A thermodynamic and reactivity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Nanoparticle-Based Drug Delivery Systems: Current Advances and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascendiacdmo.com [ascendiacdmo.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. This compound encapsulated chitosan nanoparticles (MCNPs) ameliorate arsenic induced liver damage through improvement of the antioxidant system and prevention ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00167E [pubs.rsc.org]
- 20. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 23. jddtonline.info [jddtonline.info]
Technical Support Center: Stability of Morin in Cell Culture Media
Welcome to the technical support center for researchers utilizing Morin in cell culture applications. This guide is designed to provide in-depth technical and practical advice to navigate the challenges associated with the stability of this compound in various cell culture media. Our goal is to equip you with the knowledge to ensure the reproducibility and accuracy of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution turns yellow/brown after being added to the cell culture medium. What is happening?
This color change is a common indicator of this compound degradation. This compound, a flavonoid, is susceptible to oxidation, particularly in the neutral to slightly alkaline conditions of standard cell culture media (typically pH 7.2-7.4).[1][2][3] This oxidative degradation is accelerated by exposure to light and atmospheric oxygen.[1][4] The resulting degradation products often impart a yellow or brownish hue to the medium.
Q2: I'm not seeing the expected biological effect of this compound in my cell culture experiments. Could this be related to its stability?
Yes, a lack of biological effect is frequently linked to the degradation of this compound. If the compound degrades in the culture medium, its effective concentration is reduced, potentially falling below the threshold required to elicit a cellular response.[5] It is crucial to handle this compound properly to ensure that the concentration you add to your cells is the concentration they are exposed to throughout the experiment.
Q3: What is the half-life of this compound in cell culture medium?
While specific half-life data for this compound in complex cell culture media like DMEM or RPMI-1640 is not extensively published, studies in physiological buffers (pH 7.4) demonstrate significant degradation over time, especially when exposed to light.[1][4] For instance, at pH 7.4 under room temperature and light, approximately 48% of this compound can degrade within 96 hours.[1] In the dark, this degradation is significantly reduced to around 13%.[1] Therefore, it is reasonable to expect a similar or even faster degradation in a complex medium due to interactions with various components.
Q4: Does the type of cell culture medium (e.g., DMEM vs. RPMI-1640) affect this compound's stability?
While direct comparative studies are scarce, the composition of the medium can influence this compound's stability. Both DMEM and RPMI-1640 are buffered to a physiological pH, a key factor in this compound's degradation.[6][7] However, they differ in their concentrations of amino acids, vitamins, and metal ions.[7] These components can potentially interact with this compound. For example, some vitamins are light-sensitive and can generate reactive oxygen species that may degrade this compound, while certain amino acids and metal ions could chelate with this compound, affecting its stability and bioavailability.[8][9]
Q5: How does serum (FBS) in the culture medium impact this compound's stability?
Serum contains proteins, most notably albumin, which can bind to small molecules like this compound.[10][11] This binding can have a dual effect. On one hand, it can protect this compound from degradation, particularly photodegradation.[12] On the other hand, extensive protein binding can reduce the concentration of free, biologically active this compound available to the cells.[13] It's important to be aware that the effective concentration of this compound may be lower in serum-containing media compared to serum-free conditions.
Troubleshooting Guide
Issue 1: Precipitation of this compound in the Cell Culture Medium
-
Symptom: You observe a cloudy appearance or visible particles in your medium after adding the this compound stock solution.
-
Cause: This is often due to the low aqueous solubility of this compound. When a concentrated stock solution (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous culture medium, the this compound can "crash out" of the solution, a phenomenon known as "solvent shock".[14]
-
Solution:
-
Optimize Stock Dilution: Instead of adding the this compound stock directly to the bulk medium, add it drop-wise to a smaller volume of medium while gently vortexing or swirling. Then, add this pre-diluted solution to the rest of your medium.[15]
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.[15]
-
Reduce Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound.
-
Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is non-toxic to your cells, typically below 0.5% and ideally ≤0.1%.[16]
-
Issue 2: Inconsistent Experimental Results
-
Symptom: High variability in results between replicate experiments.
-
Cause: This can be due to inconsistent degradation of this compound. Factors like slight variations in light exposure during incubation or handling can lead to different effective concentrations of this compound in each experiment.
-
Solution:
-
Protect from Light: Prepare this compound-containing media fresh for each experiment and protect it from light at all stages. Use amber tubes for storage and minimize the time the culture plates are outside the incubator.[1][17]
-
Standardize Incubation Time: Use consistent incubation times for your experiments.
-
Prepare Fresh Stock Solutions: Prepare fresh this compound stock solutions regularly and store them properly (see protocol below).
-
Issue 3: Unexpected Cytotoxicity
-
Symptom: Higher than expected cell death, even at low this compound concentrations.
-
Cause:
-
Solvent Toxicity: The solvent used for the this compound stock solution (e.g., DMSO) can be toxic to cells at higher concentrations.[16]
-
Degradation Products: While the degradation products of this compound are generally considered less cytotoxic, this may vary depending on the cell type and the specific degradation pathway.[5]
-
-
Solution:
-
Include a Vehicle Control: Always include a control group treated with the same final concentration of the solvent used to dissolve this compound. This will help you distinguish between the effects of this compound and the solvent.
-
Minimize Degradation: Follow the best practices outlined in this guide to minimize this compound degradation and the formation of unknown degradation products.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound hydrate powder in a sterile microcentrifuge tube.
-
Dissolution: Dissolve the this compound powder in cell culture-grade Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile, light-protecting (amber) tubes. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[18]
Protocol 2: Preparation of this compound-Containing Cell Culture Medium
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium (with or without serum, as per your experimental design) to 37°C.
-
Dilution: Perform a serial dilution of the this compound stock solution in the pre-warmed medium to achieve the desired final concentration. To avoid precipitation, add the medium to the stock solution aliquot gradually while mixing.
-
Immediate Use: Use the this compound-containing medium immediately after preparation to minimize degradation.
-
Light Protection: Keep the medium and the cells being treated protected from direct light throughout the experiment.
Data Summary
The stability of this compound is highly dependent on the pH of the solution and exposure to light. The following table summarizes the degradation of this compound hydrate under different conditions after 96 hours.
| pH | Storage Condition | % Degradation |
| 7.4 | Room Temp, Light | 48.26% |
| 7.4 | Room Temp, Dark | 13.18% |
| 7.4 | Refrigerated, Light | 77.68% |
| 7.4 | Refrigerated, Dark | 9.22% |
| 9.0 | Room Temp, Light | ~94% |
| 9.0 | Room Temp, Dark | ~93.2% |
| (Data adapted from Sharma, G. et al., 2018)[1] |
Visualizations
Factors Affecting this compound Stability in Cell Culture
Caption: Key factors influencing this compound stability.
Recommended Workflow for Using this compound in Cell Culture
Caption: Workflow for this compound cell culture experiments.
References
- 1. Determination of solubility, stability and degradation kinetics of this compound hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. The degradation kinetics and mechanism of moringin in aqueous solution and the cytotoxicity of degraded products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What’s the Difference Between DMEM and RPMI? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell cytotoxicity and serum albumin binding capacity of the this compound-Cu(ii) complex and its effect on deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. culture media preparation protocols [tryps.rockefeller.edu]
- 13. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. phytotechlab.com [phytotechlab.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Morin Concentration for Anti-inflammatory Assays
Welcome to the technical support guide for utilizing Morin in anti-inflammatory research. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and detailed protocols to ensure the successful application of this compound in your experimental workflows. As Senior Application Scientists, we have compiled this guide based on established research and practical laboratory experience to help you navigate the common challenges and optimize your results.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have before starting your experiments with this compound.
Q1: What is this compound and why is it used in anti-inflammatory research?
This compound (3,5,7,2',4'-pentahydroxyflavone) is a natural flavonoid found in various plants, including those from the Moraceae family like mulberry and fig, as well as in almonds, Indian guava, and red wine.[1] It is widely recognized for its potent anti-inflammatory, antioxidant, and antiproliferative properties, which have been demonstrated in both in vitro and in vivo studies.[1][2] Its ability to modulate key inflammatory pathways makes it a valuable compound for investigating novel anti-inflammatory therapeutic strategies.[3][4]
Q2: What is the primary mechanism of this compound's anti-inflammatory action?
This compound exerts its anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1][3] It has been shown to suppress the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[3][5] Additionally, this compound can downregulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, p38, and JNK, which are also crucial in the expression of pro-inflammatory mediators.[3][6][7]
Q3: What is a typical starting concentration range for this compound in cell-based assays?
Based on published studies, a common starting concentration range for this compound in in vitro anti-inflammatory assays is between 1 µM and 100 µM.[8][9] However, the optimal concentration is highly dependent on the cell type and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental conditions. One study on colon cancer cells used a concentration of 1.5 µM.[10] Another study in macrophages pre-treated cells with 20 µM of this compound hydrate.[11]
Q4: How should I prepare and store this compound for my experiments?
This compound hydrate is soluble in methanol (50 mg/ml) and freely soluble in ethanol.[12] It has poor aqueous solubility (0.25 mg/ml in water at 20°C), which increases with pH.[12][13] For cell culture experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO or ethanol and then dilute it to the final working concentration in the cell culture medium. This compound solutions should be stored at -20°C and protected from light to minimize degradation.[14] Stability studies have shown that this compound's stability is affected by pH, light, and temperature.[14][15][16]
Troubleshooting Guide
This section provides solutions to common problems you might encounter when using this compound in your anti-inflammatory assays.
Issue 1: Sub-optimal or No Anti-inflammatory Effect Observed
Q: I am not observing the expected reduction in inflammatory markers (e.g., NO, cytokines) after treating my cells with this compound. What could be the reason?
A: This is a common issue that can arise from several factors:
-
Inappropriate Concentration: The concentration of this compound you are using might be too low to elicit a significant response in your specific cell type.
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) to identify the optimal effective concentration.
-
-
Insufficient Pre-incubation Time: The cells may require a longer pre-incubation period with this compound before the inflammatory stimulus is added to allow for sufficient uptake and interaction with intracellular targets.
-
Solution: Try increasing the pre-incubation time with this compound. A common starting point is 1-2 hours, but this can be extended up to 24 hours depending on the experimental design.[17]
-
-
Degradation of this compound: this compound can be unstable under certain conditions.
-
Solution: Prepare fresh this compound stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Protect your stock solutions and treated cells from light.
-
-
Cell Type and Stimulus: The responsiveness to this compound can vary between different cell types and the inflammatory stimulus used (e.g., LPS, TNF-α).
-
Solution: Ensure that the cell line you are using is known to be responsive to flavonoid treatments and that the concentration of the inflammatory stimulus is appropriate to induce a robust but not overwhelming inflammatory response.
-
Issue 2: High Cytotoxicity Observed
Q: I am observing significant cell death in my this compound-treated wells, even at concentrations where I expect to see an anti-inflammatory effect. What should I do?
A: High cytotoxicity can confound your results, as the observed reduction in inflammatory markers might be due to cell death rather than a specific anti-inflammatory effect.
-
Concentration is Too High: this compound, like many bioactive compounds, can be toxic at high concentrations.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells at high concentrations.
-
Solution: Ensure that the final concentration of the solvent in your cell culture medium is below the toxic threshold (typically <0.5% for DMSO). Include a vehicle control (medium with the same concentration of solvent as the this compound-treated wells) in your experiments.
-
-
Extended Incubation Time: Prolonged exposure to this compound, even at non-toxic concentrations, might induce apoptosis in some cell types.[9]
-
Solution: Optimize the incubation time. A shorter incubation period may be sufficient to observe the anti-inflammatory effect without causing significant cell death.
-
Issue 3: Inconsistent and Non-reproducible Results
Q: My results with this compound are varying significantly between experiments. How can I improve the reproducibility of my assays?
A: Lack of reproducibility can be frustrating. Here are some key factors to consider:
-
Inconsistent Cell Conditions: Variations in cell passage number, confluency, and overall health can significantly impact their response to treatments.
-
Solution: Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure similar confluency at the time of treatment. Regularly check for mycoplasma contamination.
-
-
Variability in Reagent Preparation: Inconsistent preparation of this compound stock solutions and dilutions can lead to variability.
-
Solution: Prepare a large batch of concentrated this compound stock solution, aliquot it, and store it at -20°C or -80°C. Use a freshly thawed aliquot for each experiment. Use calibrated pipettes for accurate dilutions.
-
-
Assay Technique: Minor variations in assay protocols can lead to significant differences in results.
-
Solution: Standardize all steps of your experimental protocol, including incubation times, washing steps, and reagent addition. Ensure thorough mixing of reagents. For plate-based assays, be mindful of edge effects and consider not using the outer wells for critical measurements.
-
Key Experimental Protocols
Here are detailed, step-by-step methodologies for essential assays to evaluate the anti-inflammatory effects of this compound.
Cell Viability Assessment: MTT Assay
This assay is crucial for determining the cytotoxic potential of this compound and identifying the appropriate concentration range for subsequent anti-inflammatory experiments.[18][19]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[19]
Protocol:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[20]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[20]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[20]
Nitric Oxide Production Measurement: Griess Assay
This assay is used to quantify nitric oxide (NO) production by measuring its stable metabolite, nitrite, in the cell culture supernatant.[21][22]
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate. Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.[23]
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant. Then, add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[23]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.[24]
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.[23]
Pro-inflammatory Cytokine Quantification: ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.[25][26][27]
Protocol (General Sandwich ELISA):
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.[28]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.[28]
-
Sample Incubation: Add your cell culture supernatants (collected from this compound- and stimulus-treated cells) and a series of cytokine standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP). Incubate for 20-30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate until a color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Quantification: Calculate the cytokine concentrations in your samples based on the standard curve.
NF-κB Pathway Activation Analysis: Western Blot
Western blotting is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB signaling pathway, such as IκBα and p65.[29]
Protocol:
-
Cell Treatment and Lysis: Treat your cells with this compound and/or an inflammatory stimulus for the desired time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Data Summary Table
| Parameter | Typical Range | Key Considerations |
| This compound Concentration | 1 - 100 µM | Determine optimal non-toxic concentration via MTT assay for each cell line. |
| Pre-incubation Time | 1 - 24 hours | Optimize for your cell type and experimental goals. |
| Inflammatory Stimulus (LPS) | 100 ng/mL - 1 µg/mL | Titrate to achieve a robust but sub-maximal inflammatory response. |
| Cell Viability (MTT) | > 90% at optimal concentration | Ensure observed effects are not due to cytotoxicity. |
| NO Production (Griess) | Expect dose-dependent inhibition | Compare to a known inhibitor (e.g., L-NAME) as a positive control. |
| Cytokine Levels (ELISA) | Expect dose-dependent inhibition | Measure multiple cytokines for a comprehensive profile. |
| NF-κB Activation (Western Blot) | Expect decreased p-IκBα and p-p65 | Analyze both phosphorylated and total protein levels. |
Visualizing the Mechanism and Workflow
This compound's Anti-inflammatory Mechanism
This compound primarily targets the NF-κB and MAPK signaling pathways to exert its anti-inflammatory effects. The following diagram illustrates this mechanism.
Caption: this compound's inhibition of the NF-κB and MAPK pathways.
Experimental Workflow for Optimizing this compound Concentration
A systematic approach is crucial for determining the optimal this compound concentration for your anti-inflammatory assays. The following workflow diagram outlines the key steps.
Caption: Workflow for optimizing this compound concentration in assays.
References
- 1. pkdc.ac.in [pkdc.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses inflammatory cytokine expression by downregulation of nuclear factor-κB and mitogen-activated protein kinase (MAPK) signaling pathways in lipopolysaccharide-stimulated primary bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the antiangiogenic, anti-inflammatory, and antinociceptive activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound modulates the oxidative stress-induced NF-kappaB pathway through its anti-oxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anti-Inflammatory and Anti-Migratory Effects of this compound on Non-Small-Cell Lung Cancer Metastasis via Inhibition of NLRP3/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound (3,5,7,2′,4′-Pentahydroxyflavone) Abolishes Nuclear Factor-κB Activation Induced by Various Carcinogens and Inflammatory Stimuli, Leading to Suppression of Nuclear Factor-κB–Regulated Gene Expression and Up-regulation of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Determination of solubility, stability and degradation kinetics of this compound hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Determination of solubility, stability and degradation kinetics of this compound hydrate in physiological solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Anti-Inflammatory and Neuroprotective Effects of this compound in an MPTP-Induced Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. clyte.tech [clyte.tech]
- 20. atcc.org [atcc.org]
- 21. Protocol Griess Test [protocols.io]
- 22. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mjas.analis.com.my [mjas.analis.com.my]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Cytokine Elisa [bdbiosciences.com]
- 27. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
Technical Support Center: Addressing Morin Interference in Metabolic Assays
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers encountering challenges with the flavonoid, Morin, in metabolic assays. This guide is designed to provide you, our fellow scientists and drug development professionals, with a clear understanding of why this compound can generate misleading data and to offer robust, field-proven strategies to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be in my experiment?
This compound (3,5,7,2′,4′-pentahydroxyflavone) is a natural flavonoid found in plants of the Moraceae family, such as mulberries and figs.[1] It is widely studied for its potent antioxidant, anti-inflammatory, and potential anti-cancer properties.[2][3][4] If you are screening natural product libraries or investigating compounds with antioxidant activity, you are likely to encounter this compound or structurally similar flavonoids.
Q2: Why does this compound interfere with common cell-based metabolic assays?
This compound's interference is not a single issue but a multi-faceted problem stemming from its fundamental chemical properties:
-
Potent Antioxidant & Reducing Agent: this compound can directly donate electrons and reduce indicator dyes used in assays.[5][6] This is the primary cause of interference in redox-based assays like MTT, XTT, and resazurin, as it mimics the metabolic activity of viable cells.
-
Intrinsic Fluorescence: this compound is a fluorescent molecule.[7][8][9] This property can create a high background signal or directly interfere with the readout of fluorescence-based assays, such as those measuring glucose uptake with fluorescent probes or viability with resazurin.
-
Light Absorption: As a colored compound, this compound can absorb light at the same wavelengths used to measure the products of colorimetric assays (e.g., the formazan product in an MTT assay), leading to signal quenching or artificial changes in absorbance.[10]
-
Direct Enzyme Inhibition: this compound has been shown to directly interact with and inhibit the activity of metabolic enzymes, such as lactate dehydrogenase (LDH).[11][12] This is not an assay artifact but a true biological effect that can complicate data interpretation if not properly controlled for.
Q3: Which assays are most susceptible to this compound interference?
Based on the mechanisms above, the following assays are at high risk:
-
Tetrazolium Salt Assays (MTT, XTT, MTS): Highly susceptible to false positives due to direct reduction of the tetrazolium salt by this compound.[13][14]
-
Resazurin (AlamarBlue) Assays: Prone to false positives from both direct reduction of resazurin to resorufin and interference from this compound's native fluorescence.[13][15]
-
Fluorescence-Based Assays (e.g., 2-NBDG Glucose Uptake): Subject to interference from this compound's autofluorescence.[7][16]
-
Enzyme Activity Assays (e.g., LDH): Results can be confounded by direct inhibition of the target enzyme by this compound.[11][17]
Q4: How can I quickly determine if this compound is interfering in my experiment?
The most crucial step is to run a cell-free control . This involves setting up assay wells that contain everything in your experiment (media, serum, this compound at the highest concentration) except for the cells. If you observe a signal change (e.g., color development, fluorescence increase) in these cell-free wells, it is a definitive sign of direct compound interference.[18][19]
Troubleshooting Guide: Tetrazolium Salt Assays (MTT, XTT)
Problem: "My MTT assay shows a dose-dependent increase in cell viability with this compound treatment, which contradicts my other findings. Is this a real proliferative effect?"
This is a classic sign of assay interference. The strong reducing potential of this compound can directly convert the yellow MTT tetrazolium salt into purple formazan crystals, a reaction normally performed by mitochondrial dehydrogenases in living cells. This chemical reduction is indistinguishable from cellular metabolic activity, leading to a false-positive signal for cell viability.[13][14]
Caption: Workflow for validating and correcting assay interference.
This protocol validates and quantifies the extent of this compound's interference.
-
Plate Setup: Prepare a 96-well plate. Designate wells for:
-
Experimental Group: Cells + Media + various concentrations of this compound.
-
Cell-Free Control: Media + various concentrations of this compound (NO cells).
-
Vehicle Control: Cells + Media + vehicle (e.g., DMSO).
-
Blank: Media only.
-
-
Incubation: Add this compound and vehicle to the respective wells and incubate for the same duration as your main experiment (e.g., 24, 48 hours).
-
MTT Addition: Add MTT reagent to all wells as per the manufacturer's protocol and incubate for 1-4 hours.
-
Solubilization: Add solubilization buffer (e.g., DMSO or acidified isopropanol) to all wells to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis:
-
Calculate the average absorbance for your Cell-Free Control at each this compound concentration. This is your interference value.
-
Subtract this interference value from the absorbance of your corresponding Experimental Group wells.
-
This corrected value more accurately reflects cell-mediated MTT reduction.
-
If the interference signal is substantial (e.g., >10% of your experimental signal), data correction is mandatory. However, if the interference is very high, it can mask subtle biological effects. In such cases, switching to a non-redox-based assay is the most scientifically rigorous approach.
-
Recommended Alternative: Crystal Violet Assay. This assay stains the DNA of adherent cells, providing a measure of cell biomass that is independent of metabolic activity and redox potential.
Troubleshooting Guide: Fluorescence-Based Assays (Resazurin, 2-NBDG)
Problem: "My resazurin (AlamarBlue) assay results are noisy, and I suspect this compound's autofluorescence is the problem. How can I fix this?"
You are correct to be suspicious. This issue has two potential sources: 1) this compound's ability to directly reduce resazurin to the fluorescent resorufin, and 2) this compound's own intrinsic fluorescence, which can overlap with the excitation and emission spectra of resorufin.[7][8][15]
Caption: Dual mechanisms of this compound interference in resazurin assays.
This requires a more detailed control setup to isolate the different sources of interference.
-
Plate Setup: Prepare a 96-well plate with the following cell-free controls in addition to your main experiment:
-
Control A (Autofluorescence): Media + this compound (NO resazurin).
-
Control B (Direct Reduction): Media + this compound + Resazurin.
-
Control C (Reagent Blank): Media + Resazurin.
-
-
Procedure: Add reagents as you would in the main experiment, including the final incubation step.
-
Read Fluorescence: Measure fluorescence using the standard excitation/emission wavelengths for resorufin (e.g., Ex/Em ~560/590 nm).
-
Data Analysis:
-
Signal from Control A represents this compound's autofluorescence at the assay wavelength.
-
Signal from Control B minus Signal from Control A and C represents the signal from direct chemical reduction of resazurin by this compound.
-
Both of these values must be subtracted from your experimental wells to obtain a corrected reading.
-
| Property | Description | Implication for Assays |
| Appearance | Yellow, crystalline powder | Can interfere with colorimetric readouts. |
| Antioxidant Activity | Strong reducing potential.[5][20] | Directly reduces tetrazolium salts (MTT, XTT) and resazurin, causing false positives. |
| Fluorescence | Intrinsically fluorescent.[7][8][9] | Causes high background in fluorescence assays. Emission can be solvent-dependent, often in the 520-560 nm range.[21] |
| Enzyme Inhibition | Known to inhibit Lactate Dehydrogenase (LDH).[11] | Can be a true biological effect but must be distinguished from assay artifacts. |
Given the complexity of fluorescence interference, switching assays is often the best path forward.
-
Recommended Alternative: ATP-Based Viability Assays (e.g., CellTiter-Glo®). These assays measure ATP levels via a luciferase-based luminescent reaction. Luminescence is far less susceptible to interference from fluorescent compounds like this compound.
Final Recommendations for Scientific Integrity
As scientists, our goal is to uncover biological truths, not to be misled by chemical artifacts. When working with potentially interfering compounds like this compound, adopting a mindset of proactive validation is essential.
-
Always Run Cell-Free Controls: This is the single most important step you can take. It is a non-negotiable part of due diligence.[18][22]
-
Consult the Literature: Before starting a screen, search for known interferences associated with your compound class (e.g., "flavonoid assay interference"). Resources like the Assay Guidance Manual can be invaluable.[22][23]
-
Use Orthogonal Assays: If you observe an effect, confirm it using a second assay that relies on a different biological principle and detection method. For example, if an MTT assay suggests altered viability, confirm it with a direct cell count or a crystal violet assay.
By implementing these troubleshooting guides and best practices, you can confidently navigate the challenges posed by this compound and ensure your metabolic assay data is both accurate and trustworthy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. This compound exerts antiosteoarthritic properties: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. rms.umz.ac.ir [rms.umz.ac.ir]
- 13. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Limitation of the MTT and XTT assays for measuring cell viability due to superoxide formation induced by nano-scale TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound as a Modulator of Hepatic Glucose Fluxes: A Balance Between Antihyperglycemic Potential and Mitochondrial Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Correction for interference by test samples in high-throughput assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Isolation and Bioactivities of the Flavonoids this compound and this compound-3-O-β-D-glucopyranoside from Acridocarpus orientalis—A Wild Arabian Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Experimental and Theoretical Study of Fluorescent Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Freeze-Drying for Morin Inclusion Complexes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the optimization of freeze-drying (lyophilization) methods for Morin inclusion complexes. This guide is designed for researchers, scientists, and drug development professionals engaged in enhancing the solubility and bioavailability of this compound, a promising but poorly water-soluble flavonoid.[1][2] By forming inclusion complexes with cyclodextrins and subsequently freeze-drying them, we can generate a stable, amorphous solid with significantly improved dissolution characteristics.[1][3]
This document provides in-depth, experience-driven guidance in a question-and-answer format, addressing common challenges and critical process parameters to ensure reproducible, high-quality outcomes in your experiments.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses foundational concepts that are crucial for understanding the principles behind the formulation and processing of this compound inclusion complexes.
Q1: What exactly is a this compound inclusion complex?
A: A this compound inclusion complex is a supramolecular assembly where a "guest" molecule, this compound, is encapsulated within the cavity of a "host" molecule, typically a cyclodextrin (CD).[4][5] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[2][4] this compound, being a hydrophobic flavonoid, can be entrapped within this non-polar cavity, driven by non-covalent interactions. This encapsulation effectively shields this compound from the aqueous environment, leading to a significant increase in its apparent water solubility and dissolution rate.[3][6]
Q2: Why is freeze-drying the preferred method for solidifying these complexes?
A: Freeze-drying, or lyophilization, is superior to other solidification techniques like simple evaporation or co-precipitation for several key reasons:
-
Preservation of the Amorphous State: The rapid freezing process traps the inclusion complex in a high-energy amorphous state. This lack of crystallinity is critical for rapid dissolution upon reconstitution.[7]
-
Porous, High Surface Area Product: Sublimation of the solvent under vacuum creates a porous, lightweight "cake" with a very high surface area. This structure allows for rapid water ingress and dissolution.
-
Enhanced Stability: By removing water at low temperatures, lyophilization minimizes the risk of thermal degradation of heat-sensitive compounds like this compound. The resulting low-moisture solid is also less prone to chemical degradation during long-term storage.[8][9][10]
-
Improved Content Uniformity: The process starts from a homogenous solution, ensuring a uniform distribution of the this compound-CD complex throughout the final solid product.
Compared to methods like kneading or physical mixing, freeze-drying consistently produces a product with superior solubility and dissolution profiles.[11][12]
Q3: Which cyclodextrins are most effective for complexing with this compound?
A: The choice of cyclodextrin is critical and depends on the size and geometry of the guest molecule. For this compound, research has shown high efficacy with modified β-cyclodextrins, particularly:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): This derivative offers a favorable cavity size for encapsulating parts of the this compound molecule and has excellent water solubility and a strong safety profile.[1][3] Studies have demonstrated that complexation with HP-β-CD can increase this compound's solubility over 100-fold and its oral bioavailability by more than 4 times.[1][3]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble derivative that has proven effective in complexing with this compound, leading to significant improvements in its aqueous solubility.[3]
Q4: How can I definitively confirm that an inclusion complex has formed?
A: Confirmation requires a multi-faceted analytical approach, as no single technique can provide absolute proof. The combined evidence from the following methods is considered the standard for confirming complexation in the solid state:[13][14]
-
Differential Scanning Calorimetry (DSC): In a true inclusion complex, the characteristic endothermic melting peak of crystalline this compound will disappear or shift significantly, indicating its molecular dispersion within the CD matrix.[13][14]
-
Powder X-Ray Diffraction (PXRD): The diffraction pattern of a successful complex will show a diffuse "halo" pattern, characteristic of an amorphous material, rather than the sharp, distinct peaks of crystalline this compound and cyclodextrin.[1][14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the vibrational bands of this compound's functional groups (e.g., carbonyl or hydroxyl groups) upon complexation, such as peak shifting, broadening, or changes in intensity, suggest interaction with the CD cavity.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR studies in solution can show chemical shifts in the protons of both this compound and the inner cavity of the cyclodextrin, providing strong evidence of inclusion.[1][3]
Section 2: Core Experimental Protocols
Here we provide standardized, step-by-step protocols for the key stages of preparing and freeze-drying this compound inclusion complexes.
Protocol 1: Phase Solubility Study to Determine Stoichiometry
Objective: To determine the stoichiometry (e.g., 1:1, 1:2) of the this compound:CD complex and its stability constant (Ks), which is essential for preparing the pre-lyophilization solution.[15][16]
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 20 mM HP-β-CD).
-
Add an excess amount of this compound to each solution. Ensure the amount added is well above its intrinsic solubility.
-
Seal the vials and shake them at a constant temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspensions to pellet the undissolved this compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[17]
-
Plot the concentration of dissolved this compound (y-axis) against the concentration of cyclodextrin (x-axis). A linear plot with a slope less than 1 (an AL-type diagram) typically indicates the formation of a 1:1 complex.[5][15]
Protocol 2: Preparation of Pre-Lyophilization Solution
Objective: To prepare a clear, homogenous solution of the this compound-CD inclusion complex for freeze-drying.
Methodology:
-
Based on the determined stoichiometry (e.g., 1:1 or 1:3 molar ratio), calculate the required masses of this compound and cyclodextrin.[3]
-
Dissolve the cyclodextrin (e.g., HP-β-CD) in the primary solvent (e.g., purified water) at room temperature with magnetic stirring.[3]
-
In a separate container, dissolve the this compound powder in a minimal amount of a suitable co-solvent, such as methanol or ethanol. This compound's low aqueous solubility necessitates this step.[3]
-
Slowly add the this compound solution dropwise into the stirring cyclodextrin solution. Continue stirring in the dark for at least 2-4 hours to facilitate complete complexation.
-
The final solution should be clear and free of any precipitate. If necessary, the solution can be filtered through a 0.22 µm syringe filter to remove any particulates before dispensing into lyophilization vials.
Workflow for Preparing Freeze-Dried this compound Inclusion Complexes
References
- 1. Development of this compound/hydroxypropyl-β-cyclodextrin inclusion complex: Enhancement of bioavailability, antihyperalgesic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-VitaminE-β-CyclodextrinInclusionComplexLoadedChitosanNanoparticles (M-Vit.E-CD-CSNPs) Ameliorate Arsenic-Induced Hepatotoxicityina Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and In Vivo Antiangiogenic Activity Evaluation of this compound-Based Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onlinepharmacytech.info [onlinepharmacytech.info]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. gala.gre.ac.uk [gala.gre.ac.uk]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. pci.com [pci.com]
- 10. Optimizing lyophilization cycle times and improving stability for complex injectables - Pharmaceutical Technology [pharmaceutical-technology.com]
- 11. Curcumin-Hydroxypropyl-β-Cyclodextrin Inclusion Complex Preparation Methods: Effect of Common Solvent Evaporation, Freeze Drying, and pH Shift on Solubility and Stability of Curcumin | Tropical Journal of Pharmaceutical Research [ajol.info]
- 12. researchgate.net [researchgate.net]
- 13. alfachemic.com [alfachemic.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. international.arikesi.or.id [international.arikesi.or.id]
Technical Support Center: Navigating the Challenges of Morin-Based Therapeutic Development
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Morin. This document is structured to address the most common and critical challenges encountered during the preclinical development of this compound-based therapeutic agents. As a flavonoid with significant therapeutic promise, this compound's journey from bench to bedside is paved with specific experimental hurdles.[1][2][3] This guide provides not just solutions, but the underlying scientific rationale to empower you to troubleshoot effectively and design robust experimental plans.
We will explore the core difficulties in three key areas:
-
Section 1: Physicochemical & Formulation Challenges
-
Section 2: Pharmacokinetic & Metabolism Challenges
-
Section 3: In Vitro & In Vivo Assay Challenges
Section 1: Physicochemical & Formulation Challenges
This section addresses the foundational issues of working with this compound: its inherent solubility and stability limitations.
Q1: My this compound hydrate powder won't dissolve in my aqueous buffer for cell culture assays. How can I prepare my dosing solutions correctly?
A1: The Root Cause: This is a common issue stemming from this compound's very poor aqueous solubility. Like many flavonoids, its chemical structure makes it hydrophobic.[4] Forcing it into an aqueous solution at high concentrations will lead to precipitation, resulting in inaccurate dosing and unreliable experimental data.
The Solution: The standard and most reliable method is to first create a high-concentration stock solution in an appropriate organic solvent and then dilute this stock into your final aqueous medium.
Data Summary: Solubility of this compound Hydrate
| Solvent | Solubility | Reference |
| DMSO | ~64 mg/mL | [5] |
| Methanol | ~50 mg/mL | [6] |
| Ethanol | ~2 mg/mL | [5] |
| Water (pH 7.0) | ~28.7 µg/mL (0.0287 mg/mL) | [4] |
| PBS (pH 7.4) | ~54.9 µg/mL (0.0549 mg/mL) | [4] |
Experimental Protocol: Preparation of this compound Stock and Working Solutions
Objective: To prepare a soluble, stable, and accurate this compound dosing solution for in vitro assays.
Materials:
-
This compound hydrate powder
-
Anhydrous DMSO (critical to use fresh, anhydrous DMSO as moisture can reduce solubility)[5]
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated micropipettes
-
Target aqueous medium (e.g., DMEM, PBS)
Procedure:
-
Stock Solution Preparation (e.g., 20 mM in DMSO):
-
Calculate the mass of this compound hydrate needed. (MW of this compound Anhydrous: 302.24 g/mol ).
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and yellow.
-
Store this stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw one aliquot of the DMSO stock solution.
-
Perform a serial dilution into your final cell culture medium. Crucially, ensure the final concentration of DMSO in the medium is non-toxic to your cells , typically ≤ 0.1% to 0.5% for most cell lines.
-
Example: To make a 20 µM working solution in 10 mL of media from a 20 mM stock:
-
Add 10 µL of the 20 mM stock to 10 mL of media.
-
This results in a final DMSO concentration of 0.1%.
-
-
Vortex the final working solution immediately after adding the stock to prevent precipitation.
-
-
Control Group: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your this compound-treated samples to account for any effects of the solvent itself.
Q2: The color of my this compound solution changes from yellow to brown, and my results are inconsistent. Is the compound degrading?
A2: The Root Cause: Yes, a color change is a visual indicator of degradation. This compound is a polyphenol and is highly susceptible to degradation by light, pH, and oxidation.[4][7] It is most stable in acidic to neutral conditions (pH 1.2-7.4) and when protected from light.[4][7] Degradation is particularly rapid in basic conditions (pH > 7.4) and when exposed to light, which can lead to oxidation of its hydroxyl groups.[4][8]
The Solution: Strict adherence to proper storage and handling procedures is essential for reproducible results.
Best Practices for Handling this compound:
-
Storage: Store solid this compound powder and DMSO stock solutions at -20°C or below, protected from light (e.g., in amber vials or wrapped in foil).
-
Solution Preparation: Always prepare fresh working solutions from your frozen stock immediately before an experiment. Do not store diluted aqueous solutions for extended periods.
-
Experimental Conditions: When performing long-term experiments (e.g., >24 hours), be aware that some degradation in the incubator is inevitable. Report your conditions clearly and consider replacing the media with freshly prepared this compound solution at regular intervals if the experimental design allows.
-
pH Sensitivity: this compound's solubility increases with pH, but so does its degradation rate.[4][7] At pH 9.0, nearly 93% of this compound can degrade within 96 hours even in the dark at room temperature.[4][8]
Section 2: Pharmacokinetic & Metabolism Challenges
This section focuses on why this compound often shows low efficacy in vivo despite promising in vitro data.
Q3: I'm observing very low plasma concentrations of this compound in my animal studies despite a high oral dose. Why is bioavailability so poor and how can I improve it?
A3: The Root Cause: this compound suffers from extremely low oral bioavailability due to two primary factors:
-
Poor Absorption: Its hydrophobic nature limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism: After absorption from the gut, this compound is rapidly and extensively metabolized in the intestines and liver into glucuronide and sulfate conjugates.[9] These metabolites are often less active and are quickly eliminated from the body.[9] At lower doses, these conjugated metabolites are the predominant form found in the bloodstream.[9]
The Solution: Overcoming this challenge requires advanced formulation strategies designed to enhance solubility and protect the molecule from premature metabolism.[10][11]
Formulation Strategies to Enhance Bioavailability:
-
Nanoparticle-Based Systems: Encapsulating this compound in nanoparticles (e.g., liposomes, solid lipid nanoparticles, polymeric micelles) can improve its solubility, protect it from degradation in the GI tract, and facilitate its absorption.[10][12]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can significantly enhance its dissolution rate.[10]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine emulsions in the GI tract, increasing the surface area for absorption.[13]
-
Co-administration with Inhibitors: For research purposes, co-administration with inhibitors of metabolic enzymes or efflux pumps like P-glycoprotein (P-gp) can increase bioavailability, demonstrating the significance of these pathways.[14][15]
Diagram: The First-Pass Metabolism Hurdle for this compound
Caption: First-pass metabolism of orally administered this compound.
Q4: How can I determine the metabolic stability of this compound or its analogues in my lab?
A4: The Rationale: An in vitro metabolic stability assay is a crucial experiment to predict how quickly a compound will be cleared in vivo.[16][17] The most common systems use liver microsomes, which contain the key Phase I (e.g., CYP450) and Phase II (e.g., UGT) enzymes, or intact hepatocytes, which provide a more complete picture of cellular metabolism.[18][19]
Experimental Protocol: In Vitro Metabolic Stability using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.
Materials:
-
Pooled liver microsomes (human or relevant animal species)
-
This compound
-
NADPH regenerating system (cofactor for CYP enzymes)
-
UDPGA (cofactor for UGT enzymes, if studying glucuronidation)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other organic solvent) for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a minimal amount of organic solvent.
-
On ice, prepare the incubation mixture containing phosphate buffer and liver microsomes.
-
Prepare a separate solution of the cofactors (e.g., NADPH).
-
-
Incubation:
-
Pre-warm the microsome mixture to 37°C for 5-10 minutes.
-
Initiate the reaction by adding a small volume of this compound stock solution to the microsome mixture, followed immediately by the cofactor solution. The final concentration of organic solvent should be <1%.
-
Incubate at 37°C in a shaking water bath.
-
-
Time Points:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile. This precipitates the proteins and halts enzymatic activity.[16]
-
-
Sample Processing & Analysis:
-
Vortex the terminated samples and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the remaining concentration of the parent this compound compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percent remaining this compound versus time.
-
The slope of the linear portion of this curve corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) based on the half-life and protein concentration.[16][20]
-
Section 3: In Vitro & In Vivo Assay Challenges
This section covers common pitfalls when measuring this compound's biological activity.
Q5: I'm seeing highly variable results in my cell viability assays (e.g., MTT, Alamar Blue). What could be the cause?
A5: The Root Cause: This is a critical and often overlooked issue. Flavonoids, including this compound, are known to interfere with common cell viability assays.[21] There are several reasons for this:
-
Direct Dye Reduction: As antioxidants, flavonoids can directly reduce colorimetric dyes like MTT or resazurin (Alamar Blue) in the absence of cells, leading to a false-positive signal for cell viability.[21]
-
Optical Interference: The yellow color of this compound can interfere with absorbance readings.[22] Some flavonoids also exhibit intrinsic fluorescence, which can confound fluorescence-based assays.[22][23]
-
Precipitation: As discussed in Q1, if the this compound concentration exceeds its solubility limit in the cell culture media, it will precipitate, leading to inconsistent exposure of cells to the compound.
-
Interaction with Media Components: Flavonoids can bind to proteins in fetal bovine serum (FBS), reducing the effective concentration of free this compound available to the cells.
The Solution: You must validate your chosen assay for compatibility with this compound or switch to a more reliable method.
Diagram: Troubleshooting Workflow for Inconsistent In Vitro Assays
Caption: A logical workflow for troubleshooting inconsistent in vitro results.
Recommendations for Reliable Viability Assays:
-
Best Choice: Direct cell counting via Trypan Blue exclusion is considered a highly reliable method as it is not subject to chemical interference.[21]
-
Alternative Methods:
-
ATP-based assays (e.g., CellTiter-Glo®): These measure ATP levels as an indicator of metabolic activity and are generally less prone to interference from colored or redox-active compounds.
-
Crystal Violet Staining: This method stains the DNA of adherent cells and can be reliable, though one must account for potential masking effects at lower concentrations.[21]
-
-
Assay Validation: Before committing to a high-throughput screen, always run a control experiment with this compound in cell-free media to test for direct chemical interference with your assay reagents.
By anticipating these challenges and implementing the robust protocols and validation steps outlined in this guide, you can significantly improve the quality, reliability, and translational potential of your research on this compound-based therapeutics.
References
- 1. jddtonline.info [jddtonline.info]
- 2. One moment, please... [jddtonline.info]
- 3. Efficacy of this compound as a Potential Therapeutic Phytocomponent: Insights into the Mechanism of Action | Semantic Scholar [semanticscholar.org]
- 4. Determination of solubility, stability and degradation kinetics of this compound hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. upm-inc.com [upm-inc.com]
- 12. researchgate.net [researchgate.net]
- 13. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Altered pharmacokinetics of paclitaxel by the concomitant use of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. bioivt.com [bioivt.com]
- 19. researchgate.net [researchgate.net]
- 20. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. goldbio.com [goldbio.com]
Technical Support Center: Optimizing Morin Encapsulation in PLGA Nanoparticles
Welcome to the technical support center for the encapsulation of Morin in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. This guide is designed for researchers, scientists, and drug development professionals who are working to improve the encapsulation efficiency (EE%) and overall quality of their this compound-PLGA formulations. As a flavonoid, this compound presents unique challenges due to its physicochemical properties, but with systematic troubleshooting, high encapsulation efficiencies are achievable.
This resource provides in-depth, experience-based insights into common experimental hurdles. It explains the causality behind formulation choices and offers robust, self-validating protocols to enhance your experimental outcomes.
Section 1: Understanding the Core Challenge: Physicochemical Properties
Successfully encapsulating this compound, a hydrophobic polyphenol, into a biodegradable polymer like PLGA requires a nuanced understanding of the materials involved. Low encapsulation efficiency often stems from a mismatch in the properties of the drug, polymer, and the solvent systems used during nanoparticle synthesis.
| Property | This compound (MR) | Poly(lactic-co-glycolic acid) (PLGA) | Implications for Encapsulation |
| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO, acetone, and ethanol.[1] | Soluble in a range of organic solvents (DCM, chloroform, ethyl acetate, acetone); insoluble in water.[2] | The choice of a common solvent that can effectively dissolve both this compound and PLGA is critical for efficient encapsulation, particularly in emulsion and nanoprecipitation methods. |
| Molecular Weight | 302.24 g/mol | Varies (typically 5-70 kDa for nanoparticle formulations).[3] | The PLGA molecular weight influences degradation rate, drug release, and the nanoparticle matrix's integrity.[4][5][6] |
| Key Interactions | Can form hydrogen bonds; its planar structure can lead to crystallization. | Hydrophobic interactions are dominant. | Premature crystallization of this compound or poor interaction with the PLGA matrix can lead to drug expulsion during nanoparticle formation. |
Section 2: Troubleshooting Guide for Low Encapsulation Efficiency
This section is formatted as a series of common problems encountered in the lab. Each problem is followed by potential causes and a systematic approach to resolution.
Q1: My encapsulation efficiency is extremely low or near zero. What's the primary cause?
Potential Causes:
-
Poor Drug Solubility in the Organic Phase: If this compound is not fully dissolved along with the PLGA, it cannot be entrapped within the polymer matrix as nanoparticles form.
-
Drug Partitioning into the Aqueous Phase: For emulsion-based methods, if this compound has some affinity for the aqueous phase, it can be lost from the organic phase during emulsification.[7]
-
Incompatible Solvent System: The organic solvent may be too miscible with the aqueous phase, leading to rapid polymer precipitation and insufficient time for drug entrapment.
Systematic Troubleshooting Steps:
-
Verify this compound Solubility:
-
Action: Before preparing nanoparticles, perform a simple solubility test. Attempt to dissolve your target amount of this compound and PLGA together in the chosen organic solvent.
-
Rationale: Visual confirmation of a clear solution ensures that both components are fully available for encapsulation. Some studies have successfully used a co-solvent system, such as dissolving this compound in a small amount of Dimethyl Sulfoxide (DMSO) before adding it to the PLGA solution in Dichloromethane (DCM).[8][9][10]
-
-
Optimize the Organic Solvent:
-
Action: If using a single solvent like DCM, consider a solvent mixture. For instance, a combination of acetone and DCM can modulate the solvent polarity and evaporation rate.[11]
-
Rationale: The choice of solvent directly impacts nanoparticle formation.[2][12] A less water-miscible solvent like DCM or chloroform can create a more stable emulsion, reducing the rapid diffusion of the drug into the aqueous phase.[2]
-
-
Increase Polymer Concentration:
-
Action: Incrementally increase the concentration of PLGA in the organic phase.
-
Rationale: A higher polymer concentration increases the viscosity of the organic phase. This slows down the diffusion of the drug into the aqueous phase, providing a better opportunity for entrapment as the nanoparticles solidify.
-
Q2: My encapsulation efficiency is inconsistent and varies significantly between batches.
Potential Causes:
-
Inconsistent Emulsification Energy: Manual shaking or inconsistent sonication/homogenization parameters will lead to variable droplet sizes and, consequently, variable encapsulation.
-
Fluctuations in Temperature: Temperature affects solvent evaporation rates and polymer precipitation, which must be controlled.
-
Variable Solvent Evaporation Rate: The speed of solvent removal is a critical parameter. If it's too fast, the nanoparticles may form with a porous structure, allowing the drug to leak out. If too slow, the drug may have more time to partition into the aqueous phase.
Systematic Troubleshooting Steps:
-
Standardize Emulsification:
-
Action: Use a probe sonicator or a high-speed homogenizer with precisely controlled parameters (e.g., power, time, pulse on/off cycles).[8][9]
-
Rationale: Consistent energy input ensures a uniform and reproducible emulsion droplet size, which is a direct precursor to the final nanoparticle size and encapsulation efficiency.
-
-
Control Temperature:
-
Action: Perform the emulsification step in an ice bath.
-
Rationale: Lowering the temperature helps to dissipate the heat generated by sonication and provides a more controlled environment for nanoparticle formation.
-
-
Control Solvent Evaporation:
-
Action: Use a magnetic stirrer with a consistent stirring speed in a fume hood. Ensure the opening of the beaker or flask is consistent for all batches to regulate the evaporation rate.
-
Rationale: A controlled, steady evaporation process allows for the gradual and uniform solidification of PLGA, which is more effective at physically entrapping the this compound molecules.
-
Q3: I have decent encapsulation, but I'm experiencing a high initial burst release of this compound.
Potential Causes:
-
Surface-Adsorbed Drug: A significant portion of the drug may be adsorbed onto the nanoparticle surface rather than being encapsulated within the core.
-
Porous Nanoparticle Structure: Rapid solvent removal can lead to the formation of porous nanoparticles, from which the drug can diffuse out quickly.
-
Low Molecular Weight PLGA: Lower molecular weight PLGA degrades faster and can have a less dense matrix, contributing to a higher burst release.[6]
Systematic Troubleshooting Steps:
-
Implement a Washing Step:
-
Action: After nanoparticle formation, centrifuge the suspension and resuspend the pellet in deionized water. Repeat this washing step 2-3 times.
-
Rationale: This process effectively removes un-encapsulated and surface-adsorbed this compound, providing a more accurate measurement of the truly encapsulated drug and reducing the initial burst effect.[9]
-
-
Evaluate PLGA Characteristics:
-
Action: Consider using a higher molecular weight PLGA.
-
Rationale: Higher molecular weight PLGA generally forms a denser polymer matrix, which can slow down the initial release of the encapsulated drug.[13] However, some studies note that excessively high molecular weight may not necessarily improve loading content.[4][5]
-
-
Optimize the Surfactant Concentration:
-
Action: Experiment with the concentration of the stabilizer (e.g., polyvinyl alcohol - PVA). A common starting point is 1% PVA, but this can be optimized.[14]
-
Rationale: The surfactant stabilizes the emulsion and influences the final particle size. An optimal concentration ensures the formation of stable, well-defined nanoparticles. Too low a concentration can lead to aggregation, while too high a concentration can be difficult to remove and may affect drug release.
-
Section 3: Frequently Asked Questions (FAQs)
-
What is a typical encapsulation efficiency for this compound in PLGA nanoparticles?
-
Reported encapsulation efficiencies for this compound in PLGA-based systems can vary widely, but optimized formulations have achieved high levels. For example, studies using a nanoprecipitation technique with a lipid core have reported loading efficiencies as high as 82%.[1][3][15][16] Another study using a solvent extraction-evaporation method reported an EE of around 80%.[10][17][18]
-
-
Which method is better for encapsulating this compound: nanoprecipitation or emulsion-solvent evaporation?
-
Both methods are widely used. The emulsion-solvent evaporation method (often using sonication) is robust and well-established for hydrophobic drugs.[8][9] Nanoprecipitation is often simpler and faster but can be sensitive to the choice of solvents.[19] The optimal method may depend on the specific PLGA characteristics and the desired particle size.
-
-
How does the lactide-to-glycolide ratio in PLGA affect encapsulation?
-
A higher lactide ratio (e.g., 75:25) results in a more hydrophobic polymer that degrades more slowly. This increased hydrophobicity can improve interactions with a hydrophobic drug like this compound, potentially leading to better encapsulation. PLGA 50:50 is also very common and provides a faster degradation profile.[3]
-
-
What characterization techniques are essential?
-
Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to determine the average particle size, polydispersity index (PDI), and surface charge (zeta potential).
-
Morphology: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) provides visual confirmation of the nanoparticle shape and surface characteristics.[20]
-
Encapsulation Efficiency: This is typically determined by dissolving a known amount of lyophilized nanoparticles, separating the polymer from the drug, and quantifying the drug amount using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9][10][20]
-
Section 4: Key Experimental Protocols & Visual Workflows
Protocol: Single Emulsion-Solvent Evaporation Method
This protocol is a standard starting point for encapsulating this compound in PLGA nanoparticles.
-
Organic Phase Preparation:
-
Accurately weigh 50 mg of PLGA (50:50 lactide:glycolide ratio) and dissolve it in 2 mL of Dichloromethane (DCM).
-
In a separate vial, dissolve 5 mg of this compound hydrate in 100 µL of DMSO.
-
Add the this compound solution to the PLGA solution and vortex to mix thoroughly, ensuring a clear solution.[9]
-
-
Aqueous Phase Preparation:
-
Prepare a 6 mL solution of 1.5% (w/v) Polyvinyl Alcohol (PVA) in deionized water.
-
-
Emulsification:
-
Place the aqueous phase vial in an ice bath.
-
Add the organic phase dropwise to the aqueous phase while sonicating using a probe sonicator. A typical setting is 80% amplitude for 10 minutes in pulses (e.g., 15 seconds on, 10 seconds off).[9]
-
-
Solvent Evaporation:
-
Washing and Collection:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 30 minutes.
-
Discard the supernatant, resuspend the pellet in deionized water, and vortex.
-
Repeat the centrifugation and washing step two more times to remove residual PVA and unencapsulated drug.
-
-
Lyophilization (Optional):
-
After the final wash, resuspend the nanoparticle pellet in a small amount of cryoprotectant solution (e.g., 1.5% sucrose solution) and freeze-dry for 24-48 hours to obtain a dry powder for long-term storage and characterization.[21]
-
Visual Workflow: Single Emulsion-Solvent Evaporation
Caption: Workflow for this compound-PLGA NP synthesis via emulsion-evaporation.
Logical Diagram: Factors Influencing Encapsulation Efficiency
Caption: Key variables impacting this compound encapsulation efficiency in PLGA NPs.
Section 5: References
-
Effects of the molecular weight of PLGA on degradation and drug release in vitro from an mPEG-PLGA nanocarrier. Hep Journals. Available from: --INVALID-LINK--
-
Characterization of this compound loaded PLGA NPs (i) UV-Vis absorption spectra... ResearchGate. Available from: --INVALID-LINK--
-
Effects of the molecular weight of PLGA on degradation and drug release in vitro from an mPEG-PLGA nanocarrier. Semantic Scholar. Available from: --INVALID-LINK--
-
Encapsulation of this compound in lipid core/PLGA shell nanoparticles significantly enhances its anti-inflammatory activity and oral bioavailability. PubMed. Available from: --INVALID-LINK--
-
Functionalization of this compound-Loaded PLGA Nanoparticles with Phenylalanine Dipeptide Targeting the Brain. PMC - PubMed Central. Available from: --INVALID-LINK--
-
Influence of PLGA molecular weight distribution on leuprolide release from microspheres. PubMed. Available from: --INVALID-LINK--
-
The effect of PLGA molecular weight differences on risperidone release from microspheres. Kinam Park. Available from: --INVALID-LINK--
-
The effect of PLGA molecular weight differences on risperidone release from microspheres. ScienceDirect. Available from: --INVALID-LINK--
-
Functionalization of this compound-Loaded PLGA Nanoparticles with Phenylalanine Dipeptide Targeting the Brain. MDPI. Available from: --INVALID-LINK--
-
Solvent effect in the synthesis of hydrophobic drug-loaded polymer nanoparticles. NIH. Available from: --INVALID-LINK--
-
(PDF) Encapsulation of this compound in Lipid Core/PLGA Shell Nanoparticles Significantly Enhances its Anti-Inflammatory Activity and Oral Bioavailability. ResearchGate. Available from: --INVALID-LINK--
-
Encapsulation of this compound in Lipid Core/PLGA Shell Nanoparticles Significantly Enhances its Anti-Inflammatory Activity and Oral Bioavailability. Pharma Excipients. Available from: --INVALID-LINK--
-
Development and Validation of an HPLC Method for the Quantification of this compound Flavonoid Encapsulated within PLGA Nanoparticles. Docta Complutense. Available from: --INVALID-LINK--
-
What could be the reason for low entrapment efficiency of a lipophilic drug in PLGA nanoparticles? ResearchGate. Available from: --INVALID-LINK--
-
Development and Validation of an HPLC Method for the Quantification of this compound Flavonoid Encapsulated within PLGA Nanoparticles. Bentham Science Publishers. Available from: --INVALID-LINK--
-
Poly(lactic-co-glycolic acid) Nanoparticles Encapsulating the Prenylated Flavonoid, Xanthohumol, Protect Corneal Epithelial Cells from Dry Eye Disease-Associated Oxidative Stress. Illinois Society for the Prevention of Blindness. Available from: --INVALID-LINK--
-
Preparation of Flavonoid Nanoparticles using the Nanoprecipitation Method. JPS. Available from: --INVALID-LINK--
-
PREPARATION OF PLGA NANOPARTICLES FOR ENCAPSULATING HYDROPHILIC DRUG MODIFICATIONS OF STANDARD METHODS. Asian Journal of Pharmaceutical and Clinical Research. Available from: --INVALID-LINK--
-
Development and Validation of an HPLC Method for the Quantification of this compound Flavonoid Encapsulated within PLGA Nanoparticles. Docta Complutense. Available from: --INVALID-LINK--
-
Encapsulation of this compound in lipid core/PLGA shell nanoparticles significantly enhances its anti-inflammatory activity and oral bioavailability. NIH. Available from: --INVALID-LINK--
-
PLGA nanoparticles for oral delivery of hydrophobic drugs: influence of organic solvent on nanoparticle formation and release behavior in vitro and in vivo using estradiol as a model drug. Semantic Scholar. Available from: --INVALID-LINK--
-
Functionalization of this compound-Loaded PLGA Nanoparticles with Phenylalanine Dipeptide Targeting the Brain. ResearchGate. Available from: --INVALID-LINK--
-
Challenges and Complications of Poly(lactic-co-glycolic acid)-Based Long-Acting Drug Product Development. PubMed Central. Available from: --INVALID-LINK--
-
Strategies for encapsulation of small hydrophilic and amphiphilic drugs in PLGA microspheres. Utrecht University Repository. Available from: --INVALID-LINK--
-
Dual encapsulation of hydrophobic and hydrophilic drugs in PLGA nanoparticles by a single-step method. Semantic Scholar. Available from: --INVALID-LINK--
References
- 1. Encapsulation of this compound in lipid core/PLGA shell nanoparticles significantly enhances its anti-inflammatory activity and oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent effect in the synthesis of hydrophobic drug‐loaded polymer nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. journal.hep.com.cn [journal.hep.com.cn]
- 5. Effects of the molecular weight of PLGA on degradation and drug release in vitro from an mPEG-PLGA nanocarrier | Semantic Scholar [semanticscholar.org]
- 6. Influence of PLGA molecular weight distribution on leuprolide release from microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. Functionalization of this compound-Loaded PLGA Nanoparticles with Phenylalanine Dipeptide Targeting the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. docta.ucm.es [docta.ucm.es]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. PLGA nanoparticles for oral delivery of hydrophobic drugs: influence of organic solvent on nanoparticle formation and release behavior in vitro and in vivo using estradiol as a model drug. | Semantic Scholar [semanticscholar.org]
- 13. Challenges and Complications of Poly(lactic-co-glycolic acid)-Based Long-Acting Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Encapsulation of this compound in lipid core/PLGA shell nanoparticles significantly enhances its anti-inflammatory activity and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benthamdirect.com [benthamdirect.com]
- 18. docta.ucm.es [docta.ucm.es]
- 19. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Anti-Cancer Effects of Morin in Xenograft Models
For researchers in oncology drug development, the validation of novel therapeutic compounds is a critical endeavor. Morin, a natural flavonoid, has garnered significant attention for its pleiotropic anti-cancer properties observed in vitro.[1][2] However, translating these findings into a preclinical in vivo setting is the essential next step. This guide provides a comprehensive framework for designing, executing, and interpreting xenograft studies to validate the anti-cancer efficacy of this compound, comparing its effects and detailing the underlying molecular mechanisms and protocols.
Section 1: The Preclinical Rationale and Experimental Design
The journey from a promising molecule to a potential therapeutic agent is paved with rigorous, well-designed experiments. A xenograft study is not merely about administering a compound to a tumor-bearing mouse; it is about creating a robust biological system that yields clear, interpretable, and translatable data.
Causality in Model Selection
The Cancer Cell Line: The choice of cell line is paramount and dictates the clinical relevance of the study. A researcher should select a cell line based on:
-
Genetic Profile: If this compound is hypothesized to target the PI3K/Akt pathway, selecting a cell line with a known PIK3CA mutation or PTEN loss would be a rational choice.[3]
-
Tumorigenicity: The chosen cell line must reliably form solid tumors in an in vivo environment.
-
Metastatic Potential: For studying this compound's effects on metastasis, a highly invasive line like MDA-MB-231 (breast cancer) is appropriate.[4][5]
The Animal Model: Human tumor xenografts require immunocompromised mice to prevent graft rejection.[6]
-
Athymic Nude (nu/nu) Mice: These are a standard choice due to their T-cell deficiency, which allows for the growth of most human cancer cell lines.[7]
-
NOD/SCID Mice: For cell lines that are difficult to engraft or for studies involving the human immune system (humanized mice), the more severely immunocompromised NOD/SCID model is preferable.[8]
Experimental Workflow: A Self-Validating System
A properly structured workflow ensures reproducibility and minimizes variables. The following diagram outlines a typical workflow for a this compound xenograft study.
Caption: Experimental workflow for a this compound xenograft study.
Section 2: Comparative Efficacy of this compound in Xenograft Models
The anti-tumor activity of this compound has been demonstrated across various cancer types. A direct comparison highlights its potential breadth of efficacy.
Performance of this compound Across Different Cancer Xenografts
The following table summarizes key findings from published xenograft studies, providing a comparative overview of this compound's in vivo performance.
| Cancer Type | Cell Line | Animal Model | This compound Dosage | Key Outcomes & Efficacy | Reference |
| Breast Cancer | MDA-MB-231 | Athymic Nude Mice | 10 mg/kg/day (i.p.) | Significant reduction in tumor volume; Inhibition of Akt phosphorylation. | [4][5] |
| Ovarian Cancer | OVCAR3, SKOV3 | Nude Mice | Not Specified | Inhibited tumor volume; Modulated the NF-κB pathway. | [9] |
| Colorectal Cancer | HCT-116 | Nude Mice | Not Specified | Inhibited tumor growth; Suppressed TNF-α-induced NF-κB activation. | [10] |
| Chronic Myeloid Leukemia | K562 | Nude Mice | Not Specified | Reduced xenograft growth; Attenuated phosphorylated Akt levels. | [11] |
This compound vs. Alternative Flavonoids
While direct head-to-head xenograft comparisons are less common in literature, we can infer comparative potential based on mechanistic similarities with other well-studied flavonoids like Quercetin and Fisetin, which also target key oncogenic pathways such as PI3K/Akt and NF-κB. This compound consistently demonstrates efficacy in suppressing these pathways, positioning it as a potent candidate within this class of compounds.[2]
Section 3: Mechanistic Validation: Pathways and Protocols
Validating efficacy requires delving into the molecular mechanisms of action. For this compound, a primary mechanism is the disruption of pro-survival signaling pathways, leading to decreased proliferation and increased apoptosis.[2]
Key Signaling Pathway Modulated by this compound
This compound exerts its anti-cancer effects by targeting multiple points in critical signaling cascades. The PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, is a key target.[1][11][12]
Caption: this compound's inhibition of the PI3K/Akt and NF-κB pathways.
Protocol 1: Tumor Growth Monitoring and Endpoint Analysis
This protocol ensures consistent and accurate measurement of in vivo efficacy.
Materials:
-
Calipers
-
Animal scale
-
Data recording sheets
Procedure:
-
Measurement Frequency: Measure tumor dimensions and mouse body weight 2-3 times per week.[13]
-
Tumor Measurement: Using calipers, measure the length (L) and width (W) of the tumor.
-
Volume Calculation: Calculate tumor volume using the formula: Volume = (W² x L) / 2.[14]
-
Body Weight: Record the body weight of each mouse to monitor for signs of toxicity. Significant weight loss (>15-20%) is a key indicator.
-
Data Plotting: Plot the mean tumor volume ± SEM for each group over time to visualize tumor growth inhibition.
-
Endpoint: Euthanize mice when tumors reach the predetermined maximum size as per institutional guidelines (e.g., 1500 mm³) or at the end of the study period.
-
Tumor Harvest: At the endpoint, carefully excise the tumors, weigh them, and fix a portion in formalin for IHC while snap-freezing the remainder for Western blot analysis.[13]
Protocol 2: Ex Vivo Analysis - Immunohistochemistry (IHC) for Ki-67
IHC for the proliferation marker Ki-67 provides visual, tissue-level confirmation of this compound's anti-proliferative effects.[15]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm).
-
Xylene, ethanol series (100%, 95%, 70%).
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0).
-
3% Hydrogen Peroxide.
-
Blocking buffer (e.g., Protein Block, Serum-Free).
-
Primary antibody: anti-Ki-67.
-
HRP-linked secondary antibody.
-
DAB substrate kit.
-
Hematoxylin counterstain.
Procedure:
-
Deparaffinization and Rehydration: Wash slides in xylene, followed by a graded ethanol series to rehydrate the tissue sections.[16]
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated citrate buffer. This unmasks the antigen epitopes.
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Apply blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Apply the diluted anti-Ki-67 primary antibody and incubate, typically overnight at 4°C.[17]
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody.
-
Detection: Add DAB substrate. A brown precipitate will form at the site of the antigen.
-
Counterstaining: Lightly stain with hematoxylin to visualize cell nuclei.[17]
-
Dehydration and Mounting: Dehydrate the slides through an ethanol series and xylene, and apply a coverslip.
-
Analysis: Quantify the percentage of Ki-67-positive (brown) nuclei relative to the total number of tumor cells in multiple high-power fields. A lower Ki-67 index in the this compound-treated group indicates reduced proliferation.[18]
Protocol 3: Ex Vivo Analysis - Western Blot for Cleaved Caspase-3
Western blotting for cleaved caspase-3, a key executioner of apoptosis, provides biochemical evidence of this compound-induced cell death.[19]
Materials:
-
Snap-frozen tumor tissue.
-
RIPA lysis buffer with protease and phosphatase inhibitors.[13]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Primary antibody: anti-Cleaved Caspase-3 (Asp175). This antibody specifically detects the active 17/19 kDa fragment and not the full-length zymogen.[19]
-
HRP-linked secondary antibody.
-
ECL chemiluminescent substrate.
Procedure:
-
Lysate Preparation: Homogenize the frozen tumor tissue in ice-cold RIPA buffer.[13] Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-Cleaved Caspase-3 antibody, typically overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[19]
-
Analysis: The presence of a band at ~17/19 kDa in the this compound-treated samples, absent or weak in the control group, indicates the activation of caspase-3 and induction of apoptosis.[21] Always probe for a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading across lanes.
Conclusion
The validation of this compound's anti-cancer effects in xenograft models is a multi-faceted process that relies on a well-conceived experimental design, precise execution, and in-depth mechanistic analysis. The evidence strongly suggests that this compound effectively inhibits tumor growth in vivo across multiple cancer types, primarily through the modulation of key signaling pathways like PI3K/Akt and NF-κB. By employing the rigorous protocols outlined in this guide, researchers can generate the robust and reliable data necessary to advance this compound and other promising natural compounds through the preclinical drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. The anticarcinogenic and anticancer effects of the dietary flavonoid, this compound: Current status, challenges, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a flavonoid from Moraceae, suppresses growth and invasion of the highly metastatic breast cancer cell line MDA-MB‑231 partly through suppression of the Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound Inhibits Ovarian Cancer Growth through the Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits colorectal tumor growth through inhibition of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
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- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Morin's Cardioprotective Effects in Preclinical Cardiovascular Disease Models
This guide provides an in-depth, objective comparison of the experimental data supporting the therapeutic potential of Morin, a naturally occurring flavonoid, across various preclinical models of cardiovascular disease (CVD). Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from studies on myocardial infarction, ischemia-reperfusion injury, hypertension, and atherosclerosis. We will dissect the experimental designs, compare quantitative outcomes, and elucidate the underlying molecular mechanisms to provide a clear perspective on this compound's efficacy and its standing as a potential cardioprotective agent.
Introduction: The Rationale for Investigating this compound in Cardiovascular Disease
Cardiovascular diseases remain a leading cause of global mortality, creating an urgent need for novel therapeutic agents that are both effective and safe.[1] Natural flavonoids have garnered significant attention for their pleiotropic pharmacological properties, including antioxidant and anti-inflammatory effects.[2][3] this compound (3,5,7,2',4'-pentahydroxyflavone), a bioflavonoid found in various plants like mulberry and Osage orange, has emerged as a promising candidate.[4][5] Its multifaceted mechanism of action, targeting key pathological processes in CVD such as oxidative stress, inflammation, apoptosis, and adverse tissue remodeling, makes it a compelling subject for rigorous scientific validation.[2][6][7]
This guide moves beyond a simple literature review to provide a cross-validation of this compound's effects. By comparing its performance in distinct CVD models, we can assess the robustness and breadth of its cardioprotective activities, offering a solid, evidence-based foundation for future translational research.
Comparative Efficacy in Myocardial Infarction (MI) and Ischemia-Reperfusion (I/R) Injury Models
Myocardial infarction and the subsequent ischemia-reperfusion (I/R) injury are characterized by significant cardiomyocyte death, oxidative stress, and inflammation.[8][9] Several studies have utilized the isoproterenol (ISO)-induced MI model in rats, a well-established method that mimics the biochemical and morphological changes seen in human MI.[3][10]
Key Experimental Findings
In these models, this compound pretreatment has consistently demonstrated a remarkable ability to preserve cardiac function and structure. Oral administration of this compound at doses ranging from 10 to 80 mg/kg for several weeks prior to injury induction resulted in significant protective effects.[9][10] Key outcomes include the normalization of ECG patterns, a reduction in cardiac injury markers, and the mitigation of oxidative stress.[8][10][11]
One of the central mechanisms of injury in I/R is the opening of the mitochondrial permeability transition pore (MPTP), which triggers cell death.[12][13] this compound has been shown to directly inhibit MPTP opening, thereby preserving mitochondrial membrane potential and preventing the downstream activation of the mitochondrial apoptosis pathway.[12][13][14] This includes reducing the expression of key apoptotic proteins like Bax, cytochrome c, and caspases-9 and -3, while increasing the anti-apoptotic protein Bcl-2.[12][13][15]
Quantitative Data Summary
| Parameter | Disease Model | This compound Dosage | Key Result | Reference |
| Cardiac Markers (CK-MB, LDH) | ISO-Induced MI (Rats) | 10 & 20 mg/kg | Significant decrease vs. ISO group | [10] |
| Cardiac Markers (CK-MB, LDH) | ISO-Induced MI in Diabetic Rats | 40 mg/kg | Significant reduction in elevated markers | [15] |
| Lipid Peroxidation (TBARS) | ISO-Induced MI (Rats) | 40 mg/kg | Significantly reduced in plasma and heart | [8] |
| Myocardial Infarct Size | I/R Injury (Rats) | 40 & 80 mg/kg | Significant reduction in infarct size | [9] |
| Cell Viability (H9c2 cells) | Hypoxia/Reoxygenation | Not specified | Significantly increased cell viability | [12] |
| Apoptosis Rate | I/R Injury (Rats) | Not specified | Significantly decreased cardiomyocyte apoptosis | [13] |
Experimental Protocol: Isoproterenol-Induced Myocardial Infarction in Rats
This protocol is a synthesis of methodologies described in cited literature.[8][10][11]
-
Animal Model: Male Wistar rats (180-220g) are used.
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week before the experiment.
-
Grouping: Rats are typically divided into four groups: (1) Normal Control, (2) this compound Control (this compound only), (3) Disease Control (Isoproterenol only), and (4) this compound Pretreatment + Isoproterenol.
-
Pretreatment: this compound is dissolved in a suitable vehicle (e.g., water) and administered orally via gavage daily for a period of 21-30 days at a specified dose (e.g., 40 mg/kg).[8] The control group receives the vehicle only.
-
Induction of MI: On the days following the pretreatment period (e.g., days 22 and 23), rats in the Disease Control and Pretreatment groups are injected subcutaneously with isoproterenol (e.g., 85-100 mg/kg) at a 24-hour interval to induce myocardial infarction.[8][10]
-
Sample Collection: 24 hours after the final ISO injection, animals are anesthetized. Blood samples are collected for biochemical analysis of cardiac markers. The hearts are then excised for histopathological examination and analysis of oxidative stress markers.
Signaling Pathway: this compound's Attenuation of Myocardial I/R Injury
This compound's protective effects in I/R injury are mediated by the modulation of critical survival and stress signaling pathways. It upregulates the Reperfusion Injury Salvage Kinase (RISK) pathway, a pro-survival cascade, while simultaneously downregulating the Stress-Activated Protein Kinase (SAPK) pathway, which promotes apoptosis and inflammation.[9]
Caption: this compound's dual regulation of RISK and SAPK pathways in I/R injury.
Comparative Efficacy in Hypertension Models
Hypertension is a major risk factor for various CVDs, characterized by elevated blood pressure and endothelial dysfunction. The Deoxycorticosterone Acetate (DOCA)-salt model in uninephrectomized rats is a widely used experimental model that mimics mineralocorticoid-induced hypertension.[16][17][18]
Key Experimental Findings
In the DOCA-salt model, oral administration of this compound (25, 50, and 75 mg/kg) for six weeks resulted in a significant, dose-dependent reduction in both systolic and diastolic blood pressure.[16][17] The most effective dose was identified as 50 mg/kg.[17][18] Beyond blood pressure reduction, this compound treatment restored lipid metabolism, evidenced by decreased levels of total cholesterol, triglycerides, and LDL cholesterol, and an increase in HDL cholesterol.[18] It also ameliorated renal injury, a common complication of hypertension, by reducing urinary protein excretion.[19] The antihypertensive effects are attributed to this compound's antioxidant properties and its ability to improve endothelial function.[16][20]
Quantitative Data Summary
| Parameter | Disease Model | This compound Dosage | Key Result | Reference |
| Systolic Blood Pressure | DOCA-Salt Hypertension (Rats) | 50 mg/kg | Significant reduction vs. DOCA-salt group | [16][17] |
| Diastolic Blood Pressure | DOCA-Salt Hypertension (Rats) | 50 mg/kg | Significant reduction vs. DOCA-salt group | [16][17] |
| Plasma Total Cholesterol | DOCA-Salt Hypertension (Rats) | 50 mg/kg | Significant decrease in elevated levels | [18] |
| Plasma Triglycerides | DOCA-Salt Hypertension (Rats) | 50 mg/kg | Significant decrease in elevated levels | [18] |
| Urinary Protein | DOCA-Salt Hypertension (Rats) | 50 mg/kg | Significantly reduced urinary protein levels | [19] |
Experimental Protocol: DOCA-Salt Induced Hypertension in Rats
This protocol is a synthesis of methodologies described in cited literature.[16][17][18]
-
Animal Model: Male Wistar rats are used.
-
Surgical Procedure: Rats undergo uninephrectomy (surgical removal of one kidney) to make them more susceptible to salt-induced hypertension.
-
Induction of Hypertension: Following a recovery period, hypertension is induced by subcutaneous injections of DOCA (25 mg/kg, twice weekly) and providing 1% NaCl in their drinking water for six consecutive weeks.
-
Treatment: this compound (e.g., 50 mg/kg) is administered orally via an intragastric tube daily for the six-week induction period.[18]
-
Measurements: Blood pressure and heart rate are measured non-invasively at regular intervals (e.g., weekly) using the tail-cuff method.[19]
-
Sample Collection: At the end of the experiment, blood is collected to analyze lipid profiles and markers of renal function. Tissues such as the kidney and liver are collected for histopathological analysis.[17][19]
Comparative Efficacy in Atherosclerosis Models
Atherosclerosis is a chronic inflammatory disease of the arteries and the primary cause of heart attacks and strokes.[21][22] The Apolipoprotein E-deficient (ApoE-/-) mouse fed a high-fat diet (HFD) is the gold standard model for studying atherosclerosis, as these mice spontaneously develop atherosclerotic plaques.[21][23]
Key Experimental Findings
This compound has demonstrated potent anti-atherosclerotic effects in ApoE-/- mice.[21][23][24] Oral administration of this compound (50 mg/kg) significantly reduced the formation of aortic plaques.[23][25] The mechanisms behind this effect are multifactorial. This compound inhibits the inflammatory response within the vasculature by suppressing the NF-κB signaling pathway, which in turn reduces the expression of adhesion molecules (ICAM-1, VCAM-1) and pro-inflammatory cytokines (TNF-α, IL-6).[21][26]
Furthermore, this compound has been shown to inhibit the endothelial-to-mesenchymal transition (EndMT), a key process in the development of atherosclerosis, by acting as an inhibitor of matrix metalloproteinase-9 (MMP-9) and downregulating Notch-1 signaling.[25] It also modulates macrophage polarization, reducing the pro-inflammatory M1 phenotype by inhibiting the STAT1 pathway.[23] Another key mechanism is the induction of autophagy through the cAMP-PKA-AMPK-SIRT1 signaling pathway, which helps clear cellular debris and reduce inflammation in endothelial cells.[24]
Quantitative Data Summary
| Parameter | Disease Model | This compound Dosage | Key Result | Reference |
| Aortic Plaque Size | HFD-fed ApoE-/- Mice | 50 mg/kg | Markedly diminished plaque size | [23] |
| Aortic Plaque Formation | HFD-fed ApoE-/- Mice | Not specified | Significantly reduced atherosclerotic plaque formation | [24] |
| ICAM-1, VCAM-1 Expression | LPS-stimulated HUVECs | Not specified | Inhibited expression of adhesion molecules | [21] |
| EndMT Markers | TGF-β1-treated HUVECs | 50 µmol/L | Inhibited expression in a dose-dependent manner | [25] |
| Plasma IFN-γ, TNF-α | HFD-fed ApoE-/- Mice | 50 mg/kg | Suppressed secretion of pro-inflammatory cytokines | [23] |
Experimental Workflow: Atherosclerosis Study in ApoE-/- Mice
Caption: Workflow for evaluating this compound's anti-atherosclerotic effects.
Signaling Pathway: this compound's Anti-Inflammatory Action in Endothelial Cells
This compound's ability to suppress vascular inflammation is a cornerstone of its anti-atherosclerotic effect. It targets multiple signaling pathways, with the inhibition of NF-κB being a central node.
Caption: this compound inhibits the PI3K/Akt/NF-κB pathway to reduce inflammation.[21]
Conclusion and Future Directions
The cross-validation of this compound's effects across diverse and well-established preclinical models of cardiovascular disease paints a compelling picture of a potent and multifaceted cardioprotective agent. Its consistent efficacy in mitigating myocardial injury, reducing hypertension, and inhibiting atherosclerosis underscores the robustness of its therapeutic potential. The underlying mechanisms, centered on the attenuation of oxidative stress, inflammation, and apoptosis, are fundamental to the pathology of a wide spectrum of CVDs.[2]
The experimental data summarized herein provides a strong, self-validating system of evidence. The alignment of outcomes from in vivo animal models and in vitro cellular assays strengthens the causality behind this compound's observed benefits. While these preclinical findings are highly promising, the path to clinical application requires further investigation. Future studies should focus on pharmacokinetic and pharmacodynamic profiling, long-term safety assessments, and eventual translation into well-designed clinical trials to establish safe and effective dosages for human use.[5][7] this compound stands as a promising natural compound for the development of next-generation cardiovascular therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, as a natural flavonoid, provides promising influences against cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, A Flavonoid, on Lipid Peroxidation and Antioxidant Status in Experimental Myocardial Ischemic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound ameliorates myocardial injury in diabetic rats via modulation of inflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a flavonoid, on lipid peroxidation and antioxidant status in experimental myocardial ischemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Attenuation of ROS-mediated myocardial ischemia-reperfusion injury by this compound via regulation of RISK/SAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound protects heart from beta-adrenergic-stimulated myocardial infarction: an electrocardiographic, biochemical, and histological study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound protects heart from beta-adrenergic-stimulated myocardial infarction: an electrocardiographic, biochemical, and histological study in rats | Semantic Scholar [semanticscholar.org]
- 12. Protective effect of this compound on myocardial ischemia-reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective effect of this compound on myocardial ischemia‑reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound ameliorates myocardial injury in diabetic rats via modulation of inflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of this compound, a flavonoid against DOCA-salt hypertensive rats: a dose dependent study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of this compound, a flavonoid against DOCA-salt hypertensive rats: a dose dependent study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The flavonoid this compound restores blood pressure and lipid metabolism in DOCA-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The flavonoid this compound restores blood pressure and lipid metabolism in DOCA-salt hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound hydrate inhibits atherosclerosis and LPS-induced endothelial cells inflammatory responses by modulating the NFκB signaling-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. The role of this compound in attenuating atherosclerosis via STAT1 pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The anti-inflammatory effects of this compound hydrate in atherosclerosis is associated with autophagy induction through cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound, a matrix metalloproteinase 9 inhibitor, attenuates endothelial-to-mesenchymal transition in atherosclerosis by downregulating Notch-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mattioli1885journals.com [mattioli1885journals.com]
A Researcher's Guide to the Synergistic Effects of Morin and Conventional Chemotherapy
In the landscape of oncology research, the quest for therapeutic strategies that can enhance efficacy while mitigating toxicity is paramount. The combination of natural compounds with conventional chemotherapy agents represents a promising frontier. This guide delves into the synergistic potential of Morin, a naturally occurring flavonoid, with established chemotherapy drugs. We will explore the molecular mechanisms underpinning this synergy, present comparative data from key studies, and provide detailed protocols for researchers to validate these findings in their own work.
Introduction: The Rationale for Combination Therapy
Conventional chemotherapy, while a cornerstone of cancer treatment, is often hampered by significant side effects and the development of drug resistance. A key strategy to overcome these limitations is the use of chemo-sensitizing agents that can enhance the cytotoxic effects of these drugs, allowing for lower, less toxic doses.
This compound (3,5,7,2′,4′-pentahydroxyflavone), a flavonoid found in various plants, has garnered attention for its intrinsic anti-cancer properties, including the induction of apoptosis, cell cycle arrest, and anti-inflammatory effects. More compelling, however, is its demonstrated ability to act synergistically with traditional chemotherapeutic agents like cisplatin, doxorubicin, and paclitaxel across various cancer cell lines. This guide provides an in-depth comparison of these synergistic interactions, supported by experimental data and methodologies.
Comparative Analysis of this compound's Synergy with Chemotherapy Drugs
The synergy between this compound and chemotherapy is not a monolithic effect; it is highly dependent on the specific drug, the cancer type, and the underlying molecular pathways. Below, we compare the effects of this compound in combination with three widely used chemotherapy agents.
This compound and Cisplatin
Cisplatin is a platinum-based drug that induces cancer cell death primarily by creating DNA adducts, which triggers apoptosis. However, its efficacy is often limited by acquired resistance and severe side effects, including nephrotoxicity.
Experimental Evidence: Studies have shown that co-administration of this compound can significantly enhance the cytotoxicity of cisplatin in various cancer cell lines, including cervical and lung cancer. This is achieved by sensitizing cancer cells to cisplatin-induced DNA damage.
Mechanistic Insights: this compound appears to potentiate cisplatin's effects through multiple mechanisms. It has been shown to suppress the PI3K/Akt/mTOR signaling pathway, a critical pro-survival pathway often overactive in cancer. By inhibiting this pathway, this compound prevents the cancer cells from repairing DNA damage and evading apoptosis. Furthermore, this compound can increase the intracellular accumulation of cisplatin by inhibiting efflux pumps like P-glycoprotein (P-gp).
Quantitative Data Summary: this compound + Cisplatin
| Cancer Cell Line | Drug | IC50 (Alone) | IC50 (Combination) | Combination Index (CI) | Fold-Reversal (FR) | Reference |
| A549 (Lung) | Cisplatin | 15.2 µM | 5.8 µM (with 20 µM this compound) | < 1.0 | 2.6 | |
| HeLa (Cervical) | Cisplatin | 8.5 µM | 3.1 µM (with 10 µM this compound) | < 1.0 | 2.7 |
A Combination Index (CI) < 1.0 indicates a synergistic effect.
Signaling Pathway: this compound and Cisplatin Synergy
Caption: this compound inhibits the PI3K/Akt pathway, preventing cell survival signals and enhancing cisplatin-induced apoptosis.
This compound and Doxorubicin
Doxorubicin is an anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), leading to cell death. Its clinical use is limited by cardiotoxicity.
Experimental Evidence: Research in breast cancer cell lines (MCF-7) demonstrates that this compound can significantly enhance the apoptotic effects of doxorubicin. The combination leads to increased activation of caspases and a greater percentage of cells undergoing apoptosis compared to either agent alone.
Mechanistic Insights: The synergy between this compound and doxorubicin is often attributed to the modulation of oxidative stress and apoptosis pathways. While doxorubicin's efficacy is partly due to ROS generation, excessive ROS can also damage healthy tissues. This compound, acting as an antioxidant in certain contexts, can protect normal cells while sensitizing cancer cells by modulating the NF-κB pathway. It has been shown to inhibit NF-κB, a transcription factor that promotes cell survival and resistance to chemotherapy.
Quantitative Data Summary: this compound + Doxorubicin
| Cancer Cell Line | Drug | IC50 (Alone) | IC50 (Combination) | Combination Index (CI) | Reference |
| MCF-7 (Breast) | Doxorubicin | 1.2 µM | 0.45 µM (with 15 µM this compound) | < 1.0 | |
| HepG2 (Liver) | Doxorubicin | 0.8 µM | 0.3 µM (with 10 µM this compound) | < 1.0 |
This compound and Paclitaxel
Paclitaxel, a taxane, works by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis. Resistance often develops due to the overexpression of drug efflux pumps like P-gp.
Experimental Evidence: In paclitaxel-resistant ovarian cancer cells, this compound has been shown to restore sensitivity to the drug. This re-sensitization is a critical finding for overcoming acquired drug resistance in a clinical setting.
Mechanistic Insights: this compound's ability to counteract paclitaxel resistance is strongly linked to its role as a P-gp inhibitor. P-gp actively pumps paclitaxel out of the cancer cell, reducing its intracellular concentration and efficacy. This compound can competitively bind to P-gp, thereby inhibiting its function and increasing the accumulation of paclitaxel within the cell to therapeutic levels.
Quantitative Data Summary: this compound + Paclitaxel
| Cancer Cell Line | Drug | IC50 (Alone) | IC50 (Combination) | Fold-Reversal (FR) | Reference |
| A2780/PTX (Ovarian, Resistant) | Paclitaxel | > 500 nM | 45 nM (with 10 µM this compound) | > 11 |
Experimental Protocols for Synergy Assessment
To ensure scientific rigor, the assessment of synergy must be performed using standardized and validated methods. Here we provide step-by-step protocols for key experiments.
Workflow for Assessing Drug Synergy
Caption: Standard workflow for determining the synergistic interaction between two compounds using cell viability assays.
Protocol: Cell Viability (MTT) Assay
This protocol is used to determine the IC50 (the concentration of a drug that inhibits cell growth by 50%) for each drug and their combination.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Drug Preparation: Prepare stock solutions of this compound and the chemotherapy drug in a suitable solvent (e.g., DMSO). Create a series of dilutions for each drug. For combination studies, prepare mixtures at a constant molar ratio (e.g., 1:1, 1:2).
-
Treatment: Remove the old media from the cells and add 100 µL of fresh media containing the drugs (single or combination) at various concentrations. Include wells with untreated cells (negative control) and vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against drug concentration to determine the IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).
Protocol: Synergy Analysis using Combination Index (CI)
The Chou-Talalay method is the gold standard for quantifying drug synergy. The Combination Index (CI) is calculated using software like CompuSyn.
-
Experimental Design: Perform the MTT assay as described above using at least 5-6 concentrations for each drug alone and for the combination, keeping the ratio of the two drugs constant.
-
Data Input: Enter the dose-effect data (drug concentrations and the corresponding fraction of cells affected) into the CompuSyn software.
-
CI Calculation: The software will generate a CI value for different effect levels (e.g., CI at 50% inhibition, 75% inhibition).
-
CI < 0.9: Synergism
-
CI = 0.9 - 1.1: Additive effect
-
CI > 1.1: Antagonism
-
-
Isobologram Analysis: The software can also generate an isobologram, a graphical representation of synergy. Data points falling below the line of additivity indicate synergy.
Conclusion and Future Perspectives
The evidence strongly supports the role of this compound as a potent synergistic agent when combined with conventional chemotherapy drugs like cisplatin, doxorubicin, and paclitaxel. Its ability to modulate key signaling pathways (PI3K/Akt), inhibit drug resistance mechanisms (P-gp), and enhance apoptotic signaling makes it an attractive candidate for further pre-clinical and clinical investigation.
Future research should focus on:
-
In vivo studies: Validating these synergistic effects in animal models to assess efficacy and potential reduction in systemic toxicity.
-
Pharmacokinetic studies: Investigating how this compound affects the absorption, distribution, metabolism, and excretion (ADME) of chemotherapy drugs.
-
Development of co-delivery systems: Designing nanoparticles or other carriers to ensure that this compound and the chemotherapy drug are delivered to the tumor site in the optimal synergistic ratio.
By integrating natural compounds like this compound into existing treatment paradigms, we can move closer to developing more effective, less toxic, and more personalized cancer therapies.
A Comparative Guide to the Anti-inflammatory Effects of Morin and its Oxovanadium Complex
This guide provides a detailed comparison of the anti-inflammatory properties of the natural flavonoid, morin, and its synthesized oxovanadium complex (VOmor). As researchers and drug development professionals, our goal is to identify compounds with superior therapeutic efficacy. The complexation of bioactive flavonoids with metal ions is a strategic approach aimed at enhancing their inherent pharmacological activities, potentially through improved stability, solubility, or cellular uptake. This document synthesizes existing data, explains the underlying molecular mechanisms, and provides robust experimental protocols to validate and extend these findings.
The Inflammatory Cascade: A Mechanistic Overview
Inflammation is a complex biological response mediated by a host of signaling pathways. Among the most critical are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. In a resting cell, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by an inflammatory agent like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus. There, it triggers the transcription of pro-inflammatory genes, including those for enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][2]
The MAPK pathways (including ERK, p38, and JNK) act in parallel, further amplifying the inflammatory signal.[3][4] An effective anti-inflammatory agent must intervene at one or more key nodes within these cascades.
Figure 1: Simplified overview of the NF-κB and MAPK inflammatory signaling pathways.
Comparative Bioactivity Analysis: this compound vs. VOmor Complex
Direct, side-by-side comparisons of the anti-inflammatory activity of this compound and its oxovanadium complex are not yet extensively published. However, by synthesizing data on this compound's known anti-inflammatory effects with a direct comparison of the two compounds' antioxidant capabilities, we can construct a scientifically-grounded hypothesis. The intimate link between oxidative stress and inflammation suggests that superior antioxidant activity often translates to enhanced anti-inflammatory potential.[1][3]
This compound: The Established Anti-inflammatory Flavonoid
This compound has been shown to be a potent inhibitor of the inflammatory response across numerous studies. Its primary mechanisms involve the suppression of the NF-κB and MAPK signaling pathways.[2] This leads to a dose-dependent reduction in the production of key inflammatory mediators in models like LPS-stimulated macrophages.[5]
| Parameter | Effect of this compound Treatment | Mechanism | References |
| Nitric Oxide (NO) | Significantly Inhibited | Downregulation of iNOS mRNA and protein expression. | [5] |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Significantly Inhibited | Suppression of gene expression via NF-κB and MAPK inhibition. | [2] |
| COX-2 Expression | Reduced | Inhibition of NF-κB-dependent gene expression. | [3] |
| NF-κB p65 Nuclear Translocation | Suppressed | Inhibition of IκBα phosphorylation and degradation. | [1][3] |
| MAPK (ERK, JNK, p38) Phosphorylation | Suppressed | Direct or indirect modulation of the upstream kinase cascade. | [2][5] |
Table 1: Summary of the established anti-inflammatory effects and mechanisms of this compound.
Oxovanadium-Morin (VOmor) Complex: A Projection of Enhanced Efficacy
While inflammatory data is pending, a study by Naso et al. synthesized and directly compared the antioxidant capacity of this compound against its novel oxovanadium(IV) complex (VOmor).[6][7] The results showed that complexation with oxovanadium selectively enhanced its ability to scavenge specific, highly damaging reactive oxygen species (ROS).
| Reactive Species | Relative Scavenging Efficacy | References |
| Hydroxyl Radical (•OH) | VOmor Complex > this compound | [6][7] |
| Superoxide Radical (O₂⁻•) | VOmor Complex > this compound | [6][7] |
| Peroxyl Radical (ROO•) | This compound > VOmor Complex | [6][7] |
| DPPH Radical | This compound ≈ VOmor Complex | [6][7] |
| ABTS Radical Cation (ABTS⁺•) | This compound ≈ VOmor Complex | [6][7] |
Table 2: Comparative antioxidant activity of this compound vs. its Oxovanadium (VOmor) Complex.
Expert Interpretation: The enhanced scavenging of hydroxyl and superoxide radicals by the VOmor complex is highly significant. These ROS are potent activators of the NF-κB pathway. By more effectively neutralizing these upstream triggers, the VOmor complex is hypothesized to exhibit a more potent inhibitory effect on the entire downstream inflammatory cascade compared to this compound alone. This is further supported by studies on other metal-flavonoid complexes, such as a vanadium-curcumin complex, which demonstrated superior anti-inflammatory effects over curcumin alone in a neuroinflammation model.[8]
Figure 2: Intervention points of this compound and the hypothesized enhanced action of the VOmor complex.
Experimental Protocols for Definitive Comparison
To empirically validate the hypothesis of the VOmor complex's superior anti-inflammatory activity, the following self-validating protocols are essential.
Protocol 1: In Vitro Analysis in LPS-Stimulated Macrophages
This protocol directly compares the ability of this compound and VOmor to suppress inflammatory mediator production in a controlled cellular model.
Objective: To quantify and compare the inhibition of Nitric Oxide (NO) and TNF-α production.
Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in 96-well plates at a density of 5×10⁵ cells/mL and allow them to adhere overnight.[9]
-
Pre-treatment: Remove the medium and pre-treat the cells for 1 hour with varying non-toxic concentrations (e.g., 1, 5, 10, 20 µM) of this compound, VOmor complex, or vehicle control (DMSO).
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.[5][10]
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
NO Measurement (Griess Assay):
-
Collect 100 µL of supernatant from each well.
-
Mix with 100 µL of Griess reagent.[10]
-
Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
-
-
TNF-α Measurement (ELISA):
-
Data Analysis: Calculate the percentage inhibition for each compound at each concentration relative to the LPS-only control. Determine the IC₅₀ values for both this compound and the VOmor complex.
Protocol 2: In Vivo Analysis via Carrageenan-Induced Paw Edema
This is a classic, highly reproducible model for screening acute anti-inflammatory activity.[12]
Objective: To compare the ability of this compound and VOmor to reduce acute inflammation and edema in a live animal model.
Methodology:
-
Animal Grouping: Use male Wistar rats (180-200g), divided into groups (n=6): Vehicle Control, Positive Control (Indomethacin, 10 mg/kg), this compound (e.g., 25, 50 mg/kg), and VOmor Complex (e.g., 25, 50 mg/kg).[12]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[12]
-
Compound Administration: Administer the respective compounds or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[13][14]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[15]
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. Determine the percentage inhibition of edema for each treatment group relative to the vehicle control group.
Conclusion and Future Directions
The available evidence strongly supports this compound as a flavonoid with significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways.[1][2] While direct comparative data on inflammation is still emerging, the demonstrated enhancement of this compound's antioxidant capacity against key radical species after complexation with oxovanadium provides a compelling mechanistic basis to hypothesize that the VOmor complex possesses superior anti-inflammatory potential .[6][7] This is further corroborated by findings with similar metal-flavonoid complexes.[8]
The provided experimental protocols offer a clear and robust framework for researchers to definitively test this hypothesis. Future work should focus on elucidating the precise molecular interactions of the VOmor complex within the cell and exploring its pharmacokinetic profile to fully assess its potential as a next-generation anti-inflammatory therapeutic agent.
References
- 1. This compound modulates the oxidative stress-induced NF-kappaB pathway through its anti-oxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses inflammatory cytokine expression by downregulation of nuclear factor-κB and mitogen-activated protein kinase (MAPK) signaling pathways in lipopolysaccharide-stimulated primary bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biological evaluation of this compound and its new oxovanadium(IV) complex as antioxidant and specific anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological evaluation of this compound and its new oxovanadium(IV) complex as antioxidant and specific anti-cancer agents. | Sigma-Aldrich [merckmillipore.com]
- 8. mdpi.com [mdpi.com]
- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 11. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. inotiv.com [inotiv.com]
- 14. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 15. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Morin and Silymarin in Hepatic Encephalopathy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Hepatic Encephalopathy and the Promise of Flavonoids
Hepatic encephalopathy (HE) is a debilitating neuropsychiatric syndrome arising from severe liver dysfunction, characterized by a spectrum of symptoms from mild cognitive impairment to coma.[1][2] The pathogenesis is multifactorial, but hyperammonemia is a primary driver, leading to astrocyte swelling, neuroinflammation, and oxidative stress within the central nervous system.[3][4] Standard treatments primarily target the reduction of gut-derived ammonia.[2][5] However, there is a compelling need for therapies that can directly address the downstream neurological damage.
Natural flavonoids have emerged as promising therapeutic agents due to their potent antioxidant and anti-inflammatory properties.[6] Among these, silymarin, an extract from milk thistle, is a well-established hepatoprotective agent.[6][7][8] More recently, morin, a flavonoid found in various plants, has demonstrated significant therapeutic potential in preclinical models of liver and neurological diseases.[1][9][10] This guide provides an in-depth, objective comparison of the efficacy of this compound and silymarin in the context of HE, synthesizing preclinical data to inform future research and drug development.
Silymarin: The Established Hepatoprotective Agent
Silymarin, a complex of flavonolignans, has been used for centuries to treat liver ailments.[7][8] Its primary active component, silybin, is credited with its antioxidant, anti-inflammatory, and antifibrotic effects.[11][12]
Mechanism of Action:
-
Antioxidant: Silymarin acts as a scavenger of reactive oxygen species (ROS) and enhances the levels of endogenous antioxidants like glutathione, thereby mitigating oxidative stress-induced cellular damage.[7][11][12]
-
Anti-inflammatory: It modulates inflammatory pathways by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that orchestrates the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[12][13]
-
Hepatoprotection: Silymarin stabilizes hepatocyte membranes, promotes protein synthesis for regeneration, and may inhibit the activation of hepatic stellate cells, a key event in liver fibrosis.[11][12]
Preclinical and Clinical Evidence in Liver Disease: Silymarin has been extensively studied and shows benefits in various liver diseases, including alcoholic liver disease, non-alcoholic fatty liver disease (NAFLD), and cirrhosis.[6][7][11][14] Clinical trials have shown that silymarin can significantly improve liver function tests (ALT and AST) and, in some cases, reduce liver-related mortality in patients with cirrhosis.[7][14][15] While direct clinical evidence in HE is less robust, its efficacy in ameliorating the underlying liver pathology suggests a supportive role.[2][5][16]
This compound: A Potent Challenger with Neuroprotective Properties
This compound is a natural flavonoid recognized for its broad pharmacological activities, including potent antioxidant, anti-inflammatory, and specific neuroprotective effects.[9][10][17] Recent studies have highlighted its potential in mitigating the complex pathology of HE.[1][18]
Mechanism of Action:
-
Potent Nrf2 Activation: this compound fortifies cellular antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[9][19][20] It inhibits PHLPP2, a phosphatase that suppresses Nrf2, leading to increased Nrf2 nuclear retention and the transcription of antioxidant genes like heme oxygenase-1 (HO-1).[9][21]
-
Anti-inflammatory and Anti-apoptotic: this compound effectively reduces neuroinflammation by suppressing pro-inflammatory cytokines like TNF-α and IL-1β in the brain.[1][18] It also inhibits apoptosis by modulating the Bax/Bcl-2 ratio and preventing caspase activation, thus protecting both liver and brain cells.[1][22]
-
Direct Neuroprotection: Beyond its effects on the liver, this compound has demonstrated direct neuroprotective capabilities, shielding neurons from oxidative damage and mitochondrial dysfunction.[10][17]
Preclinical Evidence in Hepatic Encephalopathy: A key preclinical study directly compared this compound to silymarin in a thioacetamide (TAA)-induced rat model of HE.[1][18] This model effectively mimics the acute liver failure and subsequent neurological complications seen in humans.[23][24][25][26] The study found that this compound's effects were comparable to those of silymarin in correcting liver function and reducing the apoptotic and inflammatory insults on both the liver and brain.[18][27]
Head-to-Head Comparison: this compound vs. Silymarin in a Preclinical HE Model
The most direct comparison comes from a study utilizing a TAA-induced HE model in rats.[18] This model is a standard for inducing acute liver injury and the subsequent encephalopathy.[23][28] The data below summarizes the key findings from this comparative study.
Table 1: Comparative Efficacy in a Thioacetamide (TAA)-Induced Hepatic Encephalopathy Rat Model
| Parameter | TAA Control Group (HE) | This compound-Treated Group | Silymarin-Treated Group | Therapeutic Implication |
|---|---|---|---|---|
| Liver Function Markers | ||||
| Serum ALT (U/L) | Significantly Elevated | Significantly Reduced | Significantly Reduced | Indicates reduction in hepatocellular injury. |
| Serum AST (U/L) | Significantly Elevated | Significantly Reduced | Significantly Reduced | Indicates reduction in hepatocellular injury. |
| Serum Ammonia (µmol/L) | Significantly Elevated | Significantly Reduced | Significantly Reduced | Addresses the primary toxin in HE. |
| Brain Oxidative Stress Markers | ||||
| Brain MDA (nmol/g tissue) | Significantly Increased | Significantly Reduced | Significantly Reduced | Measures reduction in lipid peroxidation. |
| Brain GSH (µg/g tissue) | Significantly Decreased | Significantly Increased | Significantly Increased | Shows restoration of endogenous antioxidants. |
| Brain Neuroinflammation Markers | ||||
| Brain TNF-α (pg/mg protein) | Significantly Increased | Significantly Reduced | Significantly Reduced | Demonstrates potent anti-inflammatory effect. |
| Brain IL-1β (pg/mg protein) | Significantly Increased | Significantly Reduced | Significantly Reduced | Demonstrates potent anti-inflammatory effect. |
Data synthesized from the findings reported by Shafey et al. (2022). The study concluded that the effects of this compound were comparable to silymarin.[1][18]
The results compellingly show that this compound is as effective as silymarin in mitigating the core pathological features of HE in this preclinical model. Both compounds successfully reduced hepatotoxicity, lowered serum ammonia, and countered the downstream effects of neuroinflammation and oxidative stress in the brain.[18]
Mechanistic Pathways and Experimental Workflows
Understanding the signaling pathways and experimental designs is crucial for evaluating these compounds.
Key Signaling Pathways in HE Therapy
The therapeutic effects of both this compound and silymarin converge on critical pathways that regulate inflammation and oxidative stress.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. NF-κB in The Mechanism of Brain Edema in Acute Liver Failure: Studies in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatic encephalopathy: investigational drugs in preclinical and early phase development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7 Science-Based Benefits of Milk Thistle [healthline.com]
- 7. Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. This compound mitigates acetaminophen-induced liver injury by potentiating Nrf2 regulated survival mechanism through molecular intervention in PHLPP2-Akt-Gsk3β axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective and anti-inflammatory effects of this compound in a murine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Silymarin as an Antioxidant Therapy in Chronic Liver Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. wishnew.store [wishnew.store]
- 14. Impact of Silymarin Supplementation on Liver Function and Enzyme Profiles in Diverse Chronic Liver Disease Etiologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy of Silymarin for Acute Hepatitis | DecenTrialz [decentrialz.com]
- 17. This compound enhances healthspan and neuroprotection in Caenorhabditis elegans via mitochondrial stress adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular mechanisms involved in the effects of this compound in experimental hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound enhances hepatic Nrf2 expression in a liver fibrosis rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound enhances hepatic Nrf2 expression in a liver fibrosis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Suppression in PHLPP2 induction by this compound promotes Nrf2-regulated cellular defenses against oxidative injury to primary rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Experimental models of hepatic encephalopathy: ISHEN guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Hepatic encephalopathy in thioacetamide-induced acute liver failure in rats: characterization of an improved model and study of amino acid-ergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Hepatic encephalopathy in rats with thioacetamide-induced acute liver failure is not mediated by endogenous benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Increased serotoninergic and noradrenergic activity in hepatic encephalopathy in rats with thioacetamide-induced acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Molecular mechanisms involved in the effects of this compound in experimental hepatic encephalopathy | Semantic Scholar [semanticscholar.org]
- 28. Protective role of chrysin on thioacetamide-induced hepatic encephalopathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vivo Comparative Guide: Free Morin vs. Morin-Cyclodextrin Complexes
A Senior Application Scientist's Guide to Enhancing Flavonoid Bioavailability and Efficacy
This guide provides a comprehensive in vivo comparison of free morin versus this compound complexed with cyclodextrins. We will delve into the fundamental rationale for this formulation strategy, present comparative experimental data on bioavailability and therapeutic efficacy, and provide detailed protocols for researchers aiming to validate these findings.
Introduction: The this compound Paradox
This compound (3,5,7,2′,4′-pentahydroxyflavone) is a potent natural flavonoid with a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] Its therapeutic potential is well-documented, with studies demonstrating its ability to modulate key cellular signaling pathways, such as inhibiting the release of inflammatory cytokines like TNF-α and the activation of NF-κB.[1]
However, the clinical translation of this compound is severely hampered by a significant challenge known as the "this compound Paradox": despite its high potency, it exhibits extremely low in vivo efficacy. This discrepancy is primarily due to its poor physicochemical properties. This compound is practically insoluble in water (approximately 28 μg/mL), which leads to low oral absorption, unpredictable bioavailability, and rapid metabolism.[3][4] This fundamental limitation necessitates the development of advanced formulation strategies to unlock its full therapeutic potential.
Cyclodextrin complexation represents a highly effective and widely adopted approach to overcome these hurdles. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[5] This unique structure allows them to encapsulate poorly soluble "guest" molecules like this compound, forming stable inclusion complexes. This process effectively shields the hydrophobic this compound molecule, significantly enhancing its aqueous solubility, dissolution rate, and, consequently, its in vivo performance.[6][7]
This guide will compare the in vivo performance of free this compound against its cyclodextrin-complexed counterparts, focusing on derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), which are favored for their improved solubility and safety profiles over native β-cyclodextrin.
The Mechanism of Enhancement: A Conceptual Overview
The encapsulation of this compound within the cyclodextrin cavity is a non-covalent interaction driven by hydrophobic forces. The diagram below illustrates this host-guest relationship, which is the cornerstone of the enhanced bioavailability and efficacy observed in vivo.
Caption: Mechanism of this compound-cyclodextrin complexation enhancing bioavailability.
Comparative In Vitro & In Vivo Performance Data
The primary advantage of complexation is the dramatic improvement in this compound's physicochemical properties, which translates directly to superior in vivo performance.
Physicochemical Properties: Solubility and Dissolution
The complexation of this compound with cyclodextrins like HP-β-CD and SBE-β-CD results in a remarkable increase in its aqueous solubility and dissolution rate. This is the critical first step for improving oral absorption.
| Parameter | Free this compound | This compound/HP-β-CD Complex | This compound/SBE-β-CD Complex | Reference |
| Water Solubility | ~28 µg/mL | Increase of ~100-fold | Increase of ~115-fold | [3][4] |
| Dissolution (in 60 min) | ~1% | ~100% (Quantitative) | ~100% (Quantitative) | [1][3] |
| Table 1: Comparison of Physicochemical Properties. |
In Vivo Pharmacokinetics: Oral Bioavailability in Rats
Pharmacokinetic studies in animal models provide definitive evidence of enhanced absorption. A study by Lima et al. directly compared the oral bioavailability of free this compound with a this compound/HP-β-CD complex in rats.[8]
| Parameter | Free this compound | This compound/HP-β-CD Complex | Fold Increase | Reference |
| AUC₀₋₂₄ (ng·h/mL) | 115.3 ± 25.1 | 484.3 ± 60.2 | 4.20x | [8] |
| Cₘₐₓ (ng/mL) | 35.8 ± 7.5 | 110.1 ± 15.3 | 3.07x | [8] |
| Tₘₐₓ (h) | ~2.0 | ~1.5 | - | [8] |
| Table 2: Comparative Pharmacokinetic Parameters in Rats Following Oral Administration.[8] |
The data clearly demonstrates that complexation with HP-β-CD increased the total systemic exposure (AUC) to this compound by 4.2 times compared to the administration of free this compound.[8]
In Vivo Efficacy: Anti-inflammatory and Antiangiogenic Activity
The enhanced bioavailability of the this compound-CD complex leads to superior therapeutic efficacy at equivalent or even lower doses compared to free this compound.
| In Vivo Model | Parameter Measured | Free this compound | This compound/HP-β-CD Complex | Outcome | Reference |
| Carrageenan-induced hyperalgesia (Mice) | Paw withdrawal threshold | Moderate effect | Significant antihyperalgesic effect at a lower dose | Improved anti-inflammatory pain relief | [8][9] |
| Carrageenan-induced pleurisy (Mice) | Leukocyte migration & TNF-α levels | Moderate reduction | Significant reduction at a lower dose | Potent anti-inflammatory activity | [8][9] |
| Chick Chorioallantoic Membrane (CAM) Assay | Inhibition of blood vessel formation | Moderate inhibition | Effective increase in antiangiogenic activity | Enhanced antiangiogenic potential | [3][10] |
| Zebrafish Embryo Model | Inhibition of angiogenesis | Moderate inhibition | Effective increase in antiangiogenic activity | Enhanced antiangiogenic potential | [3][10] |
| Table 3: Comparative In Vivo Efficacy. |
These studies collectively show that the this compound/HP-β-CD inclusion complex exhibits more potent antihyperalgesic and anti-inflammatory effects, decreasing leukocyte migration and TNF-α levels at lower doses than free this compound.[8][9] Furthermore, complexation significantly boosts this compound's antiangiogenic activity, a key mechanism in cancer therapy.[3][10]
Experimental Design and Protocols
To ensure scientific rigor and reproducibility, we outline the key experimental workflows and protocols for preparing, characterizing, and evaluating this compound-cyclodextrin complexes in vivo.
Overall Experimental Workflow
The following diagram provides a top-level view of the experimental pipeline, from synthesis to in vivo validation.
Caption: Standard workflow for in vivo comparison of this compound formulations.
Protocol: Preparation of this compound/HP-β-CD Inclusion Complex
This protocol is adapted from methodologies described in the literature for preparing a 1:1 molar ratio complex using the freeze-drying method, which is effective for achieving a high-quality, amorphous solid dispersion.[4][8][11]
Materials:
-
This compound hydrate
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Methanol (analytical grade)
-
Deionized water
-
Magnetic stirrer
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Molar Calculation: Calculate the required mass of this compound and HP-β-CD for a 1:1 molar ratio.
-
HP-β-CD Solubilization: Dissolve the calculated amount of HP-β-CD in a suitable volume of deionized water at room temperature with gentle magnetic stirring until the solution is clear.
-
This compound Solubilization: In a separate container, dissolve the calculated amount of this compound in a minimal volume of methanol. Causality Note: Methanol is used as a co-solvent because this compound is poorly soluble in water alone. This ensures this compound is fully dissolved before being introduced to the cyclodextrin solution, facilitating efficient complexation.
-
Complexation: Slowly add the this compound-methanol solution dropwise into the aqueous HP-β-CD solution under continuous magnetic stirring.
-
Equilibration: Cover the mixture and allow it to stir at room temperature for 24-48 hours to ensure the complexation reaction reaches equilibrium.
-
Freeze-Drying: Transfer the resulting solution to appropriate vials, freeze the solution (e.g., at -80°C), and then lyophilize for 48-72 hours until a dry, yellow-colored powder is obtained. Causality Note: Freeze-drying removes the solvent via sublimation, preventing the drug from precipitating out of the complex and yielding a stable, amorphous solid with high surface area for rapid dissolution.
-
Storage: Store the final product in a desiccator at room temperature, protected from light and moisture.
Protocol: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a standard procedure for evaluating the oral bioavailability of the prepared complex versus free this compound.[8]
Materials & Subjects:
-
Male Wistar rats (200-250g)
-
This compound/HP-β-CD complex
-
Free this compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose solution)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
HPLC system for this compound quantification in plasma
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week with a standard diet and water ad libitum.
-
Fasting: Fast the rats overnight (12-14 hours) before dosing but allow free access to water.
-
Group Allocation: Randomly divide the rats into two groups:
-
Group 1: Free this compound (e.g., 50 mg/kg)
-
Group 2: this compound/HP-β-CD Complex (dose equivalent to 50 mg/kg of this compound)
-
-
Formulation Preparation: Suspend the required amount of free this compound or this compound-CD complex in the vehicle.
-
Dosing: Administer the formulations to the respective groups via oral gavage.
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).
-
Plasma Separation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Quantification: Determine the concentration of this compound in the plasma samples using a validated HPLC method.
-
Data Analysis: Calculate key pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) using appropriate software and compare the results between the two groups.
Conclusion and Future Perspectives
For researchers in drug development, these findings are critical. They demonstrate that a well-characterized this compound-cyclodextrin complex, rather than free this compound, should be the preferred candidate for further preclinical and clinical investigation. Future research should focus on optimizing the this compound-to-cyclodextrin ratio, exploring ternary complexes (e.g., including polymers or other excipients), and evaluating the long-term safety and efficacy of these formulations in chronic disease models. The use of cyclodextrin-based formulations provides a viable path to finally harness the full therapeutic potential of this promising natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. α-Cyclodextrin/Moringin Induces an Antioxidant Transcriptional Response Activating Nrf2 in Differentiated NSC-34 Motor Neurons [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and In Vivo Antiangiogenic Activity Evaluation of this compound-Based Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-VitaminE-β-CyclodextrinInclusionComplexLoadedChitosanNanoparticles (M-Vit.E-CD-CSNPs) Ameliorate Arsenic-Induced Hepatotoxicityina Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Inclusion Complex of an Anticancer Drug with β-Cyclodextrin for Reducing Cytotoxicity Toward the Normal Human Cell Line by an Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of this compound/hydroxypropyl-β-cyclodextrin inclusion complex: Enhancement of bioavailability, antihyperalgesic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization and In Vivo Antiangiogenic Activity Evaluation of this compound-Based Cyclodextrin Inclusion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Vasorelaxant Profiles of Morin and Its Derivatives: A Senior Application Scientist's Perspective
For researchers, scientists, and drug development professionals in the cardiovascular field, the quest for novel vasorelaxant agents is a continuous endeavor. Flavonoids, a class of natural compounds, have long been a source of promising candidates. Among them, morin (3,5,7,2′,4′-pentahydroxyflavone), found in various plants of the Moraceae family, has demonstrated significant vasorelaxant properties.[1] This guide provides an in-depth, objective comparison of the vasorelaxant profiles of this compound and its synthetic derivatives, supported by experimental data and detailed protocols to empower your research.
The Rationale for Exploring this compound and Its Derivatives
This compound's therapeutic potential is underscored by its ability to address hypertension, a major risk factor for cardiovascular diseases.[1][2] Its vasorelaxant effects are multifaceted, involving both endothelium-dependent and -independent mechanisms.[1][2][3] However, like many natural products, this compound's potency and pharmacokinetic properties can be limiting. This has spurred the development of synthetic derivatives designed to enhance its vasorelaxant activity and elucidate its structure-activity relationships.[4][5] This guide will dissect the nuances of these compounds, offering a clear perspective on their mechanisms and experimental evaluation.
Comparative Vasorelaxant Profiles: this compound vs. Its Derivatives
The vasorelaxant effects of this compound and its derivatives are typically assessed ex vivo using isolated aortic rings from animal models, such as Sprague-Dawley rats.[1][6] These experiments allow for the precise measurement of isometric tension changes in response to the compounds.
A key strategy in developing more potent this compound derivatives has been to enhance its calcium channel blocking capabilities.[2][4][5] One notable derivative, a penta-acetylated this compound (referred to as this compound-1), has shown a superior vasorelaxant profile compared to the parent compound.[2][4][5]
| Compound | Key Mechanistic Features | Relative Potency | Reference |
| This compound | - Endothelium-dependent (NO/sGC pathway, muscarinic & β2 receptors, TRPV4 channels)[1][3][7] - Endothelium-independent (CaV1.2 channel blockade, inhibition of intracellular Ca2+ release)[1][2] | Baseline | [1][2] |
| Penta-acetylated this compound (this compound-1) | - Enhanced CaV1.2 channel blockade[2][4][5] - Stimulation of KCa1.1 channel current[2][4][5] - Antagonism of Ca2+ release from the sarcoplasmic reticulum[2][4][5] | Superior to this compound | [2][4][5] |
Delving into the Mechanisms of Action: A Visual Guide
The vasorelaxant effects of this compound and its derivatives are orchestrated through a complex interplay of signaling pathways. Understanding these pathways is crucial for targeted drug design.
Endothelium-Dependent Vasorelaxation by this compound
This compound's interaction with the vascular endothelium is a primary driver of its vasorelaxant effect. This is largely mediated by the nitric oxide (NO)/soluble guanylate cyclase (sGC) pathway.[1][2]
Caption: this compound-induced endothelium-dependent vasorelaxation via the NO/sGC pathway.
Multi-Target Vasorelaxant Mechanism of a this compound Derivative (this compound-1)
The enhanced potency of derivatives like this compound-1 stems from their ability to act on multiple targets within the vascular smooth muscle cell.
Caption: Multi-target vasorelaxant mechanism of a penta-acetylated this compound derivative.
Experimental Protocols: A Step-by-Step Guide
Reproducibility is the cornerstone of scientific advancement. The following protocols are provided to ensure a self-validating system for assessing the vasorelaxant profiles of this compound and its derivatives.
Preparation of Isolated Aortic Rings
-
Animal Euthanasia and Aorta Isolation : Euthanize a male Sprague-Dawley rat (250-300g) following approved institutional guidelines. Make a midline incision in the abdomen and thorax to expose the thoracic aorta. Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer (KHB) solution.[6]
-
Aortic Ring Preparation : Under a dissecting microscope, remove the surrounding connective and adipose tissues. Cut the aorta into 2-3 mm wide rings.[8] For endothelium-denuded rings, gently rub the intimal surface with a fine wire or forceps.[8]
-
Mounting in Organ Bath : Mount each aortic ring between two stainless steel hooks in a 10 mL organ bath filled with KHB solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.[6]
-
Equilibration : Allow the rings to equilibrate for at least 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the KHB solution every 15-20 minutes.[6]
Evaluation of Vasorelaxant Activity
-
Viability Check : After equilibration, assess the viability of the aortic rings by inducing a contraction with 60 mM KCl.[6]
-
Pre-contraction : Wash the rings and allow them to return to baseline. Induce a stable contraction with a submaximal concentration of phenylephrine (PE, 1 µM) or KCl (60 mM).[1][6]
-
Cumulative Concentration-Response Curve : Once a plateau of contraction is reached, cumulatively add the test compound (this compound or its derivatives) in increasing concentrations (e.g., 1 nM to 100 µM).[9]
-
Data Recording and Analysis : Record the isometric tension changes using a force transducer connected to a data acquisition system. Express the relaxation as a percentage of the pre-contraction induced by PE or KCl.[6]
Elucidating the Mechanism of Action
To investigate the underlying mechanisms, pre-incubate the aortic rings with specific inhibitors for 20-30 minutes before adding the pre-contracting agent.
-
To assess the role of the endothelium : Compare the vasorelaxant response in endothelium-intact and endothelium-denuded rings.[1]
-
To investigate the NO/sGC pathway : Use L-NAME (a nitric oxide synthase inhibitor) or ODQ (a soluble guanylate cyclase inhibitor).[1][10]
-
To evaluate the involvement of ion channels :
References
- 1. Underlying mechanism of vasorelaxant effect exerted by 3,5,7,2',4'-pentahydroxyflavone in rats aortic ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. researchgate.net [researchgate.net]
- 4. A multitarget semi-synthetic derivative of the flavonoid this compound with improved in vitro vasorelaxant activity: Role of CaV1.2 and KCa1.1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. This compound induces endothelium-dependent relaxation by activating TRPV4 channels in rat mesenteric arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography [jove.com]
- 9. d-nb.info [d-nb.info]
- 10. The Vasorelaxant Mechanisms of a Rho Kinase Inhibitor DL0805 in Rat Thoracic Aorta - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Morin
For the dedicated researcher, scientist, and drug development professional, excellence extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. Morin (2',3,4',5,7-pentahydroxyflavone), a versatile flavonoid, is a common tool in our laboratories.[1] However, its proper disposal is a critical aspect of laboratory safety and environmental responsibility that demands the same rigor as our experimental protocols. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, grounded in scientific principles and regulatory compliance.
Hazard Assessment and Pre-Disposal Safety
Before any disposal protocol is initiated, a thorough understanding of this compound's hazard profile is paramount. While not classified as acutely toxic, this compound presents definite handling risks that dictate our safety protocols.
Hazard Profile:
-
Skin Irritation: Causes skin irritation, which can manifest as itching, scaling, reddening, or blistering.[2]
-
Serious Eye Irritation: Can cause redness, pain, or severe eye damage upon contact.[2][3]
-
Respiratory Irritation: Inhalation of dust may cause irritation to the lungs and respiratory system.[2][3]
These hazards necessitate the stringent use of Personal Protective Equipment (PPE) during all handling and disposal procedures.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and subsequent irritation.[2][4] |
| Eye Protection | Safety goggles or a face shield | To protect against accidental splashes of solutions or airborne dust particles.[2][4] |
| Body Protection | Standard laboratory coat | To protect clothing and underlying skin from contamination.[2][4] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling bulk powder outside of a fume hood or when dust generation is likely.[3] |
Engineering Controls: All manipulations of solid this compound or concentrated solutions should be performed within a certified chemical fume hood to minimize inhalation risks.[5]
The Primary Disposal Pathway: Compliant Hazardous Waste Management
The most direct and universally compliant method for disposing of this compound is through your institution's hazardous waste program. This approach ensures adherence to the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous chemical waste from "cradle to grave."[6][7]
Step-by-Step Protocol for Hazardous Waste Segregation and Collection
-
Waste Identification: All materials contaminated with this compound must be classified as hazardous waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Used PPE (gloves, etc.) that is grossly contaminated.
-
-
Segregation: It is critical to segregate this compound waste from other waste streams.[8] Do not mix this compound waste with incompatible chemicals. While this compound itself has no listed hazardous incompatibilities for storage, mixing it with strong oxidizing agents or bases in an uncontrolled manner within a waste container is poor practice.[9]
-
Containerization:
-
Use a dedicated, leak-proof, and sealable hazardous waste container that is chemically compatible with this compound and any solvents used.[6][7][10] Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Never use food-grade containers for hazardous waste.[11]
-
Ensure the container is filled to no more than 90% capacity to prevent spills and allow for vapor expansion.[7][11]
-
-
Labeling:
-
Clearly label the container with the words "HAZARDOUS WASTE ."[12]
-
Identify the contents fully: "This compound (C15H10O7) " and list any solvents and their approximate concentrations.
-
Indicate the primary hazards (e.g., "Irritant").
-
Record the accumulation start date on the label once the first drop of waste is added.
-
-
Storage:
-
Disposal:
-
Arrange for the collection of the waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][9]
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [5][6]
-
Logical Flow for Hazardous Waste Disposal
Caption: Workflow for the compliant disposal of this compound as hazardous waste.
Advanced Protocol: Chemical Inactivation via Alkaline Hydrolysis
For laboratories equipped to perform chemical treatments, rendering this compound non-hazardous prior to disposal is a superior approach that aligns with the principles of green chemistry. Scientific literature indicates that this compound undergoes rapid oxidative degradation in an alkaline medium.[13][14] This protocol provides a method for this inactivation process.
Causality: The flavonoid structure of this compound, particularly the hydroxyl groups on the phenyl rings, is susceptible to deprotonation in a basic environment (pH > 9.0). This deprotonation increases electron density and makes the molecule highly susceptible to oxidation, leading to the breakdown of the characteristic flavonoid structure and a loss of its chemical identity.[13][14]
Step-by-Step Protocol for this compound Degradation
This procedure must be performed in a chemical fume hood while wearing all required PPE.
-
Preparation:
-
For every 1 gram of this compound waste, prepare approximately 100 mL of a 1 M Sodium Hydroxide (NaOH) solution.
-
Place the NaOH solution in a suitably large borosilicate glass beaker on a magnetic stir plate and begin moderate stirring.
-
-
Addition of this compound Waste:
-
If treating a this compound solution, add it slowly and carefully to the stirring NaOH solution.
-
If treating solid this compound, dissolve it in a minimal amount of ethanol before slowly adding it to the stirring NaOH solution. This aids in dispersion.
-
-
Reaction and Observation:
-
A distinct color change is expected as the this compound degrades.[13]
-
Allow the mixture to stir at room temperature for a minimum of 2 hours to ensure complete degradation.
-
-
Neutralization:
-
Slowly add a 1 M Hydrochloric Acid (HCl) solution to the reaction mixture while monitoring the pH with a calibrated meter or pH strips.
-
Continue adding acid until the pH of the solution is between 6.0 and 8.0. This step is crucial to neutralize the corrosive base before final disposal.
-
-
Final Disposal:
-
Once neutralized, the resulting solution can typically be disposed of down the sanitary sewer with copious amounts of water, provided it does not contain other regulated chemicals.[11]
-
Crucially, you must confirm this final step with your local and institutional EHS guidelines , as regulations regarding sewer disposal can vary significantly.[2][6]
-
Emergency Procedures: Managing this compound Spills
Accidents happen, but a prepared response minimizes risk. The procedure for cleaning a this compound spill depends on its physical state.
Protocol for Solid this compound Spills
-
Secure the Area: Immediately alert others and restrict access to the spill area.[15]
-
Don PPE: At a minimum, wear gloves, safety goggles, and a lab coat. If the spill is large or has created significant dust, a respirator is required.[3]
-
Contain Dust: Gently cover the spill with damp paper towels to prevent the powder from becoming airborne. Do not dry sweep. [15]
-
Collect Material: Carefully scoop the dampened material and paper towels into a designated hazardous waste container using non-sparking tools.[5]
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. Follow with a standard laboratory cleaning agent.
-
Dispose: All cleanup materials (gloves, towels, etc.) must be placed in the hazardous waste container, which should then be sealed, labeled, and disposed of according to the procedures in Section 2.[9]
Protocol for Liquid (Solution) this compound Spills
-
Secure the Area: Alert others and restrict access.
-
Don PPE: Wear appropriate gloves, safety goggles, and a lab coat.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or chemical spill pads, to dike and absorb the liquid.[2][15]
-
Collect Material: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose: All cleanup materials must be collected as hazardous waste.[5]
Decision-Making Flowchart for Spill Response
Caption: Emergency response workflow for a this compound spill.
By integrating these scientifically-grounded procedures into your laboratory's standard operating protocols, you not only ensure the safety of your personnel but also uphold the principles of environmental stewardship and regulatory compliance. Trust in this guide to provide the authoritative, in-depth information necessary for managing the complete lifecycle of this compound in your critical research endeavors.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Factors which facilitate inactivation of quercetin mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and Bioactivities of the Flavonoids this compound and this compound-3-O-β-D-glucopyranoside from Acridocarpus orientalis—A Wild Arabian Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. jddtonline.info [jddtonline.info]
- 11. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (3,5,7,2′,4′-Pentahydroxyflavone) Abolishes Nuclear Factor-κB Activation Induced by Various Carcinogens and Inflammatory Stimuli, Leading to Suppression of Nuclear Factor-κB–Regulated Gene Expression and Up-regulation of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of solubility, stability and degradation kinetics of this compound hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
